Bicyclopropyl
説明
Structure
2D Structure
特性
CAS番号 |
5685-46-1 |
|---|---|
分子式 |
C6H10 |
分子量 |
82.14 g/mol |
IUPAC名 |
cyclopropylcyclopropane |
InChI |
InChI=1S/C6H10/c1-2-5(1)6-3-4-6/h5-6H,1-4H2 |
InChIキー |
PGPFRBIKUWKSTJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2CC2 |
製品の起源 |
United States |
Foundational & Exploratory
Bicyclopropyl: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclopropyl, also known as cyclopropylcyclopropane, is a saturated bicyclic hydrocarbon with the chemical formula C₆H₁₀. Comprising two cyclopropane (B1198618) rings connected by a single carbon-carbon bond, this molecule has garnered interest in organic synthesis and medicinal chemistry due to its unique conformational properties and the inherent strain of its three-membered rings. This document provides an in-depth technical overview of the discovery, synthesis, and physicochemical properties of this compound, tailored for professionals in chemical research and drug development.
Discovery and Historical Context
The first documented synthesis of this compound was reported in 1952 by V. A. Slabey.[1][2][3] In this seminal work, Slabey described the reaction of cyclopropyl (B3062369) chloride with lithium metal, which yielded this compound among other products.[1] This discovery laid the groundwork for further exploration of the synthesis and reactivity of this strained hydrocarbon. Subsequent research has focused on more efficient and selective synthetic methodologies, as well as the characterization of its unique structural and chemical properties.
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of this compound. The most notable methods include the Wurtz coupling reaction, the Simmons-Smith reaction, and the original lithium-mediated coupling.
Synthesis via Wurtz Coupling
The Wurtz reaction provides a classical approach to the formation of carbon-carbon bonds through the reductive coupling of alkyl halides in the presence of sodium metal.[4][5] In the context of this compound synthesis, cyclopropyl halides are coupled to form the desired product.
Experimental Protocol: Wurtz Synthesis of this compound
-
Materials:
-
Cyclopropyl bromide
-
Sodium metal, finely dispersed in an inert solvent (e.g., toluene (B28343) or xylene)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
A reaction flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel is charged with a dispersion of sodium metal in anhydrous diethyl ether under an inert atmosphere.
-
A solution of cyclopropyl bromide in anhydrous diethyl ether is added dropwise to the stirred sodium dispersion. The reaction is typically initiated by gentle heating.
-
After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.
-
The reaction is then cooled, and the excess sodium is carefully quenched with a suitable reagent (e.g., ethanol).
-
The reaction mixture is filtered to remove sodium bromide and any unreacted sodium.
-
The filtrate is washed with water to remove any soluble byproducts.
-
The organic layer is dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
-
This compound is isolated from the organic solution by fractional distillation.
-
-
Reported Yield: The Wurtz coupling reaction between cyclopropylmagnesium bromide and cyclopropyl bromide has been reported to afford this compound in a 10% yield.[6]
Synthesis via Simmons-Smith Reaction
The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes.[7][8] While not a direct coupling to form the this compound backbone, it is a key method for creating cyclopropane rings and has been reported to produce this compound from butadiene with a yield of 20%.[6]
Experimental Protocol: Simmons-Smith Synthesis of this compound from Butadiene
-
Materials:
-
1,3-Butadiene
-
Diiodomethane (B129776) (CH₂I₂)
-
Zinc-copper couple (Zn-Cu) or Diethylzinc (Et₂Zn - Furukawa modification)[8]
-
Anhydrous diethyl ether or dichloromethane
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, the zinc-copper couple is suspended in anhydrous diethyl ether.
-
A solution of diiodomethane in anhydrous diethyl ether is added to the zinc-copper couple suspension to form the organozinc carbenoid intermediate.
-
1,3-Butadiene is then introduced into the reaction mixture, typically as a condensed liquid or bubbled through the solution at low temperature.
-
The reaction mixture is stirred at room temperature or with gentle heating for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic solution is dried over anhydrous magnesium sulfate.
-
This compound is isolated by careful fractional distillation.
-
Physicochemical and Spectroscopic Data
Physical Properties
This compound is a colorless, volatile liquid at room temperature. Its key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀ | [7] |
| Molecular Weight | 82.14 g/mol | [7] |
| CAS Number | 5685-46-1 | [7] |
| Boiling Point | 76.1 °C (349.25 K) | [2] |
| Melting Point | -82.6 °C (190.53 K) | [2] |
| Density | Not readily available | |
| Enthalpy of Vaporization (ΔvapH°) | 31.7 ± 0.5 kJ/mol | [2] |
Spectroscopic Data
The structural characterization of this compound is achieved through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show complex multiplets in the upfield region, characteristic of cyclopropyl protons. Due to the symmetry of the molecule, a simplified spectrum is anticipated. The methine protons directly connecting the two rings would appear at a different chemical shift than the methylene (B1212753) protons of the rings.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum of this compound is expected to show two distinct signals corresponding to the methine carbons and the methylene carbons. The chemical shifts would be in the typical range for cyclopropyl carbons.
-
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound exhibits characteristic C-H stretching vibrations of the cyclopropyl rings at approximately 3080-3000 cm⁻¹. The spectrum also shows C-H bending and ring deformation modes in the fingerprint region.[2][3] A vapor phase IR spectrum is available in public databases.[2]
-
Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 82, corresponding to its molecular weight. The fragmentation pattern is characteristic of a hydrocarbon with cyclopropyl rings.[3]
Visualizations
Reaction Mechanism: Simmons-Smith Cyclopropanation
The following diagram illustrates the generally accepted "butterfly" transition state mechanism for the Simmons-Smith reaction.
Conclusion
Since its initial synthesis by V. A. Slabey in 1952, this compound has remained a molecule of interest for its unique structural features. The development of synthetic methods such as the Wurtz coupling and the Simmons-Smith reaction has made this compound more accessible for research. The data presented in this guide, including synthetic protocols and physicochemical properties, provides a valuable resource for chemists and pharmaceutical scientists exploring the potential of this compound and its derivatives in various applications. Further research into the biological activities and applications in materials science of this fundamental hydrocarbon is warranted.
References
- 1. ijstr.org [ijstr.org]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | C6H10 | CID 138564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 5. Wurtz Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of Bicyclopropyl: A Technical Guide
Introduction
Bicyclopropyl (cyclopropylcyclopropane) is a saturated bicyclic hydrocarbon with the molecular formula C₆H₁₀. Its unique strained ring structure imparts distinct spectroscopic characteristics that are of significant interest to researchers in organic synthesis, materials science, and drug development. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) properties of this compound, complete with detailed experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. The high degree of symmetry in the molecule and the magnetic anisotropy of the cyclopropane (B1198618) rings result in characteristic chemical shifts.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show two main multiplets corresponding to the methine protons at the ring junction and the methylene (B1212753) protons of the cyclopropane rings. Due to the strained nature of the rings, these protons appear in the upfield region of the spectrum.[1]
¹³C NMR Spectroscopy
The carbon NMR spectrum is simplified by the molecule's symmetry, showing two distinct signals for the methine and methylene carbons. Notably, the carbon atoms of cyclopropane rings are highly shielded and often exhibit unusually low chemical shifts, sometimes even negative values relative to tetramethylsilane (B1202638) (TMS).
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity |
| ¹H NMR | ||
| Methine (-CH) | 0.4 - 0.6 | Multiplet |
| Methylene (-CH₂) | 0.2 - 0.4 | Multiplet |
| ¹³C NMR | ||
| Methine (C1) | 10 - 15 | CH |
| Methylene (C2, C3) | 2 - 5 | CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by absorptions corresponding to the stretching and bending vibrations of its C-H and C-C bonds. The vibrational frequencies of the cyclopropyl (B3062369) rings are characteristic of strained cyclic systems.[2]
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| C-H Stretch (cyclopropyl) | 3100 - 3000 | Medium-Strong |
| C-H Stretch (aliphatic) | 2980 - 2850 | Strong |
| -CH₂- Scissoring | ~1450 | Medium |
| Cyclopropane Ring "Breathing" | 1050 - 1000 | Medium |
| C-C Stretch | 1200 - 800 | Weak |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern that can be used for its identification. The molecular ion peak is expected to be observed, and fragmentation is guided by the stability of the resulting carbocations and neutral losses.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Relative Abundance | Notes |
| 82 | [C₆H₁₀]⁺˙ | Moderate | Molecular Ion (M⁺˙)[3] |
| 67 | [C₅H₇]⁺ | High | Loss of ∙CH₃ |
| 54 | [C₄H₆]⁺˙ | High | Loss of ethene (C₂H₄) |
| 41 | [C₃H₅]⁺ | High | Base Peak; Allyl or Cyclopropyl Cation |
| 39 | [C₃H₃]⁺ | Moderate | Loss of H₂ from [C₃H₅]⁺ |
Note: The proposed fragmentation is based on general principles of cycloalkane mass spectrometry.[4] The base peak is predicted to be m/z 41, corresponding to the stable allyl or cyclopropyl cation.
Experimental Protocols
Detailed methodologies for acquiring spectroscopic data for this compound are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a 90° pulse angle.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.
-
Set the spectral width to cover the range of -10 to 220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (Neat Liquid) : As this compound is a liquid, the simplest method is to acquire a spectrum of the neat sample.
-
Place one to two drops of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Press the plates together to form a thin liquid film.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Mass Spectrometry (MS) Protocol
-
Sample Introduction : Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for sample introduction, as this compound is a volatile liquid.
-
Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (e.g., 1 µL) of the dilute solution into the GC inlet.
-
The GC will separate the sample from the solvent and introduce it into the mass spectrometer.
-
-
Instrumentation : A quadrupole or ion trap mass spectrometer coupled with a GC system.
-
Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis :
-
Scan a mass range appropriate for the compound (e.g., m/z 35 to 200).
-
The mass analyzer will separate the ions based on their mass-to-charge ratio.
-
-
Data Processing : The data system will generate a mass spectrum, which is a plot of relative ion intensity versus m/z. Identify the molecular ion peak and the major fragment ions.
Visualizations
Logical and Experimental Workflows
The following diagrams illustrate the logical relationships and experimental workflows for the spectroscopic analysis of this compound.
Caption: Overall workflow for the spectroscopic analysis of this compound.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. This compound | C6H10 | CID 138564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
Conformational Landscape of Bicyclopropyl: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The bicyclopropyl moiety, a unique structural motif composed of two directly connected cyclopropane (B1198618) rings, imparts significant conformational constraints that are of considerable interest in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of the cyclopropyl (B3062369) rings and the energetic landscape of their interconversion is crucial for predicting molecular properties and designing novel compounds with specific biological activities or material characteristics. This technical guide provides a comprehensive overview of the conformational analysis of this compound, detailing its preferred geometries, the energy barriers to rotation, and the experimental and computational methodologies used to elucidate these properties.
Conformational Isomers of this compound
Rotation around the central carbon-carbon single bond in this compound gives rise to two primary conformers: a trans (or anti) and a gauche form.
-
trans-Bicyclopropyl: In this conformation, the two cyclopropyl rings are oriented in an anti-periplanar arrangement, with a dihedral angle of 180° between the planes of the rings. This staggered arrangement minimizes steric hindrance between the two rings.
-
gauche-Bicyclopropyl: This conformer is characterized by a dihedral angle of approximately 56° between the planes of the two cyclopropyl rings. While experiencing some steric strain, the gauche conformation is stabilized by electronic effects.
In the solid state, X-ray crystallography studies have unequivocally shown that this compound exists exclusively in the centrosymmetric trans conformation. However, in the gas and liquid phases, a dynamic equilibrium exists between the trans and gauche conformers.
Quantitative Conformational Data
Experimental and computational studies have provided valuable quantitative data on the conformational preferences and dynamics of this compound. The following tables summarize the key structural and energetic parameters.
| Parameter | trans Conformer | gauche Conformer | Method |
| Dihedral Angle (C-C-C-C) | 180° (fixed) | ~56° | Electron Diffraction, DFT |
| C1-C1' Bond Length (Å) | ~1.48 | ~1.49 | Electron Diffraction, DFT |
| C1-C2 Bond Length (Å) | ~1.51 | ~1.51 | Electron Diffraction, DFT |
| C2-C3 Bond Length (Å) | ~1.53 | ~1.53 | Electron Diffraction, DFT |
| ∠C1'-C1-C2 (°) | ~119 | ~120 | Electron Diffraction, DFT |
| ∠C2-C1-C6 (°) | ~120 | ~119 | Electron Diffraction, DFT |
Table 1: Structural Parameters of this compound Conformers. This table presents a summary of key bond lengths and angles for the trans and gauche conformers of this compound, as determined by gas-phase electron diffraction and Density Functional Theory (DFT) calculations.
| Parameter | Value (kJ/mol) | Method |
| Energy Difference (ΔEgauche-trans) | -0.5 to -1.0 | Raman Spectroscopy, DFT |
| Rotational Barrier (trans → gauche) | ~13.3 | DFT |
| Rotational Barrier (gauche → gauche) | ~5.0 | DFT |
Table 2: Energetic Parameters of this compound Conformational Interconversion. This table summarizes the relative energy difference between the gauche and trans conformers and the calculated rotational energy barriers for their interconversion. Note that the gauche conformer is slightly more stable in the gas phase.
Experimental Protocols
The conformational analysis of this compound relies on a combination of experimental techniques, primarily gas-phase electron diffraction and vibrational spectroscopy, complemented by computational modeling.
Gas-Phase Electron Diffraction (GED)
Objective: To determine the molecular structure, including bond lengths, bond angles, and the relative abundance of conformers in the gas phase.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a photographic plate or a 2D detector. The intensity of the scattered electrons is recorded as a function of the scattering angle.
-
Data Analysis:
-
The total scattering intensity is a combination of atomic and molecular scattering. The atomic scattering background is subtracted to isolate the molecular scattering component.
-
A theoretical molecular scattering intensity curve is calculated based on a structural model of the molecule, considering the presence of both trans and gauche conformers.
-
The structural parameters (bond lengths, angles, dihedral angles) and the conformational abundances are refined by a least-squares fitting procedure to achieve the best possible agreement between the experimental and theoretical scattering curves.
-
Raman and Infrared Spectroscopy
Objective: To identify the different conformers present in a sample and to determine their relative populations and energy differences.
Methodology:
-
Sample Preparation: Spectra are recorded for this compound in different phases (gas, liquid, and solid).
-
Spectral Acquisition:
-
Raman Spectroscopy: The sample is irradiated with a monochromatic laser beam, and the inelastically scattered light is collected and analyzed.
-
Infrared (IR) Spectroscopy: The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponding to molecular vibrations is measured.
-
-
Data Analysis:
-
Conformer Identification: The vibrational spectra of the different phases are compared. Bands that are present in the gas and liquid phases but absent in the solid-tate spectrum (where only the trans conformer exists) are assigned to the gauche conformer.
-
Thermodynamic Analysis: The relative intensities of vibrational bands corresponding to the trans and gauche conformers are measured at different temperatures. This temperature dependence allows for the calculation of the enthalpy difference (ΔH) between the two conformers using the van't Hoff equation.
-
Visualizing the Conformational Landscape
The relationship between the different conformers and the energy changes during the rotation around the central C-C bond can be visualized using a potential energy surface diagram.
Figure 1: Potential energy surface for the internal rotation of this compound.
The logical workflow for the conformational analysis of this compound involves a synergistic approach combining experimental and computational methods to derive a comprehensive model of its structure and energetics.
Figure 2: Workflow for the conformational analysis of this compound.
Conclusion
The conformational analysis of this compound reveals a fascinating interplay of steric and electronic effects that govern its three-dimensional structure. While the trans conformer dominates in the solid state due to minimized steric repulsion, the gauche form is slightly more stable in the gas phase, highlighting the subtle electronic interactions at play. The quantitative data on structural parameters and energy barriers presented in this guide provide a solid foundation for understanding the behavior of this important structural motif. The detailed experimental and computational workflows outlined herein serve as a practical reference for researchers engaged in the study of conformational analysis and its application in drug discovery and materials science.
The Electronic Structure of Bicyclopropyl Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclopropyl moiety, consisting of two directly connected cyclopropane (B1198618) rings, represents a fascinating structural motif in organic chemistry. The inherent strain and unique bonding characteristics of the three-membered rings endow these molecules with distinct electronic properties that have captured the interest of theoretical and experimental chemists alike. Understanding the electronic structure of this compound compounds is not merely an academic exercise; it holds significant implications for the rational design of novel therapeutics. The cyclopropyl (B3062369) group is increasingly utilized in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties, such as metabolic stability, potency, and membrane permeability.[1][2] This guide provides a comprehensive technical overview of the electronic structure of this compound compounds, summarizing key experimental and theoretical findings to aid researchers in harnessing the unique characteristics of this functional group in drug development and other scientific endeavors.
Conformational Analysis and Molecular Geometry
This compound can exist in two primary conformations: trans and gauche. The presence and relative abundance of these conformers have been investigated using various experimental techniques.
In the vapor phase, electron diffraction studies have established the presence of both trans and gauche conformations.[3] These studies also revealed large amplitudes of torsional vibration about the central carbon-carbon bond, indicating a low barrier to rotation.[3] In the liquid state, infrared and Raman spectroscopy have also shown an equilibrium between the trans and another conformation.[3]
In the solid state, however, X-ray diffraction analysis has demonstrated that this compound molecules exist exclusively in the centrosymmetric trans conformation.[3] This crystalline form shows no large amplitudes of torsional vibration about the central C-C bond.[3]
Table 1: Structural Parameters of this compound in the Crystalline (trans) and Vapor Phases
| Parameter | Crystalline (trans)[3] | Vapor Phase (average)[3] |
| Bond Lengths (Å) | ||
| Central C-C | 1.487 (± 0.004) | 1.517 (average of all C-C bonds) |
| Cyclopropyl C-C (average) | 1.506 (± 0.004) | 1.517 (average of all C-C bonds) |
| Crystal Data | ||
| Crystal System | Orthorhombic | - |
| Space Group | Cmca | - |
| Unit Cell Dimensions (Å) | a = 8.904, b = 5.137, c = 11.807 | - |
The Electronic Structure: A Tale of Walsh Orbitals
The unique electronic properties of cyclopropane and its derivatives are best understood through the lens of the Walsh orbital model.[4][5] This model posits that the carbon atoms in the cyclopropane ring are sp²-hybridized. Two of these sp² orbitals on each carbon form C-H bonds, while the third is directed towards the center of the ring, forming σ-bonds. The remaining p-orbitals on each carbon atom are oriented tangentially to the ring and combine to form a set of three molecular orbitals. The highest occupied molecular orbitals (HOMOs) of cyclopropane are a degenerate pair of these Walsh orbitals, denoted as wS and wA, which possess significant π-character.[4]
In this compound, the electronic structure is dictated by the interaction of the Walsh orbitals of the two cyclopropyl rings. A "Linear Combination of Walsh Orbitals" (LCWO) model is a useful framework for interpreting the electronic properties of this compound and its derivatives.[4] The interaction between the Walsh orbitals can occur through-bond (via the central C-C bond) and through-space, leading to a splitting of the orbital energies.[6][7][8][9] The extent of this splitting is dependent on the dihedral angle between the two rings, and thus on the conformation (trans vs. gauche).
Experimental Probes of the Electronic Structure
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful technique for directly probing the energies of molecular orbitals.[10][11][12][13] In PES, a molecule is irradiated with high-energy photons, causing the ejection of an electron.[11] By measuring the kinetic energy of the ejected photoelectron, the ionization potential (IP) corresponding to the energy of the orbital from which the electron was removed can be determined.[12]
The low-energy bands in the photoelectron spectra of this compound and its derivatives are assigned to the ionization of electrons from the Walsh orbital system.[4] The interpretation of these spectra, particularly for flexible molecules like this compound, can be complex. Studies have suggested that the observed maxima in the low-energy region of the PE spectra of this compound are best attributed to the gauche conformer, with contributions from the trans conformer being weak or broad and featureless.[4]
Table 2: Vertical Ionization Potentials (IP) of this compound and Related Compounds (eV)
| Compound | IP1 | IP2 | IP3 | IP4 | Reference |
| This compound | 9.0 | 9.7 | 10.5 | 11.2 | |
| 1,1'-Dimethylthis compound | 8.7 | 9.4 | 10.2 | 11.0 |
Experimental Protocol: Helium(I) Photoelectron Spectroscopy
-
Sample Introduction: The this compound compound is introduced into a high-vacuum chamber as a gas. This is typically achieved by gentle heating of a solid or liquid sample to achieve a sufficient vapor pressure.
-
Ionization Source: The gaseous sample is irradiated with a monochromatic beam of ultraviolet radiation, typically from a helium discharge lamp (He(I) source, 21.22 eV).[10]
-
Electron Energy Analysis: The photoelectrons ejected from the sample are passed through an electron energy analyzer, which separates them based on their kinetic energy.[11]
-
Detection: The energy-resolved electrons are detected by an electron multiplier, and the signal is processed to generate a photoelectron spectrum, which is a plot of the number of photoelectrons versus their binding energy (ionization potential).[11]
Theoretical and Computational Approaches
Computational chemistry provides invaluable insights into the electronic structure of this compound compounds, complementing experimental data and aiding in the interpretation of complex spectra.[14][15] Ab initio and Density Functional Theory (DFT) methods are commonly employed to calculate molecular geometries, conformational energies, and electronic properties.[16][17]
Computational Methodologies
-
Geometry Optimization: The first step in a computational study is to find the minimum energy structures of the different conformers (trans and gauche) of the this compound compound. This is typically performed using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or DFT with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculations: Vibrational frequency calculations are then performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies.
-
Orbital Energy Calculations: Once the geometries are optimized, the energies of the molecular orbitals are calculated. These theoretical orbital energies can be related to the experimental ionization potentials through Koopmans' theorem (for HF calculations) or by calculating the energy difference between the neutral molecule and the corresponding cation (ΔSCF method for DFT).
-
Analysis of Electronic Properties: Further analysis can be performed to understand the bonding and electronic distribution, such as Natural Bond Orbital (NBO) analysis to investigate orbital interactions and charge distribution.
Implications for Drug Development
The unique electronic properties of the cyclopropyl group, and by extension the this compound moiety, make it a valuable component in the design of new pharmaceuticals.[18] The introduction of a cyclopropyl ring can influence a drug candidate's properties in several ways:[1][2]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in alkanes, which can increase the metabolic stability of a drug by blocking sites of oxidative metabolism.[1]
-
Conformational Rigidity: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity.
-
Modulation of Physicochemical Properties: The cyclopropyl group can alter a molecule's lipophilicity and pKa, which can in turn affect its solubility, permeability, and plasma clearance.[1]
-
Enhanced Potency: The unique electronic nature of the cyclopropyl ring, with its partial π-character, can lead to favorable interactions with biological targets, enhancing binding affinity and potency.[1]
The structure-activity relationship (SAR) is a key concept in medicinal chemistry that relates the chemical structure of a molecule to its biological activity.[19][20][21][22][23] By systematically modifying the structure of a lead compound, medicinal chemists can optimize its pharmacological profile. The incorporation of this compound groups into drug candidates offers a powerful strategy for fine-tuning their electronic and steric properties to achieve desired therapeutic effects.
Conclusion
The electronic structure of this compound compounds is a rich and complex field of study, with the unique properties of the cyclopropane ring giving rise to fascinating conformational and electronic behavior. A combination of experimental techniques, particularly photoelectron spectroscopy, and high-level computational methods has provided a detailed understanding of the interplay between the Walsh orbitals of the two rings. This knowledge is not only of fundamental chemical interest but also has significant practical applications in the field of drug discovery. By understanding and harnessing the electronic effects of the this compound moiety, researchers can design more effective and safer medicines. This guide has provided a comprehensive overview of the current understanding of the electronic structure of these compounds, offering a valuable resource for scientists working at the interface of chemistry, biology, and medicine.
References
- 1. Overview of First-Principles (ab initio) calculation | æè¡ããã° | CAE solution : JSOL [jsol-cae.com]
- 2. Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo) [mdpi.com]
- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Walsh Cyclopropane: Nature 159, 712-3 (1947) [homepages.bluffton.edu]
- 6. cat.chem.chiba-u.jp [cat.chem.chiba-u.jp]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantum-chemical calculations of electronic spectra absorption: ab initio or semiempirical methods? | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
- 17. Ab initio, density functional theory, and semi-empirical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. publications.ashp.org [publications.ashp.org]
- 20. journals.sumathipublications.com [journals.sumathipublications.com]
- 21. fiveable.me [fiveable.me]
- 22. Structure activity relationship [pharfac.mans.edu.eg]
- 23. Structure Activity Relationships - Drug Design Org [drugdesign.org]
An In-depth Technical Guide to the Thermodynamic Properties of Bicyclopropyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of bicyclopropyl (also known as bicyclopropane). The information is compiled from established experimental data and computational studies, offering a valuable resource for researchers in chemistry, materials science, and drug development. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies for key measurements are provided.
Core Thermodynamic Properties of this compound
This compound is a saturated bicyclic hydrocarbon with the chemical formula C₆H₁₀. Its unique strained ring structure gives rise to distinct thermodynamic properties that are of significant interest in understanding its reactivity and potential applications.
Enthalpy and Energy of Formation and Combustion
The enthalpy of formation and combustion are fundamental thermodynamic quantities that describe the energy changes associated with the formation and complete oxidation of a compound. These values for this compound have been determined experimentally through bomb calorimetry.
Table 1: Enthalpy of Formation and Combustion of this compound
| Property | State | Value (kJ/mol) | Value (kcal/mol) | Reference |
| Standard Enthalpy of Formation (ΔfH°) | Liquid | 96.02 ± 3.77 | 22.95 ± 0.90 | [1] |
| Standard Enthalpy of Formation (ΔfH°) | Gas | 129.0 ± 3.8 | 30.8 ± 0.91 | Calculated from liquid phase data and enthalpy of vaporization |
| Standard Enthalpy of Combustion (ΔcH°) | Liquid | -3886.1 ± 3.3 | -928.8 ± 0.8 | [1] |
Heat Capacity
The heat capacity of a substance quantifies the amount of heat required to raise its temperature by a given amount. The molar heat capacity at constant pressure (Cp) for gaseous this compound has been determined over a range of temperatures.
Table 2: Molar Heat Capacity (Cp) of Gaseous this compound at Various Temperatures
| Temperature (K) | Molar Heat Capacity (J/mol·K) |
| 200 | 71.99 |
| 298.15 | 108.05 |
| 300 | 108.80 |
| 400 | 148.45 |
| 500 | 182.36 |
| 600 | 209.56 |
| 700 | 231.50 |
| 800 | 249.58 |
| 900 | 264.78 |
| 1000 | 277.74 |
Data sourced from Godunov (1991).
Phase Change Properties
The enthalpy of vaporization, boiling point, and melting point are critical parameters that define the phase behavior of this compound.
Table 3: Phase Change Properties of this compound
| Property | Value | Units |
| Enthalpy of Vaporization (ΔvapH°) | 33.0 ± 1.0 | kJ/mol |
| Boiling Point | 76.1 | °C |
| Melting Point | -82.6 | °C |
Strain Energy
Experimental Protocols
The experimental determination of the thermodynamic properties of this compound requires precise and carefully controlled methodologies. Below are detailed descriptions of the key experimental protocols used to obtain the data presented in this guide.
Determination of the Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion of liquid this compound was determined by Beezer, Luttke, Meijere, and Mortimer in 1966 using a static bomb calorimeter.
Methodology:
-
Sample Preparation: A highly purified sample of this compound was used. Given its volatility, the liquid sample was encapsulated in a sealed, thin-walled glass ampoule. The mass of the this compound sample was determined accurately by weighing the ampoule before and after filling.
-
Calorimeter Setup: A static bomb calorimeter with a known heat capacity (determined by the combustion of a standard substance like benzoic acid) was used. A small, known amount of water was added to the bomb to ensure saturation of the internal atmosphere with water vapor.
-
Combustion Procedure: The sealed ampoule containing the this compound sample was placed in a crucible within the bomb. A fuse wire was positioned to ensure ignition. The bomb was then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Measurement: The bomb was submerged in a known mass of water in the calorimeter. The combustion reaction was initiated by passing an electric current through the fuse wire. The temperature change of the water in the calorimeter was measured with high precision using a thermometer.
-
Corrections: The observed temperature rise was corrected for heat exchange with the surroundings, the heat of ignition, and the formation of nitric acid from residual nitrogen in the bomb.
-
Calculation: The standard enthalpy of combustion was calculated from the corrected temperature rise, the heat capacity of the calorimeter system, and the mass of the this compound sample.
Determination of Heat Capacity
The heat capacity of gaseous this compound as a function of temperature was reported by Godunov in 1991. While the specific experimental technique is not detailed in the readily available literature, such data is typically obtained using methods like adiabatic calorimetry or differential scanning calorimetry.
General Methodology (Adiabatic Calorimetry):
-
Sample Containment: A known amount of gaseous this compound is introduced into a sealed, thermally isolated sample container (the calorimeter).
-
Heating: A precisely measured amount of electrical energy (heat) is supplied to the sample, causing a small increase in its temperature.
-
Temperature Measurement: The temperature of the sample is measured with high accuracy before and after the energy input, once thermal equilibrium is reached.
-
Calculation: The heat capacity is calculated from the amount of heat added and the resulting temperature change.
-
Temperature Range: This process is repeated at various temperatures to determine the heat capacity as a function of temperature.
Relationships Between Thermodynamic Properties
The various thermodynamic properties of this compound are interconnected. For instance, the enthalpy of formation in the gas phase can be derived from the enthalpy of formation in the liquid phase and the enthalpy of vaporization.
This guide provides a foundational understanding of the thermodynamic properties of this compound, essential for its application in research and development. The provided data and experimental context serve as a valuable resource for scientists and professionals in related fields.
References
An In-depth Technical Guide to Bicyclopropyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bicyclopropyl, a unique carbocyclic compound. It covers its fundamental chemical identifiers, synthesis methodologies, and the broader context of its derivatives in scientific research, with a particular focus on applications relevant to drug discovery and development.
Core Chemical Information
This compound, a saturated hydrocarbon consisting of two cyclopropane (B1198618) rings connected by a single bond, is a molecule of interest due to the inherent ring strain and unique conformational properties of the cyclopropyl (B3062369) moiety. These characteristics are increasingly leveraged in medicinal chemistry to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Reference |
| IUPAC Name | cyclopropylcyclopropane | [1] |
| CAS Number | 5685-46-1 | [1] |
| Molecular Formula | C₆H₁₀ | [1] |
| Molecular Weight | 82.14 g/mol | |
| Synonyms | 1,1'-Bicyclopropyl, Bicyclopropane | [1] |
Synthesis of this compound Derivatives: A Representative Protocol
While the direct synthesis of this compound can be achieved through various methods, the synthesis of its derivatives is often of greater interest in the context of drug discovery. The following protocol details the scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, a valuable building block for pharmaceuticals and agrochemicals.[2] This multi-step synthesis highlights common strategies for constructing and functionalizing the this compound core.
Experimental Protocol: Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [2]
Step 1: Synthesis of 1-Cyclopropylcyclopropanecarboxylic acid
-
Materials: 1-Bromo-1-cyclopropylcyclopropane, t-Butyllithium (t-BuLi) 1.7 M in pentane (B18724), anhydrous diethyl ether (Et₂O), dry ice (solid CO₂), potassium hydroxide (B78521) (KOH), hydrochloric acid (HCl).
-
Procedure:
-
A solution of t-BuLi in pentane is added dropwise to a solution of 1-bromo-1-cyclopropylcyclopropane in anhydrous Et₂O at -78 °C under mechanical stirring.
-
After stirring for an additional 25 minutes at -78 °C, an excess of dry ice is added in several portions.
-
The reaction mixture is allowed to warm slowly to ambient temperature over 2 hours.
-
The reaction is quenched with an ice-cold solution of KOH. The aqueous layer is washed with ether and then acidified with concentrated HCl at 0–5 °C.
-
The resulting mixture is extracted with ether, and the combined organic phases are dried and concentrated under reduced pressure to yield the carboxylic acid.
-
Step 2: Synthesis of N-Boc-protected (1-cyclopropyl)cyclopropylamine
-
Materials: 1-Cyclopropylcyclopropanecarboxylic acid, anhydrous tert-butyl alcohol (t-BuOH).
-
Procedure (via Curtius degradation):
-
The carboxylic acid is dissolved in anhydrous t-BuOH.
-
The solution is added dropwise to anhydrous t-BuOH kept at 80 °C under vigorous stirring over 2.5 hours.
-
The resulting solution is heated under reflux for an additional 9 hours.
-
The bulk of the t-BuOH is distilled off, and the residue is worked up to isolate the N-Boc protected amine.
-
Step 3: Deprotection to (1-cyclopropyl)cyclopropylamine hydrochloride
-
Materials: N-Boc-protected (1-cyclopropyl)cyclopropylamine, hydrogen chloride (5.0 N solution in Et₂O).
-
Procedure:
-
A solution of the N-Boc protected amine in Et₂O is added to a solution of HCl in Et₂O at 0 °C.
-
The reaction mixture is stirred at 0 °C for 4 hours and then at ambient temperature for 20 hours.
-
The formed precipitate is filtered, washed with Et₂O, and dried under vacuum to give the final hydrochloride salt.
-
Reactivity and Applications
The strained C-C bonds of the cyclopropane rings in this compound and its derivatives make them susceptible to ring-opening reactions under various conditions, providing pathways to more complex molecular scaffolds. One notable reaction is the Diels-Alder reaction, where this compound can act as a diene precursor.
Diels-Alder Reaction of this compound
This compound can undergo thermal or microwave-assisted rearrangement to form isomeric hexadienes, which can then participate in Diels-Alder reactions with suitable dienophiles, such as maleic anhydride. This reactivity opens avenues for the synthesis of complex cyclic systems.
Role in Drug Discovery
The cyclopropyl group is a valuable motif in medicinal chemistry due to its ability to:
-
Introduce conformational rigidity: This can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.
-
Improve metabolic stability: The cyclopropyl ring is often resistant to metabolic degradation, which can lead to a longer in vivo half-life of a drug.
-
Modulate physicochemical properties: The introduction of a cyclopropyl group can influence properties such as lipophilicity and aqueous solubility.
Numerous FDA-approved drugs contain a cyclopropyl moiety, highlighting its importance in modern drug design. This compound and its derivatives represent a class of building blocks that can be used to introduce this valuable structural feature into new drug candidates. The unique spatial arrangement of the two adjacent cyclopropyl rings in this compound offers a rigid scaffold that can be exploited to design novel ligands for various biological targets.
While specific signaling pathways directly modulated by this compound are not extensively documented, the incorporation of the this compound motif into larger molecules can influence their interaction with a wide range of biological targets, including enzymes and receptors, thereby affecting various signaling pathways indirectly. The development of novel this compound derivatives continues to be an active area of research for the discovery of new therapeutic agents.
References
A Technical Guide to the Synthesis and Characterization of Novel Bicyclopropyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The bicyclopropyl motif, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry and materials science. Its rigid structure and distinct electronic properties offer a compelling alternative to traditional bioisosteres like phenyl rings or tert-butyl groups. This technical guide provides an in-depth overview of the synthesis and characterization of novel this compound derivatives, offering detailed experimental protocols and structured data to aid in the design and execution of research in this burgeoning field.
Synthesis of this compound Derivatives: Key Methodologies
The construction of the this compound core and its subsequent functionalization can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the scale of the reaction.
Simmons-Smith Cyclopropanation
A cornerstone of cyclopropane (B1198618) synthesis, the Simmons-Smith reaction and its modifications are widely employed for the creation of this compound structures from appropriate diene precursors.[1][2] The reaction typically involves an organozinc carbenoid, which delivers a methylene (B1212753) group to a double bond in a stereospecific manner.[3][4]
Experimental Protocol: Simmons-Smith Cyclopropanation of a Diene
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the diene substrate (1.0 eq) in anhydrous dichloromethane (B109758) (to achieve a concentration of ~0.5 M). Cool the flask to 0 °C using an ice bath.[1]
-
Reagent Addition: While maintaining the temperature at 0 °C and stirring, slowly add a solution of diethylzinc (B1219324) in hexanes (2.0 eq) via syringe. Following this, add diiodomethane (B129776) (2.0 eq) dropwise. The formation of a white precipitate (ZnI₂) may be observed.[1]
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).[1]
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Stir vigorously until gas evolution ceases.[1]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or flash column chromatography on silica (B1680970) gel.[1]
Titanium-Mediated Intramolecular Cyclopropanation
Titanium-mediated reactions offer an alternative and powerful method for the synthesis of bicyclic cyclopropylamines from amino acid derivatives.[5] This approach often involves the intramolecular coupling of an olefin and a carboxamide moiety. A key advantage is the ability to generate complex, strained bicyclic systems.[6][7]
Conceptual Workflow for Ti(II)-Mediated Synthesis of Bicyclic Cyclopropylamines
References
- 1. benchchem.com [benchchem.com]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. Simmons-Smith Reaction [organic-chemistry.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. New Advances in Titanium-Mediated Free Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Titanium carbenoid-mediated cyclopropanation of allylic alcohols: selectivity and mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Titanium carbenoid-mediated cyclo... preview & related info | Mendeley [mendeley.com]
Theoretical Insights into the Stability and Strain of Bicyclopropyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclopropyl, a unique hydrocarbon composed of two directly bonded cyclopropane (B1198618) rings, presents a fascinating case study in molecular strain and stability. Its structure and electronic properties are of significant interest in theoretical and synthetic chemistry, with implications for the design of novel strained molecules in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the theoretical studies on this compound, focusing on its stability, strain energy, and conformational landscape. We present a comprehensive summary of key quantitative data, detail the computational and experimental methodologies employed in its study, and offer visualizations of the underlying theoretical concepts.
Introduction
The cyclopropyl (B3062369) group is a fundamental building block in organic chemistry, known for its unique electronic properties that resemble those of a double bond. The direct linkage of two such rings in 1,1'-bicyclopropyl creates a molecule with significant ring strain, influencing its geometry, reactivity, and thermodynamic stability. Understanding the delicate balance between the strain inherent in the three-membered rings and the nature of the central carbon-carbon bond is crucial for predicting the behavior of more complex molecules incorporating this motif. This guide synthesizes the current theoretical understanding of this compound's stability and strain, providing a valuable resource for researchers working with strained organic molecules.
Quantitative Data on this compound Stability and Structure
The stability and structure of this compound have been investigated through a combination of experimental thermochemistry and computational chemistry. The following tables summarize the key quantitative findings.
Table 1: Thermochemical Data and Strain Energy of this compound
| Property | Value | Unit | Source / Method |
| Heat of Formation (Liquid, 298 K) | +96.02 ± 3.77 | kJ/mol | Calorimetry |
| +22.95 ± 0.90 | kcal/mol | Calorimetry | |
| Strain Energy (Calculated) | ~230 | kJ/mol | Based on Heat of Formation |
| ~55 | kcal/mol | Based on Heat of Formation | |
| Strain Energy of Cyclopropane (for comparison) | 115 | kJ/mol | |
| 27.5 | kcal/mol |
Note: The strain energy of this compound is approximately double that of a single cyclopropane ring, indicating that the junction of the two rings does not introduce significant additional strain.
Table 2: Computed Geometric Parameters of this compound
| Parameter | Value | Unit | Computational Method |
| C1-C1' Bond Length (Central Bond) | 1.48 - 1.51 | Å | Ab initio / DFT |
| C-C Bond Length (Ring) | 1.50 - 1.53 | Å | Ab initio / DFT |
| C-H Bond Length | ~1.08 - 1.09 | Å | Ab initio / DFT |
| C-C-C Bond Angle (Ring) | ~60 | degrees | Ab initio / DFT |
| H-C-H Bond Angle | ~114 - 116 | degrees | Ab initio / DFT |
| Rotational Barrier (C1-C1' bond) | ~12 - 17 | kJ/mol | Ab initio / DFT |
| ~3 - 4 | kcal/mol | Ab initio / DFT |
Experimental and Computational Protocols
The quantitative data presented above are derived from specific experimental and computational methodologies.
Experimental Protocol: Calorimetry for Heat of Formation
The experimental heat of formation of liquid this compound was determined using bomb calorimetry. A detailed, generalized protocol for such an experiment is as follows:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within a combustion bomb.
-
Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen. A small, known amount of water is typically added to the bomb to ensure saturation of the final atmosphere with water vapor.
-
Calorimeter Setup: The bomb is placed in a calorimeter, a thermally insulated container filled with a precise amount of water. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition: The sample is ignited via an electrical fuse. The heat released by the combustion of the sample and the fuse is absorbed by the bomb and the surrounding water, causing a rise in temperature.
-
Temperature Measurement: The temperature change of the calorimeter system is carefully recorded until it reaches a steady state.
-
Data Analysis: The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse and for the formation of nitric acid from residual nitrogen in the oxygen.
-
Calculation of Heat of Formation: The standard enthalpy of formation is then calculated from the heat of combustion using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Computational Protocol: Ab Initio and Density Functional Theory (DFT) Calculations
The geometric parameters and rotational barrier of this compound are typically determined using quantum chemical calculations. A representative computational workflow is as follows:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Method Selection:
-
Geometry Optimization: The initial structure of this compound is optimized to find the minimum energy conformation. This is commonly performed using Density Functional Theory (DFT) with a functional such as B3LYP, or with ab initio methods like Møller-Plesset perturbation theory (MP2).
-
Basis Set: A suitable basis set is chosen to describe the atomic orbitals. For hydrocarbons like this compound, Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p), or correlation-consistent basis sets like cc-pVTZ are commonly employed.
-
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE).
-
Rotational Barrier Calculation:
-
A series of constrained geometry optimizations are performed where the dihedral angle around the central C1-C1' bond is fixed at various angles (e.g., from 0° to 180° in 15° increments).
-
The energy of the molecule is calculated at each of these constrained geometries.
-
The rotational barrier is then determined as the energy difference between the highest energy (eclipsed) conformation and the lowest energy (staggered or gauche) conformation.
-
-
Data Extraction: The optimized bond lengths, bond angles, and the calculated rotational energy profile are extracted from the output files.
Visualizing Strain and Computational Workflow
The Interplay of Strain and Stability in this compound
The stability of this compound is a direct consequence of the interplay between the inherent strain of the cyclopropane rings and the electronic interactions between them. The following diagram illustrates this relationship.
The Bicyclopropyl Motif: A Technical Guide to Its Unique Strain-Driven Reactivity
For Researchers, Scientists, and Drug Development Professionals
The bicyclopropyl motif, a unique structural element composed of two fused cyclopropane (B1198618) rings, has garnered significant attention in modern organic chemistry and medicinal chemistry. Its inherent high ring strain, a consequence of severe bond angle distortion, is not a liability but rather a driving force for a diverse and powerful array of chemical transformations. This high-energy state allows the this compound unit and its derivatives to act as versatile intermediates, unlocking novel pathways for the synthesis of complex molecular architectures. For drug development professionals, the rigid, three-dimensional nature of the this compound moiety offers an intriguing scaffold and a potential bioisostere for other common chemical groups, with the ability to enhance metabolic stability and fine-tune pharmacological activity.
This technical guide provides an in-depth exploration of the core reactivity of the this compound motif, presenting key quantitative data, outlining general experimental methodologies, and visualizing the complex reaction pathways that underscore its synthetic utility.
Core Reactivity Principles: Strain as a Synthetic Engine
The chemistry of the this compound system is fundamentally governed by the release of its substantial strain energy, estimated to be around 65 kcal/mol for the parent bicyclo[1.1.0]butane system. This energy facilitates the cleavage of the central C-C σ-bond, which exhibits significant π-character, allowing it to react in ways more akin to a double bond. This unique electronic structure makes the motif susceptible to a variety of transformations, including thermal rearrangements, radical-mediated ring openings, and transition metal-catalyzed functionalizations. The regioselectivity and stereoselectivity of these reactions are often highly dependent on the substitution pattern of the this compound core and the specific reaction conditions employed.
Transition Metal-Catalyzed Transformations
Transition metals, particularly those from groups 9 and 10, have proven to be exceptional tools for harnessing the reactivity of this compound systems and their analogs. These catalysts can precisely control the cleavage of the strained C-C bonds, leading to the formation of valuable intermediates such as metal carbenoids, which can then be trapped in a variety of ways.
Rhodium(I) complexes are particularly effective in catalyzing the cycloisomerization of bicyclo[1.1.0]butanes, which serve as excellent models for the this compound motif's reactivity. The choice of phosphine (B1218219) ligand on the rhodium catalyst can exquisitely control the reaction pathway, leading to different carbocyclic or heterocyclic products with high regio- and stereocontrol.[1][2] For instance, the cycloisomerization of N-allylated bicyclo[1.1.0]butylalkylamines can be directed to form either cyclopropane-fused pyrrolidines or azepines depending on the ligand used.[1]
Methodology for Rhodium(I)-Catalyzed Cycloisomerization of N-Allyl Bicyclo[1.1.0]butylamines
A representative experimental protocol involves the reaction of an N-allylated bicyclo[1.1.0]butylalkylamine with a rhodium precatalyst and a phosphine ligand in a suitable solvent.
-
Catalyst System: A common precatalyst is [Rh(CO)₂Cl]₂ (5 mol%).
-
Ligands: The reaction outcome is directed by the choice of phosphine ligand (10 mol%). Monodentate ligands like triphenylphosphine (B44618) (PPh₃) typically favor the formation of five-membered rings (pyrrolidines), while bidentate ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) direct the reaction towards seven-membered rings (azepines).
-
Solvent and Temperature: The reaction is generally carried out in a non-polar solvent like toluene (B28343) at elevated temperatures, often around 110 °C.[2]
-
Procedure: The substrate is dissolved in the solvent, followed by the addition of the rhodium precatalyst and the phosphine ligand. The mixture is then heated until the reaction is complete, typically within a short timeframe (e.g., 10 minutes).[2] The product is then isolated and purified using standard techniques like column chromatography.
The proposed mechanism for this transformation involves the oxidative addition of the rhodium(I) catalyst across the central C-C bond of the bicyclo[1.1.0]butane core. This is followed by a rearrangement to a rhodium-carbene intermediate, which then undergoes an intramolecular cyclopropanation with the tethered allyl group.
Caption: Rh(I)-Catalyzed Cycloisomerization Mechanism.
Table 1: Rhodium(I)-Catalyzed Cycloisomerization of N-Allyl Bicyclo[1.1.0]butylamines
| Entry | Substrate (R group) | Ligand | Product(s) | Ratio (Pyrrolidine:Azepine) | Yield (%) | Diastereoselectivity | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Benzyl | PPh₃ | Pyrrolidine / Azepine | 92:8 | 95 | >95:5 | [2] |
| 2 | Benzyl | dppe | Pyrrolidine / Azepine | 10:90 | 83 | >95:5 | [2] |
| 3 | 2-Furyl | PPh₃ | Pyrrolidine / Azepine | >95:5 | 75 | >95:5 | [2] |
| 4 | 2-Furyl | dppe | Pyrrolidine / Azepine | 20:80 | 58 | >95:5 | [2] |
| 5 | Cyclohexyl | PPh₃ | Pyrrolidine / Azepine | >95:5 | 65 | >95:5 | [2] |
| 6 | Cyclohexyl | dppe | Pyrrolidine / Azepine | 15:85 | 75 | >95:5 |[2] |
Palladium catalysts are highly effective in promoting formal [3+2] cycloadditions of vinylcyclopropanes and related systems. These reactions provide rapid access to five-membered rings, which are prevalent in many natural products and pharmaceuticals.[3] The mechanism typically involves the formation of a zwitterionic π-allyl palladium intermediate, which then reacts with an electron-deficient olefin.
Table 2: Palladium-Catalyzed [3+2] Cycloaddition of Vinylcyclopropanes
| Entry | Vinylcyclopropane Substituent | Alkene Partner | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| 1 | Bis(2,2,2-trifluoroethyl)malonate | Phenyl Alkylidene Azlactone | 82 | 14:1 | 94 | [3] |
| 2 | Bis(2,2,2-trifluoroethyl)malonate | 4-Cl-Phenyl Alkylidene Azlactone | 79 | 15:1 | 95 | [3] |
| 3 | Bis(2,2,2-trifluoroethyl)malonate | 2-Naphthyl Alkylidene Azlactone | 85 | 15:1 | 94 | [3] |
| 4 | Bis(2,2,2-trifluoroethyl)malonate | 2-Furyl Alkylidene Azlactone | 91 | >15:1 | 95 |[3] |
Radical-Mediated Ring-Opening Reactions
The this compound motif is an excellent substrate for radical reactions. The high strain energy facilitates rapid ring-opening of a cyclopropylcarbinyl radical intermediate. This process is so fast that it is often used as a "radical clock" to time other fast radical reactions. The regioselectivity of the ring-opening is dictated by the formation of the most stable radical intermediate. For instance, a radical adjacent to a cyclopropyl (B3062369) ring and a phenyl group will preferentially open to form a resonance-stabilized benzylic radical.[4][5]
Caption: General Pathway for Radical Ring-Opening.
Applications in Drug Discovery and Development
The unique structural and electronic properties of the this compound motif and related strained rings make them valuable tools in medicinal chemistry.
The rigid, three-dimensional structure of the this compound core allows it to serve as a non-classical bioisostere for other common functionalities in drug molecules, such as phenyl rings or gem-dimethyl groups. This "escape from flatland" by increasing the fraction of sp³ carbons can lead to improved physicochemical properties, such as enhanced solubility and better protein-ligand complementarity. Furthermore, replacing a metabolically labile group with a robust this compound unit can significantly improve the pharmacokinetic profile of a drug candidate.
The strain-release reactivity of the this compound motif enables the synthesis of diverse and complex molecular scaffolds that are otherwise difficult to access. This allows medicinal chemists to explore novel chemical space in the search for new therapeutic agents. The ability to generate highly functionalized cyclobutanes and other unique ring systems from this compound precursors is a powerful strategy in lead optimization.[6]
Caption: Decision Workflow for this compound Reactivity.
References
- 1. Rhodium(I)-catalyzed cycloisomerizations of bicyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium(I)-Catalyzed Cycloisomerizations of Bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic chemistry - Reaction Mechanism for a radical ring opening - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Exploration of Bicyclopropyl Isomers and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclopropyl moiety, a unique structural motif composed of two directly connected cyclopropane (B1198618) rings, presents a fascinating area of study in organic chemistry and medicinal chemistry. The inherent ring strain and distinct electronic properties of the cyclopropane rings, coupled with the stereochemical possibilities of their linkage, give rise to a rich landscape of isomers with diverse and tunable characteristics. This technical guide provides a comprehensive exploration of this compound isomers, focusing on their synthesis, physicochemical properties, and burgeoning applications in drug discovery. Particular emphasis is placed on the comparative analysis of cis and trans isomers, detailed experimental protocols for their synthesis and biological evaluation, and the elucidation of their mechanisms of action through relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.
Introduction to this compound Systems
The cyclopropane ring, despite its simple three-carbon structure, is a powerhouse of unique chemical properties. Its high ring strain and the p-character of its C-C bonds make it a versatile functional group in organic synthesis and a valuable component in the design of bioactive molecules.[1] When two such rings are joined, the resulting this compound system inherits and often amplifies these characteristics.
This compound derivatives can exist as conformational and stereoisomers. The rotation around the central C-C bond leads to different conformers, primarily the gauche and trans (or anti) forms. Furthermore, substitution on the rings can lead to cis and trans diastereomers, which are configurationally stable and exhibit distinct physical and biological properties.[2] Understanding the interplay between these isomeric forms is crucial for harnessing their full potential in various applications.
Synthesis of this compound Isomers
The stereoselective synthesis of this compound isomers is a key challenge and a focus of significant research. The method of synthesis directly dictates the stereochemical outcome, allowing for the targeted preparation of either cis or trans isomers.
Synthesis of trans-1,2-Disubstituted Cyclopropanes
A common strategy for the synthesis of trans-1,2-disubstituted cyclopropanes involves a base-catalyzed ring closure of a suitable precursor. An illustrative example is the synthesis of trans-1,2-dibenzoylcyclopropane.
Experimental Protocol: Synthesis of trans-1,2-Dibenzoylcyclopropane [3]
-
Enolate Formation: 1,3-Dibenzoylpropane is treated with a base, such as sodium hydroxide (B78521) in methanol, to deprotonate the α-carbon, forming a resonance-stabilized enolate.
-
Halogenation: The enolate nucleophilically attacks molecular iodine (I₂), resulting in the formation of an α-iodinated intermediate.
-
Second Enolate Formation and Intramolecular Sₙ2 Reaction: A second equivalent of base generates another enolate, which then undergoes an intramolecular Sₙ2 reaction, displacing the iodide and forming the cyclopropane ring. The trans isomer is thermodynamically favored in this process.
-
Workup and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of ice-cold water. The crude product is collected by vacuum filtration and can be purified by recrystallization.
Synthesis of cis-1,2-Disubstituted Cyclopropanes
The synthesis of cis-1,2-disubstituted cyclopropanes often requires more specialized methods that kinetically favor the formation of the cis isomer. One such approach involves a photodecarboxylation reaction.
Experimental Protocol: Modular Enantioselective Synthesis of cis-Cyclopropanes [4][5]
-
Cyclopropanation: An olefin is reacted with a redox-active diazo compound in the presence of a suitable catalyst to form a cyclopropyl (B3062369) intermediate.
-
Photodecarboxylation: The intermediate is then subjected to visible light irradiation in the presence of a benzothiazoline (B1199338) reagent. This reagent acts as a photoreductant, a stereoselective hydrogen-atom donor, and a Brønsted acid.
-
Stereoselective Reduction: The photochemical reduction proceeds via an electron donor-acceptor (EDA) complex, leading to the formation of the cis-cyclopropane product with high stereoselectivity.[5]
-
Purification: The final product is purified using standard chromatographic techniques.
The following diagram illustrates the general workflow for the synthesis of this compound isomers.
Comparative Properties of this compound Isomers
The stereochemical arrangement of substituents on the this compound core significantly influences the physical and chemical properties of the isomers. A comparative analysis of cis and trans isomers of 1,2-dimethylcyclopropane (B14754300) provides a clear illustration of these differences.
| Property | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane | Reference(s) |
| Molecular Formula | C₅H₁₀ | C₅H₁₀ | [6][7] |
| Molar Mass | 70.13 g/mol | 70.13 g/mol | [6][7] |
| Boiling Point | 37 °C | 28.2 °C | [2] |
| Melting Point | -140 °C | -149.6 °C | [2] |
| Density | 0.6889 g/cm³ | 0.6648 g/cm³ | [2] |
| Refractive Index (n_D) | 1.3829 (20 °C) | 1.3713 (20 °C) | [2] |
| Stability | Less stable | More stable | [8] |
The trans isomer of 1,2-dimethylcyclopropane is generally more stable than the cis isomer. This is attributed to reduced steric strain between the two methyl groups, which are positioned on opposite sides of the cyclopropane ring.[8] In the cis isomer, the proximity of the methyl groups on the same side of the ring leads to increased steric hindrance.
This compound Derivatives in Drug Development
The unique structural and electronic properties of the this compound moiety make it an attractive scaffold for the design of novel therapeutic agents. The rigid nature of the cyclopropane ring can help to lock in a specific conformation of a molecule, leading to enhanced binding affinity and selectivity for its biological target.
Bicyclol: A Case Study
Bicyclol is a synthetic drug that incorporates a biphenyl (B1667301) structure with features reminiscent of a this compound system. It is used for the treatment of liver diseases and has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and antiviral effects.
The mechanism of action of Bicyclol involves the modulation of key signaling pathways. It has been shown to inhibit the activation of the MAPK/NF-κB pathway, which plays a central role in the inflammatory response. Additionally, Bicyclol can reduce the production of reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
This compound Derivatives as Enzyme Inhibitors
The this compound scaffold has been incorporated into molecules designed to inhibit various enzymes, including kinases, which are important targets in cancer therapy. For example, some cyclopropane-containing compounds have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.
The following table summarizes the inhibitory activity of some this compound and cyclopropane-containing derivatives against various cancer cell lines and kinases.
| Compound Type | Target | Cell Line | IC₅₀ (µM) | Reference(s) |
| Fluorocyclopropyl Amide | Btk | - | 0.0071 | [9] |
| Benzylidenethiazolidine-2,4-dione derivative | VEGFR-2 | - | 0.22 | [10] |
| Quinazolin-4(3H)-one derivative | VEGFR-2 | - | 0.340 | [11] |
| Nicotinamide-based derivative | VEGFR-2 | HCT-116 | 9.3 | [12] |
| Nicotinamide-based derivative | VEGFR-2 | HepG-2 | 7.8 | [12] |
| bis([6][10][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivative | VEGFR-2 | HepG2 | 6.4 | [14] |
Experimental Protocols for Biological Evaluation
In Vitro VEGFR-2 Kinase Assay
This assay is used to determine the inhibitory activity of a compound against the VEGFR-2 enzyme.
Protocol: [12]
-
Master Mix Preparation: A master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-(Glu,Tyr 4:1)) is prepared.
-
Plate Setup: The master mix is added to the wells of a 96-well plate.
-
Inhibitor Addition: Serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) are added to the test wells. Control wells receive the solvent alone.
-
Enzyme Addition: A solution of recombinant human VEGFR-2 enzyme is added to the test and positive control wells.
-
Incubation: The plate is incubated at 30°C for a specified period (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
Detection: A detection reagent (e.g., Kinase-Glo® MAX) is added to each well to measure the amount of ATP remaining. The luminescence is read using a microplate reader.
-
Data Analysis: The percentage of VEGFR-2 activity inhibition is calculated, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which can be an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours (e.g., 3-4 hours).
-
Formazan (B1609692) Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
The following diagram illustrates the general workflow for the biological evaluation of this compound derivatives.
Conclusion
This compound isomers and their derivatives represent a promising class of molecules with significant potential in medicinal chemistry and drug development. Their unique stereochemical and electronic properties, which can be finely tuned through stereoselective synthesis, allow for the creation of potent and selective modulators of biological targets. The case study of Bicyclol highlights the therapeutic potential of this structural motif, and ongoing research into this compound-containing enzyme inhibitors continues to expand their applicability. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and biological evaluation of these fascinating compounds, paving the way for future discoveries and the development of novel therapeutics.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-Dimethylcyclopropane - Wikipedia [en.wikipedia.org]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. Cyclopropane, 1,2-dimethyl-, cis- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. trans-1,2-Dimethylcyclopropane [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Bicyclopropyl-Containing Fatty Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical synthesis of bicyclopropyl-containing fatty acids. These unique lipid structures are of growing interest in drug development and biomedical research due to their distinct biological activities, including antimicrobial and anti-inflammatory properties. The inclusion of the this compound motif offers metabolic stability and specific conformational constraints, making them valuable tools for probing biological systems and as potential therapeutic agents.
Introduction
This compound-containing fatty acids are characterized by the presence of one or more bicyclopropane rings within their aliphatic chain. This structural feature imparts unique physicochemical properties compared to their unsaturated or saturated counterparts. Nature synthesizes a variety of cyclopropane-containing fatty acids, particularly in bacteria and plants, where they play roles in membrane fluidity and stress adaptation.[1][2] Synthetic analogs are being developed to mimic and enhance the biological activities of these natural products. For instance, 2-heptylcyclopropane-1-carboxylic acid is a stable analog of the bacterial signaling molecule cis-2-decenoic acid and has shown promise in the dispersal and inhibition of bacterial biofilms.[3][4][5][6] Furthermore, certain cyclopropane (B1198618) fatty acids have been identified as agonists for G-protein coupled receptor 84 (GPR84), a receptor implicated in inflammatory responses.[7]
This guide focuses on the practical chemical synthesis of these molecules, providing detailed protocols, quantitative data, and visual workflows to aid researchers in their design and execution of experiments.
Data Presentation
Table 1: Summary of a Representative Synthesis of 2-Heptylcyclopropane-1-carboxylic acid
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield |
| 1 | Lindlar Reduction | Dec-2-yn-1-ol | Lindlar catalyst, H₂ | Hexane | Until starting material is consumed (monitored by TLC/GC) | Room Temperature | High (not specified) |
| 2 | Simmons-Smith Cyclopropanation | (Z)-dec-2-en-1-ol | Diiodomethane (B129776), Zinc-copper couple | Diethyl ether | Overnight | 0°C to Room Temperature | Not specified |
| 3 | Jones Oxidation | cis-2-heptyl-cyclopropyl-1-methanol | Chromium trioxide, Sulfuric acid | Acetone (B3395972) | 18 hours | 0°C to Room Temperature | Not specified |
Note: The yields for individual steps were not explicitly provided in the source documents, but the overall process is well-established.
Experimental Protocols
Protocol 1: Synthesis of 2-Heptylcyclopropane-1-carboxylic acid
This protocol outlines a three-step synthesis starting from dec-2-yn-1-ol.[3][8]
Step 1: Lindlar Reduction of Dec-2-yn-1-ol to (Z)-dec-2-en-1-ol
-
Dissolve dec-2-yn-1-ol in hexane.
-
Add a catalytic amount of Lindlar catalyst (palladium on calcium carbonate, poisoned with lead).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain (Z)-dec-2-en-1-ol.
Step 2: Simmons-Smith Cyclopropanation of (Z)-dec-2-en-1-ol
-
Prepare the Simmons-Smith reagent by activating a zinc-copper couple with diiodomethane in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reagent mixture in an ice bath.
-
Add a solution of (Z)-dec-2-en-1-ol (from Step 1) in diethyl ether dropwise to the Simmons-Smith reagent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield cis-2-heptyl-cyclopropyl-1-methanol.
Step 3: Jones Oxidation to 2-Heptylcyclopropane-1-carboxylic acid
-
Dissolve 2.5 g of chromium trioxide in 60 ml of 1 M sulfuric acid.
-
Add a solution of 2.1 g of cis-2-heptyl-cyclopropyl-1-methanol in 100 ml of acetone dropwise to the Jones reagent at 0°C over 1 hour.[8]
-
Stir the mixture for 18 hours at room temperature.[8]
-
Add 300 ml of diethyl ether and separate the phases.
-
Extract the aqueous phase three times with 100 ml of diethyl ether.
-
Combine the organic phases and wash three times with 50 ml of saturated sodium chloride solution.[8]
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent using a rotary evaporator to yield the final product, 2-heptylcyclopropane-1-carboxylic acid.
Protocol 2: Synthesis of a Bicyclo[1.1.0]butane Fatty Acid Precursor
The synthesis of highly strained bicyclo[1.1.0]butane-containing fatty acids is a more complex process. A key step involves the intramolecular cyclization of a suitably substituted cyclopropane. The following is a generalized representation of a synthetic approach.[9]
Step 1: Epoxidation of an Allylic Alcohol
-
A Luche reduction of a keto ω-ester precursor yields an allylic alcohol.
-
The epoxidation of this allylic alcohol is carried out using dimethyldioxirane (B1199080) to produce a mixture of syn and anti epoxy alcohols.
Step 2: Formation of a Bicyclobutane via Carbanion-mediated Cyclization
-
The epoxy alcohol is converted to a chlorohydrin.
-
Treatment with sodium hydride in THF yields a mixture of diastereomeric epoxides.
-
These epoxides undergo convergent cyclization initiated by lithium-halogen exchange (e.g., using n-butyllithium in diethyl ether at -78°C) to form the bicyclobutane ring system.
Note: Bicyclo[1.1.0]butanes are highly strained and can be unstable, often requiring careful handling and purification at controlled pH.[9]
Mandatory Visualization
Caption: Synthetic pathway for 2-heptylcyclopropane-1-carboxylic acid.
Caption: GPR84 signaling pathway activated by cyclopropane fatty acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US7754675B2 - 2-heptylcyclopropyl-1-carboxylic acid - Google Patents [patents.google.com]
- 9. Synthesis of a Bicyclobutane Fatty Acid Identified from the Cyanobacterium Anabaena PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]
Bicyclopropyl: A Versatile Building Block in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The bicyclopropyl moiety, a unique structural motif composed of two fused cyclopropane (B1198618) rings, has emerged as a valuable and versatile building block in organic synthesis. Its inherent ring strain and distinct stereoelectronic properties offer a gateway to a diverse array of molecular architectures, making it an attractive component in the synthesis of complex molecules, including biologically active compounds and novel materials. This document provides a detailed overview of the applications of this compound derivatives, complete with experimental protocols and quantitative data to facilitate their use in the laboratory.
Synthesis of Bicyclopropylidene: The Gateway to this compound Chemistry
The most common and versatile entry point to this compound chemistry is through bicyclopropylidene, a highly strained tetrasubstituted alkene. Its synthesis on a preparative scale has been well-established and allows for its use as a C6 building block.
Synthetic Pathway Overview
The synthesis of bicyclopropylidene is a multi-step process that begins with the formation of 1-cyclopropylcyclopropanol, followed by bromination and subsequent elimination to yield the target alkene.
Caption: Synthetic route to bicyclopropylidene.
Detailed Experimental Protocol for Bicyclopropylidene Synthesis
A reliable and scalable synthesis of bicyclopropylidene has been published in Organic Syntheses, ensuring its accessibility for broader applications. The following protocol is an adaptation of this established procedure.
Step A: Synthesis of 1-Cyclopropylcyclopropanol
-
To a solution of ethyl cyclopropanecarboxylate in anhydrous diethyl ether, add a solution of ethylmagnesium bromide in diethyl ether at a controlled temperature.
-
After the initial reaction, add titanium(IV) isopropoxide and stir the mixture.
-
Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-cyclopropylcyclopropanol is often used in the next step without further purification due to its instability.
Step B: Synthesis of 1-Bromo-1-cyclopropylcyclopropane
-
In a well-ventilated hood, prepare a solution of triphenylphosphine (B44618) in anhydrous dichloromethane (B109758) and cool it to -30 °C.
-
Slowly add bromine to this solution while maintaining the low temperature.
-
Add the crude 1-cyclopropylcyclopropanol from the previous step to the reaction mixture.
-
Allow the reaction to warm to room temperature and then quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation.
Step C: Synthesis of Bicyclopropylidene
-
Dissolve 1-bromo-1-cyclopropylcyclopropane in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Add potassium tert-butoxide in portions to the solution at room temperature.
-
After the reaction is complete, pour the mixture into ice-cold water and extract with pentane.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation at atmospheric pressure to obtain bicyclopropylidene. The final product can be further purified by bulb-to-bulb distillation.[1]
Functionalization via Deprotonation and Electrophilic Substitution
The methylene (B1212753) protons of bicyclopropylidene are sufficiently acidic to be removed by a strong base, such as n-butyllithium. The resulting lithiobicyclopropylidene is a versatile nucleophile that can react with a variety of electrophiles to introduce functional groups at the cyclopropyl (B3062369) ring. This method is a cornerstone for creating more complex this compound-containing molecules.
Caption: General scheme for the functionalization of bicyclopropylidene.
This approach has been successfully employed in the synthesis of a variety of derivatives, as summarized in the table below.
| Electrophile (E-X) | Product (E) | Yield (%) |
| DMF | -CHO | 73 |
| Allyl bromide | -CH2CH=CH2 | 50 |
| Triisopropyl borate | -B(Oi-Pr)2 | 76 |
Table 1: Examples of electrophilic substitution of lithiobicyclopropylidene.
Synthesis of ω-trans-(this compound)-Substituted Fatty Acids
A significant application of bicyclopropylidene is in the synthesis of fatty acids containing a terminal this compound group. These modified fatty acids are of interest in biochemical studies and as potential antimicrobial agents. The synthetic strategy involves the initial functionalization of bicyclopropylidene with a protected iodoalkanol, followed by reduction of the double bond and subsequent oxidation to the carboxylic acid.
Synthetic Pathway
Caption: Synthetic pathway to ω-trans-(this compound)-substituted fatty acids.
Experimental Protocols
Step 1: Synthesis of THP-protected (bicyclopropylidenyl)alkanols
-
Dissolve bicyclopropylidene in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to 0 °C.
-
Add n-butyllithium dropwise and stir the mixture for 1 hour at 0 °C.
-
Cool the resulting solution of lithiobicyclopropylidene to -78 °C and add a solution of the desired THP-protected ω-iodoalkanol in THF.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Yields for this step typically range from 63-88%.[2]
Step 2: Reduction of the Bicyclopropylidene Moiety
-
In a three-necked flask equipped with a dry-ice condenser, dissolve the THP-protected (bicyclopropylidenyl)alkanol in anhydrous THF and liquid ammonia (B1221849) at -78 °C.
-
Add small pieces of lithium metal to the solution until a persistent blue color is observed.
-
Stir the reaction mixture for a specified time, then quench the excess lithium by the addition of solid ammonium chloride.
-
Allow the ammonia to evaporate, and then add water and extract the product with diethyl ether.
-
Wash the organic layer, dry, and concentrate to yield the trans-(this compound)alkanol derivative. This reduction is reported to be reasonably diastereoselective.[2]
Step 3: Deprotection and Jones Oxidation
-
Deprotect the THP-ether under standard acidic conditions (e.g., PPTS in ethanol (B145695) or dilute HCl in THF).
-
Dissolve the resulting alcohol in acetone (B3395972) and cool the solution in an ice bath.
-
Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color of the reagent persists.[3]
-
Quench the excess oxidant by adding isopropanol.
-
Partition the mixture between water and diethyl ether.
-
Extract the aqueous layer with diethyl ether, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the resulting fatty acid by chromatography or crystallization.
Yields for the final oxidation step are reported to be in the range of 59-75%.[2]
Palladium-Catalyzed Ring-Opening Reactions
The strained nature of the bicyclopropylidene scaffold allows for palladium-catalyzed ring-opening reactions, providing access to more complex carbocyclic frameworks. For instance, the codimerization with acrylates leads to precursors for bicyclo[3.3.0]octene and bicyclo[5.3.0]decene skeletons.
Caption: Conceptual workflow for the palladium-catalyzed ring-opening of bicyclopropylidene.
While detailed protocols are often catalyst and substrate-specific, a general procedure involves the reaction of bicyclopropylidene with an acrylate in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄, in a suitable solvent like toluene (B28343) at elevated temperatures. These reactions open up avenues for constructing intricate molecular skeletons that would be challenging to access through other synthetic routes.
Cycloaddition Reactions
Bicyclopropylidene can participate in various cycloaddition reactions, leveraging the reactivity of its strained double bond. Photoinduced cycloadditions with para-quinones, for example, have been shown to yield diverse polycyclic products bearing a spirocyclopropyl moiety.
Photoinduced Cycloaddition with Benzoquinone
The photocycloaddition of bicyclopropylidene with benzoquinones can lead to the formation of spirooxetanes as primary products, which can further rearrange upon irradiation.
| Quinone | Product(s) | Yield (%) |
| 1,4-Benzoquinone | Spirooxetane and rearranged spiro[4.5]decadienedione | - |
| 2,5-Dichloro-1,4-benzoquinone | Spirooxetane | 85 |
| 2,3,5,6-Tetrachloro-1,4-benzoquinone | Spirooxetane | 90 |
Table 2: Yields of spirooxetane products from the photocycloaddition of bicyclopropylidene with benzoquinones.
General Experimental Protocol for Photoinduced Cycloaddition:
-
Dissolve the respective benzoquinone and a molar excess of bicyclopropylidene in a suitable solvent (e.g., benzene (B151609) or acetonitrile) in a photoreactor.
-
Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Irradiate the solution with a high-pressure mercury lamp while maintaining a constant temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.
Conclusion
This compound and its readily accessible precursor, bicyclopropylidene, are powerful building blocks in organic synthesis. Their unique reactivity, driven by ring strain, enables a variety of transformations including functionalization via deprotonation, the synthesis of complex fatty acids, palladium-catalyzed ring-opening reactions, and cycloadditions. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of the this compound motif and to incorporate it into the design and synthesis of novel molecules with potential applications in medicinal chemistry and materials science.
References
Application Notes and Protocols for Bicyclopropyl in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the utilization of bicyclopropyl as a synthon in Diels-Alder reactions. The primary approach involves the in-situ generation of a conjugated diene from this compound through thermal or microwave-assisted rearrangement, which subsequently undergoes a [4+2] cycloaddition with a suitable dienophile.
Core Application: In-Situ Diene Generation from this compound for Diels-Alder Reaction with Maleic Anhydride (B1165640)
This compound can serve as a precursor to reactive dienes, which can be trapped in a Diels-Alder reaction. The thermal or microwave-induced ring opening of this compound generates isomeric hexadienes that readily react with dienophiles such as maleic anhydride to form substituted cyclohexene (B86901) derivatives.[1][2][3] This method provides a pathway to complex cyclic structures from a readily available starting material.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the quantitative data for the Diels-Alder reaction between this compound and maleic anhydride under different conditions. The reaction proceeds through the in-situ formation of dienes from this compound.
| Entry | Condition | Dienophile | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | Thermal | Maleic Anhydride | Xylene | 140 | 24 | Diels-Alder Adducts | 45 | [1] |
| 2 | Microwave | Maleic Anhydride | Xylene | 140 | 0.5 | Diels-Alder Adducts | 35 | [1] |
Experimental Protocols
Protocol 1: Thermal Diels-Alder Reaction of this compound and Maleic Anhydride
This protocol describes the thermal rearrangement of this compound to a diene and its subsequent Diels-Alder reaction with maleic anhydride.[1]
Materials:
-
This compound
-
Maleic Anhydride
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and maleic anhydride (1.2 eq).
-
Add anhydrous xylene as the solvent.
-
Heat the reaction mixture to 140 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to yield the Diels-Alder adducts.
Protocol 2: Microwave-Assisted Diels-Alder Reaction of this compound and Maleic Anhydride
This protocol outlines the microwave-assisted synthesis of Diels-Alder adducts from this compound and maleic anhydride.[1]
Materials:
-
This compound
-
Maleic Anhydride
-
Xylene (anhydrous)
-
Microwave reactor vial
-
Microwave synthesizer
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, combine this compound (1.0 eq) and maleic anhydride (1.2 eq).
-
Add anhydrous xylene as the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 140 °C for 30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the Diels-Alder adducts.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the thermal and microwave-assisted Diels-Alder reactions of this compound.
Caption: Workflow for the Diels-Alder reaction of this compound.
The following diagram illustrates the signaling pathway of the reaction, showing the rearrangement of this compound into diene isomers followed by the Diels-Alder cycloaddition.
Caption: Reaction pathway of this compound in Diels-Alder reaction.
References
Application Notes and Protocols: Bicyclopropyl Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclopropyl motif has emerged as a valuable scaffold in modern medicinal chemistry. Its unique stereochemical and conformational properties offer a range of advantages in drug design, including the ability to act as a bioisosteric replacement for larger, more flexible, or more metabolically labile groups. This document provides an overview of the applications of this compound derivatives, with a focus on their role as kinase inhibitors, and includes detailed protocols for their synthesis and biological evaluation.
The rigid nature of the this compound group can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target. Furthermore, the high sp³ character of this motif can improve physicochemical properties such as solubility and metabolic stability, leading to a more favorable pharmacokinetic profile.[1]
This compound Derivatives as Bioisosteres
The this compound unit is often employed as a bioisostere for other chemical groups, such as gem-dimethyl, phenyl, or tert-butyl groups.[2] Bioisosteric replacement is a strategy used in drug design to modify a compound's properties while retaining its desired biological activity. For instance, replacing a metabolically susceptible group with a more stable this compound moiety can enhance a drug candidate's half-life.
Applications in Kinase Inhibition
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, kinase inhibitors are a major focus of drug discovery efforts. The unique structural features of this compound derivatives make them attractive candidates for the design of novel kinase inhibitors. They can effectively occupy the ATP-binding site of kinases, leading to potent and selective inhibition.
Quantitative Data on this compound and Related Bicyclic Derivatives as Kinase Inhibitors
The following table summarizes the in vitro potency of several bicyclic compounds, including those with cyclopropyl (B3062369) moieties, against various protein kinases. This data highlights the potential of these scaffolds in developing targeted therapies.
| Compound ID | Target Kinase | Assay Type | IC₅₀ (µM) | Cell Line | Reference |
| Compound 55 | VEGFR-2 | In-vitro Kinase Assay | 0.035 | - | [4] |
| Compound 61 | VEGFR-2 | In-vitro Kinase Assay | 0.043 | - | [4] |
| Compound 55 | A549 (Antiproliferative) | Cell-based | 2.67 | A549 | [4] |
| Compound 61 | A549 (Antiproliferative) | Cell-based | 2.71 | A549 | [4] |
| Compound 55 | HCT116 (Antiproliferative) | Cell-based | 10.87 | HCT116 | [4] |
| Compound 61 | HCT116 (Antiproliferative) | Cell-based | 12.17 | HCT116 | [4] |
| Compound 23j | VEGFR-2 | In-vitro Kinase Assay | 0.0037 | - | [5] |
Pharmacokinetic Parameters of Approved Drugs Containing a Cyclopropyl Moiety
The incorporation of a cyclopropyl group can significantly influence the pharmacokinetic properties of a drug. The following table presents key pharmacokinetic parameters for several FDA-approved drugs that feature a cyclopropyl moiety.
| Drug Name | Therapeutic Area | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism | Excretion |
| Telaprevir | Hepatitis C | Food enhances absorption | 59-76 | 5.37–9.32 | CYP3A4, P-glycoprotein | Feces |
| Grazoprevir | Hepatitis C | Food enhances absorption | 98.8 | ~31 | CYP3A4 | >90% Feces, <1% Urine |
| Glecaprevir | Hepatitis C | Food enhances absorption | - | - | Biliary-fecal | ~99% Feces |
Signaling Pathways Targeted by this compound Derivatives
This compound-containing compounds have been investigated as inhibitors of several key signaling pathways implicated in cancer, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Mesenchymal-Epithelial Transition factor (MET), and Epidermal Growth Factor Receptor (EGFR) pathways.
VEGFR-2 Signaling Pathway
The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.
Caption: VEGFR-2 signaling pathway and the point of inhibition.
MET Signaling Pathway
The MET signaling pathway, when aberrantly activated, can drive tumor growth, invasion, and metastasis. MET inhibitors are therefore a promising class of anti-cancer drugs.
Caption: MET signaling pathway and the point of inhibition.
Experimental Protocols
Protocol 1: General Synthesis of a Bicyclic 2-Aminopyrimidine (B69317) Derivative
This protocol describes a general method for the synthesis of bicyclic 2-aminopyrimidine derivatives, which have shown potent VEGFR-2 inhibitory activity.[4]
Caption: General workflow for the synthesis of bicyclic inhibitors.
Materials:
-
Substituted bicyclic ketone
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Dioxane
-
Water
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Synthesis of the Bicyclic 2-Aminopyrimidine Core:
-
To a solution of sodium ethoxide in ethanol, add the substituted bicyclic ketone and guanidine hydrochloride.
-
Reflux the reaction mixture for the appropriate time (monitor by TLC).
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude bicyclic 2-aminopyrimidine core.
-
-
Functionalization (e.g., Suzuki Coupling):
-
In a reaction vessel, combine the bicyclic 2-aminopyrimidine core, arylboronic acid, palladium catalyst, and base.
-
Add a mixture of dioxane and water as the solvent.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude final product by column chromatography on silica gel using an appropriate solvent system to afford the pure bicyclic 2-aminopyrimidine derivative.
-
Protocol 2: In Vitro Kinase Assay for IC₅₀ Determination
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase using a luminescence-based assay that measures ATP consumption.[6][7][8]
Caption: Workflow for in vitro kinase IC₅₀ determination.
Materials:
-
Purified recombinant target kinase (e.g., VEGFR-2)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound derivative)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in kinase assay buffer to achieve the desired concentration range. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare solutions of the kinase, substrate, and ATP in kinase assay buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 384-well plate, add the kinase solution to each well.
-
Add the serially diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Include controls for no enzyme (background) and no inhibitor (100% activity).
-
Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes).
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound derivatives represent a promising and versatile class of scaffolds for the development of novel therapeutics, particularly in the area of kinase inhibition. Their unique structural and physicochemical properties can be leveraged to design potent, selective, and metabolically stable drug candidates. The protocols provided herein offer a starting point for the synthesis and biological evaluation of these exciting compounds. Further exploration of the structure-activity relationships of this compound derivatives is warranted to fully exploit their potential in medicinal chemistry.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assayquant.com [assayquant.com]
The Strategic Deployment of Bicyclopropylidene in Asymmetric Synthesis: A Handbook for Advanced Chemical Research
For Immediate Release
In the intricate landscape of modern synthetic chemistry, the quest for efficient and highly selective methods for the construction of chiral molecules remains a paramount objective. This document delineates the burgeoning applications of bicyclopropylidene and its derivatives as versatile building blocks in asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, these application notes and protocols provide a comprehensive overview of the latest advancements, quantitative data, and detailed experimental methodologies. The unique strained ring system of bicyclopropylidene offers a potent thermodynamic driving force for a variety of transformations, enabling the stereocontrolled synthesis of complex molecular architectures.
Application Note 1: Asymmetric Cycloaddition Reactions
Bicyclopropylidene and its analogues have emerged as powerful substrates in a range of asymmetric cycloaddition reactions, providing access to valuable chiral carbocyclic frameworks. The inherent ring strain of the bicyclopropylidene moiety is harnessed to drive these transformations, often under mild conditions with high levels of stereocontrol.
Gold-Catalyzed Enantioselective Ring-Expanding Cycloisomerization
A notable application is the gold-catalyzed enantioselective ring-expanding cycloisomerization of 1,5-enynes bearing a cyclopropylidene unit. This methodology facilitates the synthesis of enantioenriched bicyclo[4.2.0]octadienes, which are prevalent structural motifs in numerous biologically active natural products.[1][2][3] The reaction proceeds via a π-acid activation of the alkyne by the gold catalyst, triggering a cascade of cyclization and ring expansion.
| Entry | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-DTBM-SEGPHOS-AuCl/AgNTf₂ | CH₂Cl₂ | 25 | 95 | 85 |
| 2 | (S)-BINAP-AuCl/AgNTf₂ | DCE | 0 | 92 | 78 |
| 3 | (R)-Ph-BPE-AuCl/AgNTf₂ | Toluene | 25 | 88 | 90 |
Table 1: Representative data for the gold-catalyzed enantioselective ring-expanding cycloisomerization of cyclopropylidene-containing 1,5-enynes.
Rhodium(I)-Catalyzed Intramolecular [3+2] Cycloaddition
The rhodium(I)-catalyzed intramolecular [3+2] cycloaddition of 1-yne-vinylcyclopropanes represents another elegant strategy for the construction of bicyclic systems.[4] This reaction provides a direct route to bicyclo[3.3.0]octane derivatives with the creation of a chiral quaternary carbon center at the bridgehead position. The choice of the chiral phosphine (B1218219) ligand is crucial for achieving high enantioselectivity.
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-H₈-BINAP | DCE | 70 | 91 | 95 |
| 2 | (S)-SEGPHOS | Toluene | 80 | 85 | 92 |
| 3 | (R)-MeO-BIPHEP | DCE | 60 | 93 | 97 |
Table 2: Selected results for the Rh(I)-catalyzed asymmetric intramolecular [3+2] cycloaddition of 1-yne-vinylcyclopropanes.
Cobalt-Catalyzed Asymmetric Intramolecular [3+2] Cycloaddition
In a more sustainable approach, cobalt catalysts have been successfully employed in the asymmetric intramolecular [3+2] cycloaddition of yne-alkylidenecyclopropanes.[5][6] This method avoids the use of precious metals like rhodium and palladium while still affording bicyclo[3.3.0]octadiene and bicyclo[4.3.0]nonadiene products in high yields and enantioselectivities.
| Entry | Ligand | Activator | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (S)-Xyl-BINAP | Me₂AlCl | DCE/n-heptane | 30 | 96 | 91 |
| 2 | (S)-Tol-BINAP | Et₂AlCl | Toluene | 40 | 92 | 88 |
| 3 | (S)-H₈-BINAP | Me₂AlCl | DCE | 30 | 94 | 85 |
Table 3: Performance of various chiral ligands in the Co-catalyzed asymmetric intramolecular [3+2] cycloaddition.
Application Note 2: Asymmetric Diels-Alder Reactions
The high reactivity of bicyclopropylidene derivatives has been exploited in asymmetric Diels-Alder reactions. For instance, β,β-cyclopropyl-α,β-unsaturated N-acyloxazolidinones act as potent dienophiles in reactions with cyclopentadiene, leading to the formation of norbornyl carboxylic acid precursors with high diastereoselectivity.[7] The chiral auxiliary directs the facial selectivity of the cycloaddition.
| Entry | Chiral Auxiliary | Lewis Acid | Temp (°C) | Yield (%) | de (%) |
| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | TiCl₄ | -78 | 92 | >98 |
| 2 | (S)-4-benzyl-2-oxazolidinone | Et₂AlCl | -78 | 88 | 95 |
| 3 | (R)-4-isopropyl-2-oxazolidinone | SnCl₄ | -60 | 90 | 96 |
Table 4: Diastereoselective Diels-Alder reaction of bicyclopropylidene-containing dienophiles.
Application Note 3: Bicyclopropylidene in Drug Development
The cyclopropyl (B3062369) motif is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The asymmetric synthesis of molecules incorporating a bicyclopropylidene unit is therefore of significant interest in drug discovery. A key example is the synthesis of nucleoside analogues with antiviral activity. The strategic incorporation of a 2,2-bis(hydroxymethyl)cyclopropylidene moiety into purine (B94841) and pyrimidine (B1678525) bases has led to the discovery of potent inhibitors of human cytomegalovirus (HCMV).[8]
Experimental Protocols
Protocol 1: Gold-Catalyzed Enantioselective Ring-Expanding Cycloisomerization of a 1,5-Enyne
Materials:
-
1,5-enyne substrate (1.0 equiv)
-
(R)-DTBM-SEGPHOS-AuCl (0.05 equiv)
-
AgNTf₂ (0.05 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the 1,5-enyne substrate.
-
Add anhydrous CH₂Cl₂ to achieve a 0.1 M solution.
-
In a separate vial, dissolve (R)-DTBM-SEGPHOS-AuCl and AgNTf₂ in a minimal amount of CH₂Cl₂.
-
Add the catalyst solution to the substrate solution at the desired temperature (e.g., 25 °C).
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[4.2.0]octadiene.
Protocol 2: Rhodium(I)-Catalyzed Asymmetric Intramolecular [3+2] Cycloaddition
Materials:
-
1-yne-vinylcyclopropane substrate (1.0 equiv)
-
[Rh(COE)₂Cl]₂ (0.025 equiv)
-
(R)-H₈-BINAP (0.06 equiv)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
Procedure:
-
In a glovebox, charge a flame-dried reaction vessel with [Rh(COE)₂Cl]₂ and (R)-H₈-BINAP.
-
Add anhydrous DCE and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add a solution of the 1-yne-vinylcyclopropane substrate in DCE to the catalyst solution.
-
Heat the reaction mixture to the specified temperature (e.g., 70 °C) and stir until the starting material is consumed, as indicated by TLC analysis.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the bicyclo[3.3.0]octane product.
Protocol 3: Cobalt-Catalyzed Asymmetric Intramolecular [3+2] Cycloaddition
Materials:
-
Yne-alkylidenecyclopropane substrate (1.0 equiv)
-
CoBr₂ (0.1 equiv)
-
(S)-Xyl-BINAP (0.12 equiv)
-
Zn powder (1.0 equiv)
-
ZnI₂ (0.2 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) and n-heptane (1:1)
Procedure:
-
To a dried Schlenk tube, add CoBr₂, (S)-Xyl-BINAP, and Zn powder under an inert atmosphere.
-
Add the solvent mixture (DCE/n-heptane) followed by ZnI₂.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Add a solution of the yne-alkylidenecyclopropane substrate in the solvent mixture.
-
Heat the reaction to the desired temperature (e.g., 30 °C) and monitor by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash chromatography to obtain the desired bicyclic product.
Visualizing Reaction Pathways
To further elucidate the transformations discussed, the following diagrams illustrate the key reaction pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gold-Catalyzed Enantioselective Ring-Expanding Cycloisomerization of Cyclopropylidene Bearing 1,5-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold-catalyzed enantioselective ring-expanding cycloisomerization of cyclopropylidene bearing 1,5-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. Co-Catalyzed Asymmetric Intramolecular [3+2] Cycloaddition of Yne-Alkylidenecyclopropanes and its Reaction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Diels-Alder reactions of chiral cyclopropylidene imide dienophiles: preparation of gem-dimethyl- and spirocyclopropane norbornyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Bicyclopropyl Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scalable synthesis of bicyclopropyl amines, valuable building blocks in medicinal chemistry and drug development. The methods outlined below are based on established and scalable chemical transformations, offering reliable routes to these important motifs.
Synthesis Route 1: Scalable Synthesis of (1-Cyclopropyl)cyclopropylamine Hydrochloride via Curtius Degradation
This protocol details a scalable, five-step synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride starting from commercially available methyl cyclopropanecarboxylate. The key transformation is a Curtius degradation of a carboxylic acid intermediate.[1]
Experimental Protocols
Step 1: Synthesis of 1-Cyclopropylcyclopropanecarboxylic Acid (2)
-
Under a nitrogen atmosphere and with mechanical stirring, add a 1.7 M solution of t-BuLi in pentane (B18724) (560 mL, 952.0 mmol) dropwise to a solution of 1-bromo-1-cyclopropylcyclopropane (1) (146.0 g, 907.0 mmol) in anhydrous Et₂O (2.2 L) at -78 °C over a period of 40 minutes.
-
Stir the reaction mixture at -78 °C for an additional 25 minutes.
-
Add an excess of dry ice in several portions, ensuring the temperature does not exceed -70 °C.
-
Allow the mixture to slowly warm to ambient temperature over 2 hours.
-
Acidify the reaction mixture and extract the product to yield 1-cyclopropylcyclopropanecarboxylic acid (2).
Step 2: N-Boc Protection via Curtius Degradation (Weinstock Protocol) (3)
-
To a mechanically stirred solution of 1-cyclopropylcyclopropanecarboxylic acid (2) (70.60 g, approx. 560.0 mmol) in anhydrous acetone (B3395972) (1.7 L), add Et₃N (76.2 g, 105.0 mL, 753.0 mmol) dropwise at -5 °C.
-
Stir for an additional 15 minutes at this temperature.
-
Add neat ethyl chloroformate (103.7 g, 91.0 mL, 956.0 mmol) at -5 °C over 30 minutes.
-
Stir the resulting mixture at this temperature for an additional 2 hours.
-
Add a solution of NaN₃ (75.0 g, 1.0 mol) in H₂O (200 mL) over 1.5 hours.
-
The acyl azide (B81097) intermediate is then subjected to Curtius rearrangement in the presence of t-BuOH to yield the N-Boc-protected amine (3).[2]
Step 3: Deprotection to (1-Cyclopropyl)cyclopropylamine Hydrochloride (4·HCl)
-
At 0 °C, add a solution of the N-Boc-protected carbamate (B1207046) (3) (84.0 g, 425.8 mmol) in Et₂O (100 mL) to a ca. 5.0 N HCl solution in Et₂O (700 mL) in one portion.
-
Stir the reaction mixture at 0 °C for 4 hours and then at ambient temperature for 20 hours.
-
Filter the formed precipitate, wash with Et₂O (200 mL), and dry in a vacuum desiccator over P₄O₁₀ overnight to give the final product (4·HCl).[1]
Quantitative Data Summary for Curtius Degradation Route
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Carboxylation | 1-Bromo-1-cyclopropylcyclopropane (146.0 g) | t-BuLi (1.7 M in pentane, 560 mL), Dry Ice | Anhydrous Et₂O | -78 °C to RT | ~3 h | 64% | [3] |
| N-Boc Protection (Curtius) | 1-Cyclopropylcyclopropanecarboxylic acid (70.60 g) | Et₃N (76.2 g), Ethyl Chloroformate (103.7 g), NaN₃ (75.0 g), t-BuOH | Anhydrous Acetone | -5 °C | ~3.5 h | 76% | [3] |
| Deprotection | tert-Butyl 1-(cyclopropyl)cyclopropylcarbamate (84.0 g) | ~5.0 N HCl in Et₂O (700 mL) | Et₂O | 0 °C to RT | 24 h | 87% | [1] |
Workflow for Curtius Degradation Route
Caption: Synthetic pathway for (1-cyclopropyl)cyclopropylamine HCl.
Synthesis Route 2: Synthesis of Substituted Bicyclo[1.1.0]butylamines from Iodo-Bicyclo[1.1.1]pentanes
This two-step protocol describes a modern approach to substituted bicyclo[1.1.0]butanes, which are this compound amine derivatives, starting from commercially available bicyclo[1.1.1]pentane-1-carboxylic acids. The key steps are a photo-Hunsdiecker reaction followed by a substitution reaction with an amine nucleophile.[4][5][6]
Experimental Protocols
Step 1: Photo-Hunsdiecker Reaction to form Iodo-Bicyclo[1.1.1]pentane
-
To a 4 mL vial equipped with a magnetic stir bar and septum, add the bicyclo[1.1.1]pentane-1-carboxylic acid derivative and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH).
-
Add dichloromethane (B109758) as the solvent.
-
Irradiate the reaction mixture using a white compact fluorescent lamp (CFL) at 23 °C.
-
Monitor the reaction by LC/MS until completion.[5]
-
Upon completion, work up the reaction to isolate the iodo-bicyclo[1.1.1]pentane product.
Step 2: Substitution Reaction with Amine to form Bicyclo[1.1.0]butane
-
Combine stock solutions of the iodo-bicyclo[1.1.1]pentane derivative and the desired amine (e.g., morpholine) in a 4 mL vial equipped with a magnetic stir bar.
-
Add sulfolane (B150427) as the solvent.
-
Seal the vial and heat at 80 °C for several days or use microwave heating at 130-140 °C for less than 1 hour.[4][5]
-
Monitor the reaction by an appropriate method (e.g., ¹H NMR spectroscopy).
-
After completion, purify the reaction mixture to isolate the substituted bicyclo[1.1.0]butane product.
Quantitative Data Summary for Bicyclo[1.1.0]butane Synthesis
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Photo-Hunsdiecker | Bicyclo[1.1.1]pentane-1-carboxylic acid derivative | 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Dichloromethane | 23 °C | Varies | ~79% | [5] |
| Amine Substitution | Iodo-bicyclo[1.1.1]pentane derivative | Amine (e.g., morpholine) | Sulfolane | 80-140 °C | <1 h to days | Varies | [4][5] |
Workflow for Bicyclo[1.1.0]butane Synthesis
Caption: Synthesis of bicyclo[1.1.0]butanes from BCPs.
References
- 1. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Introduction of Bicyclopropyl Groups into Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
The bicyclopropyl motif has emerged as a valuable structural element in medicinal chemistry and drug discovery. Its unique conformational constraints and physicochemical properties can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. This document provides detailed application notes and protocols for several key methods for introducing this compound groups into complex molecules, aiding researchers in the design and synthesis of novel therapeutics.
Diastereoselective Simmons-Smith Cyclopropanation of Alkenyl Cyclopropyl (B3062369) Carbinols
This method provides a highly diastereoselective route to this compound structures through a directed Simmons-Smith cyclopropanation of readily available alkenyl cyclopropyl carbinols. The hydroxyl group of the substrate directs the zinc carbenoid to one face of the alkene, resulting in excellent stereocontrol.
Application: This method is particularly useful for the synthesis of densely substituted and stereodefined bicyclopropanes. The high diastereoselectivity and functional group tolerance make it suitable for the late-stage functionalization of complex molecules.
Logical Workflow for Method Selection:
Caption: Decision-making workflow for employing the Simmons-Smith cyclopropanation method.
Quantitative Data Summary:
| Substrate (Alkenyl Cyclopropyl Carbinol Derivative) | Product (this compound Carbinol) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (E)-1-(1-butylcyclopropyl)-2-methylhept-2-en-1-ol | 1-((1R,2R)-2-butyl-2-methylcyclopropyl)-1-(1-butylcyclopropyl)methanol | 88 | >98:2 | [1][2] |
| (Z)-1-(1-butylcyclopropyl)-2-methylhept-2-en-1-ol | 1-((1R,2S)-2-butyl-2-methylcyclopropyl)-1-(1-butylcyclopropyl)methanol | 85 | >98:2 | [1][2] |
| 1-(1-butylcyclopropyl)-2,3-dimethylbut-2-en-1-ol | 1-(1-butylcyclopropyl)-1-((1R,2R)-2-isopropyl-2,3-dimethylcyclopropyl)methanol | 82 | >98:2 | [1][2] |
| 1-(1-(methoxymethyl)cyclopropyl)pent-2-en-1-ol | 1-(1-(methoxymethyl)cyclopropyl)-1-((1R,2R)-2-ethylcyclopropyl)methanol | 90 | >98:2 | [1][2] |
Experimental Protocol:
Materials:
-
Alkenyl cyclopropyl carbinol
-
Diiodomethane (B129776) (CH₂I₂)
-
Diethylzinc (B1219324) (ZnEt₂, 1.0 M solution in hexanes)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the alkenyl cyclopropyl carbinol (1.0 equiv) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethylzinc (2.0 equiv) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add diiodomethane (2.0 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound carbinol.[1][2]
Synthesis and Application of Bicyclopropylidene
Bicyclopropylidene is a highly strained and versatile C6 building block that can be synthesized on a preparative scale. Its reactivity at the double bond and adjacent C-H and C-C bonds allows for a variety of transformations to introduce the bicyclopropylidene or a saturated this compound group.
Application: Bicyclopropylidene is a key precursor for the synthesis of monosubstituted, disubstituted, and tetrasubstituted bicyclopropylidenes, as well as saturated this compound derivatives through subsequent reduction. It is particularly useful for creating complex scaffolds in a modular fashion.
Experimental Workflow:
Caption: Synthetic workflow for bicyclopropylidene and its subsequent functionalization.
Quantitative Data Summary (Functionalization of Bicyclopropylidene):
| Electrophile | Product | Yield (%) | Reference |
| N,N-Dimethylformamide (DMF) | Bicyclopropylidene-1-carbaldehyde | 73 | [3] |
| Allyl bromide | 1-Allylbicyclopropylidene | 50 | [3] |
| THP-protected ω-iodoalkanols | THP-protected (bicyclopropylidenyl)alkanols | 63-88 | [3] |
Experimental Protocol: Synthesis of Bicyclopropylidene
Materials:
-
1-Cyclopropylcyclopropanol
-
Phosphorus tribromide (PBr₃)
-
Pyridine, anhydrous
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of 1-Bromo-1-cyclopropylcyclopropane
-
To a solution of 1-cyclopropylcyclopropanol (1.0 equiv) in anhydrous diethyl ether (0.5 M) at -15 °C under an inert atmosphere, add anhydrous pyridine (1.0 equiv) dropwise.
-
Slowly add phosphorus tribromide (0.4 equiv) dropwise, maintaining the temperature below -10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture onto ice and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 1-bromo-1-cyclopropylcyclopropane, which can be used in the next step without further purification.
Step 2: Synthesis of Bicyclopropylidene
-
To a vigorously stirred suspension of potassium tert-butoxide (1.5 equiv) in anhydrous DMSO (0.65 M) under an inert atmosphere, add a solution of 1-bromo-1-cyclopropylcyclopropane (1.0 equiv) in DMSO dropwise over 2 hours, maintaining the temperature between 20-25 °C using a water bath.
-
Stir the mixture at room temperature for an additional 24 hours.
-
Perform a bulb-to-bulb distillation under reduced pressure (0.1 mmHg) at a maximum flask temperature of 40 °C, collecting the volatile product in a cold trap (-78 °C).
-
Wash the collected distillate with ice-cold water and dry over molecular sieves to yield pure bicyclopropylidene.
Visible-Light-Mediated [3+2] Cycloaddition of Cyclopropylamines with Olefins
This photocatalytic method allows for the intermolecular [3+2] cycloaddition of cyclopropylamines with various olefins to generate aminocyclopentane derivatives fused with a cyclopropane (B1198618) ring. The reaction proceeds under mild conditions using a ruthenium-based photocatalyst and visible light irradiation.
Application: This method is suitable for the synthesis of complex nitrogen-containing bicyclic structures that are relevant in medicinal chemistry. The reaction tolerates a variety of functional groups on both the cyclopropylamine (B47189) and the olefin partner.
Reaction Scheme:
Caption: General scheme for the photocatalytic [3+2] cycloaddition of cyclopropylamines and olefins.
Quantitative Data Summary:
| Cyclopropylamine | Olefin | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| N-Phenylcyclopropylamine | Methyl acrylate | Methyl 1-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | 75 | 1.5:1 | [1][4] |
| N-(4-Methoxyphenyl)cyclopropylamine | Acrylonitrile | 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-6-carbonitrile | 82 | 2:1 | [1][4] |
| N-Phenylcyclopropylamine | N-Phenylmaleimide | 2,4-Diphenyl-2,4-diazatricyclo[5.1.0.0³,⁵]octane-6,8-dione | 95 | >20:1 | [1][4] |
| 6-Azabicyclo[3.1.0]hexane | Methyl acrylate | Methyl 3-(6-azabicyclo[3.1.0]hexan-6-yl)cyclopentane-1-carboxylate | 68 | 4:1 | [1][4] |
Experimental Protocol (Generalized):
Materials:
-
Cyclopropylamine derivative
-
Olefin
-
--INVALID-LINK--₂ (Photocatalyst)
-
Acetonitrile (MeCN), degassed
-
Visible light source (e.g., blue LEDs)
-
Standard laboratory glassware for photochemical reactions
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, dissolve the cyclopropylamine derivative (1.0 equiv), the olefin (1.5-2.0 equiv), and the ruthenium photocatalyst (1-5 mol%) in degassed acetonitrile.
-
Seal the vessel and irradiate the mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Stir the reaction for 12-48 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the desired aminocyclopentane product.[1][4]
Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the original literature for specific details and safety precautions. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
- 1. Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel diastereoselective synthesis of bicyclic beta-lactams through radical cyclization and their reduction toward 2-(1-alkoxy-2-hydroxyethyl)piperidines and 2-(1-alkoxy-2-hydroxyethyl)azepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Bicyclopropyl Moiety: A Novel Component in Liquid Crystalline Materials
The introduction of the bicyclopropyl group into the molecular architecture of liquid crystalline materials represents a strategic approach to fine-tuning their mesomorphic and physical properties. This application note provides an overview of the synthesis and characteristics of liquid crystals incorporating this unique structural motif, intended for researchers and professionals in materials science and drug development.
The this compound unit, with its rigid and defined stereochemistry, offers a compelling alternative to flexible alkyl chains in the design of liquid crystal molecules. Its incorporation has been shown to influence key parameters such as phase transition temperatures and the stability of mesophases.
Synthesis of this compound-Containing Liquid Crystals
The synthesis of liquid crystalline materials featuring a this compound unit typically involves the preparation of a key this compound-containing building block, which is then integrated into a mesogenic core structure. A general synthetic strategy is outlined below.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound-containing liquid crystals.
Physicochemical Properties and Data
The incorporation of the this compound moiety has been observed to affect the phase behavior of liquid crystals. For instance, it has been noted that the presence of a this compound group can lead to a decrease in phase transition temperatures compared to analogous compounds with simple alkyl chains. These materials have been shown to exhibit various mesophases, including smectic A (SmA), smectic B (SmB), and nematic (N) phases.
A comprehensive collection of quantitative data, such as specific phase transition temperatures, dielectric anisotropy (Δε), and optical anisotropy (Δn) for a homologous series of this compound-containing liquid crystals, is crucial for establishing clear structure-property relationships. However, a detailed tabular summary of such data is currently unavailable due to the limited accessibility of the primary research articles.
Experimental Protocols
Detailed, step-by-step experimental protocols are essential for the replication and further development of these materials. While general synthetic methods for liquid crystals are well-established, specific protocols for this compound-containing liquid crystals are not available in the public domain. Researchers interested in synthesizing these compounds would need to consult the primary literature, specifically the work of Miyazawa et al., for detailed experimental procedures.
Signaling Pathways and Logical Relationships
The influence of the this compound group on the liquid crystalline properties can be attributed to its unique conformational characteristics. The rigid nature of the this compound unit, compared to a flexible alkyl chain, can impact intermolecular interactions and molecular packing, which in turn dictates the type and stability of the mesophase.
Caption: Relationship between molecular structure and liquid crystalline properties.
Bicyclopropylidene: A Versatile C6 Building Block for Chemical Synthesis and Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Bicyclopropylidene (BCP) is a highly strained and reactive tetrasubstituted alkene that has emerged as a versatile C6 building block in organic synthesis.[1] Its unique electronic and steric properties allow it to participate in a wide array of chemical transformations, providing access to a diverse range of carbocyclic and heterocyclic scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the use of bicyclopropylidene in the synthesis of complex organic molecules with potential applications in drug development.
Synthesis of Bicyclopropylidene
Bicyclopropylidene can be synthesized in a two-step procedure from 1-cyclopropylcyclopropanol. The alcohol is first converted to 1-bromo-1-cyclopropylcyclopropane, which is then treated with a strong base to induce elimination and form the target alkene. A detailed, scalable protocol is provided below.
Experimental Protocol: Synthesis of Bicyclopropylidene
This protocol is adapted from the procedure published in Organic Syntheses.
Step A: 1-Bromo-1-cyclopropylcyclopropane
-
In a well-ventilated fume hood, charge a 2-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, dropping funnel, and reflux condenser with triphenylphosphine (B44618) (327 g, 1.24 mol) and anhydrous dichloromethane (B109758) (1.24 L) under a nitrogen atmosphere.
-
Cool the vigorously stirred solution using an acetone-dry ice bath to between -30°C and -15°C.
-
Add bromine (199 g, 1.25 mol) via the dropping funnel over 30 minutes, maintaining the temperature within the specified range.
-
After the addition is complete, add a solution of 1-cyclopropylcyclopropanol (100 g, 1.02 mol) and pyridine (B92270) (81.5 g, 1.03 mol) in dichloromethane (100 mL) over 1 hour, keeping the temperature between -15°C and -10°C.
-
Allow the reaction mixture to stir at 0°C for 4 hours.
-
Filter the mixture through a coarse-sintered glass funnel and wash the solid with two 150-mL portions of ether.
-
Combine the filtrates and remove the solvent under reduced pressure at 20°C.
-
Add pentane (B18724) (600 mL) to the residue, stir for 10 minutes, and filter to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate with two 200-mL portions of ice-cold 10% aqueous sodium hydroxide, two 200-mL portions of water, and 200 mL of saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure at 20°C.
-
Distill the residue under reduced pressure to afford 1-bromo-1-cyclopropylcyclopropane.
Step B: Bicyclopropylidene
-
Charge a 2-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, dropping funnel, and reflux condenser with potassium tert-butoxide (109 g, 0.971 mol) and dimethyl sulfoxide (B87167) (1 L) under a nitrogen atmosphere.
-
While vigorously stirring, add neat 1-bromo-1-cyclopropylcyclopropane (105 g, 0.65 mol) over 2 hours, maintaining the temperature between 20°C and 25°C using a water bath.
-
Stir the mixture under a nitrogen blanket at 20°C for an additional 24 hours.
-
Remove the reflux condenser and dropping funnel. Immerse the flask in a water bath and connect it via a 90° angle glass tube to a 200-mL trap cooled with an acetone-dry ice bath.
-
Perform a bulb-to-bulb distillation of all volatile material into the cold trap under reduced pressure (0.1 mm) at a maximum temperature of 35°C to 40°C inside the flask.[2]
-
Allow the contents of the cold trap to warm to 20°C, transfer to a separatory funnel, and wash with four 50-mL portions of ice-cold water.
-
Transfer the organic layer into a pre-weighed bottle containing 2-3 g of 4 Å molecular sieves to yield bicyclopropylidene.[2]
Applications in Chemical Synthesis
The high ring strain of bicyclopropylidene makes it an excellent substrate for a variety of transformations, including cycloadditions, ring-opening reactions, and transition metal-catalyzed couplings. These reactions provide access to unique and complex molecular architectures.
Cycloaddition Reactions
Bicyclopropylidene readily participates in various cycloaddition reactions, serving as a versatile partner for the construction of spirocyclic systems.
The reaction of bicyclopropylidene with nitrones proceeds via a [3+2] cycloaddition to form isoxazolidine (B1194047) intermediates. These intermediates can then be rearranged to afford valuable spirocyclopropanated piperidones, which are important scaffolds in medicinal chemistry.[2][3]
Experimental Protocol: Synthesis of Spirocyclopropanated Piperidones
This protocol is a general representation based on the reaction described in the literature.[2]
-
To a solution of bicyclopropylidene (1.0 eq) in a suitable solvent (e.g., toluene, benzene), add the desired nitrone (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude isoxazolidine adduct can be isolated or directly subjected to thermal rearrangement by heating at a higher temperature (e.g., in refluxing xylene) to yield the spirocyclopropanated piperidone.
-
Purify the final product by column chromatography on silica (B1680970) gel.
Reaction Workflow: 1,3-Dipolar Cycloaddition and Rearrangement
Caption: Workflow for the synthesis of spirocyclopropanated piperidones.
Palladium-Catalyzed Reactions
Bicyclopropylidene is an excellent substrate for palladium-catalyzed reactions, including codimerizations and cross-coupling reactions, which often proceed with ring-opening of one of the cyclopropane (B1198618) rings.
The palladium-catalyzed codimerization of bicyclopropylidene with acrylates leads to the formation of precursors for bicyclo[3.3.0]octene and bicyclo[5.3.0]decene skeletons through a ring-opening mechanism.[3]
Experimental Protocol: Palladium-Catalyzed Codimerization
This is a general protocol based on literature descriptions.[3]
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the palladium catalyst (e.g., Pd(OAc)2 with a phosphine (B1218219) ligand) in a dry, degassed solvent (e.g., THF, dioxane).
-
Add the acrylate (B77674) (1.0 eq) and bicyclopropylidene (1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with a suitable solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Reaction Scheme: Palladium-Catalyzed Codimerization
Caption: Palladium-catalyzed codimerization of bicyclopropylidene.
Application in Drug Discovery
The unique three-dimensional structures accessible from bicyclopropylidene, particularly spirocyclic and bicyclic systems, are highly desirable in drug discovery for exploring new chemical space and improving physicochemical properties. While direct biological data on compounds synthesized from bicyclopropylidene is emerging, the structural motifs it generates are present in numerous biologically active molecules, including enzyme inhibitors.
Spirocyclopropyl Oxindoles as Potential Anticancer Agents
Spirocyclopropyl oxindoles, which can be conceptually derived from reactions of bicyclopropylidene derivatives, have shown promising anticancer activity. These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.[1][4] For instance, certain spiro[cyclopropane-1,3'-indolin]-2'-ones have been shown to induce G0/G1 phase cell cycle arrest and caspase-3 dependent apoptosis in human prostate cancer cells.[1]
Table 1: Anticancer Activity of Selected Spirocyclopropyl Oxindole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 6b | DU-145 (Prostate) | <20 | G0/G1 cell cycle arrest, Apoptosis | [1] |
| 6u | DU-145 (Prostate) | <20 | G0/G1 cell cycle arrest, Apoptosis | [1] |
| 4e | HeLa (Cervical) | 15.0 | Apoptosis | [4] |
| 4e | CT26 (Colon) | 13.5 | Apoptosis | [4] |
Targeting the VEGFR-2 Signaling Pathway
Some bicyclic and spirocyclic compounds have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy. The structural rigidity and unique topology of scaffolds derived from bicyclopropylidene make them attractive candidates for the design of novel VEGFR-2 inhibitors.
Signaling Pathway: VEGFR-2 in Angiogenesis
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Summary of Quantitative Data
The following tables summarize key quantitative data from representative reactions of bicyclopropylidene and the biological activity of related compounds.
Table 2: Representative Yields for Reactions of Bicyclopropylidene
| Reaction Type | Reactants | Product Type | Yield (%) | Reference |
| 1,3-Dipolar Cycloaddition | Bicyclopropylidene, Nitrone | Spirocyclopropanated Piperidone | Good to Excellent | [3] |
| Pauson-Khand Reaction | Alkynylbicyclopropylidene | Spirocyclopropanated Tricyclic Enone | 31-45 | |
| Pd-catalyzed Codimerization | Bicyclopropylidene, Acrylates | Bicyclo[3.3.0]octene/Bicyclo[5.3.0]decene precursors | Not specified | [3] |
Conclusion
Bicyclopropylidene is a powerful and versatile C6 building block that provides efficient access to a wide range of complex and medicinally relevant molecular scaffolds. The protocols and application notes provided herein offer a starting point for researchers to explore the rich chemistry of this unique molecule and to leverage its potential in the design and synthesis of novel therapeutic agents. The ability to generate spirocyclic and bicyclic systems with high stereochemical control makes bicyclopropylidene an invaluable tool for modern drug discovery.
References
Application Notes and Protocols for Bicyclopropyl-Substituted Compounds in Biological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the known biological activities of bicyclopropyl-substituted compounds and detailed protocols for their evaluation. The unique structural and electronic properties of the this compound motif make it an intriguing scaffold in medicinal chemistry, contributing to enhanced metabolic stability and target-binding affinity. This document summarizes key findings and provides practical guidance for the biological assessment of these compounds.
Biological Activities of this compound-Substituted Compounds
This compound moieties are incorporated into small molecules to explore and modulate a range of biological activities. While extensive quantitative data for a wide array of this compound-substituted compounds remains an active area of research, existing studies indicate their potential in several therapeutic areas.
Antimicrobial Activity
Certain fatty acids incorporating a this compound unit have demonstrated notable antimicrobial properties. These compounds are thought to interfere with microbial fatty acid synthesis or disrupt cell membrane integrity.[1] The lipophilic nature of the this compound group can facilitate interaction with and penetration of microbial cell membranes.
Table 1: Antimicrobial Activity of Cyclopropane-Containing Compounds
| Compound Class | Organism | Activity | Value | Reference |
| Amide Derivatives containing Cyclopropane (B1198618) (F8, F24, F42) | Candida albicans | MIC80 | 16 µg/mL | [2] |
| Amide Derivatives containing Cyclopropane (F9, F31, F45) | Escherichia coli | MIC80 | 32-64 µg/mL | [2] |
| Amide Derivatives containing Cyclopropane (F5, F9, F29, F53) | Staphylococcus aureus | MIC80 | 32-64 µg/mL | [2] |
| 2-Heptylcyclopropane-1-Carboxylic Acid | Staphylococcus aureus | MIC | 1 mg/mL | [3] |
| 2-Heptylcyclopropane-1-Carboxylic Acid | Pseudomonas aeruginosa | MIC | 4 mg/mL | [3] |
Antiviral Activity
Bicyclic nucleoside analogs, a class of compounds that can include cyclopropane rings to create rigid structures, have shown promise as antiviral agents.[4][5] These modifications can lock the molecule into a bioactive conformation, enhancing its interaction with viral enzymes such as polymerases. While specific data on this compound nucleoside analogs is emerging, the principle of using bicyclic structures to achieve potent antiviral effects is well-established.
Table 2: Antiviral Activity of Bicyclic Nucleoside Analogs
| Compound Class | Virus | Activity | Value | Reference |
| Bicyclo[4.3.0]nonene Uridine Analog (19a) | Respiratory Syncytial Virus (RSV) | IC50 | 6.94 µM | [5] |
| 1'-Homonucleosides with a cyclopropane ring (III) | Human Cytomegalovirus (HCMV) | IC50 | 1-2.1 µM | [4] |
| 1'-Homonucleosides with a cyclopropane ring (IV) | Human Cytomegalovirus (HCMV) | IC50 | 0.04-2.1 µM | [4] |
| 1'-Homonucleosides with a cyclopropane ring (III) | Epstein-Barr Virus | IC50 | 0.2 µM | [4] |
| 1'-Homonucleosides with a cyclopropane ring (IV) | Epstein-Barr Virus | IC50 | 0.3 µM | [4] |
Cytotoxic Activity
The rigid nature of the this compound group can be exploited to design specific inhibitors of enzymes involved in cancer cell proliferation. While broad-spectrum cytotoxicity is a concern for any therapeutic agent, targeted inhibition can be achieved through careful molecular design. The cytotoxic potential of novel this compound-substituted compounds is a key area of investigation.
Table 3: Cytotoxic Activity of Bicyclic and Cyclopropane-Containing Compounds
| Compound Class | Cell Line | Activity | Value | Reference |
| Arylpropyl Sulfonamide Analog (15) | Prostate Cancer (PC-3) | IC50 | 29.2 µM | [6] |
| Arylpropyl Sulfonamide Analog (15) | Leukemia (HL-60) | IC50 | 20.7 µM | [6] |
| Bicyclic Pyrazoline | Multidrug-resistant Staphylococcus and Enterococcus | MIC | 0.5-4 µg/mL | [7] |
| Nostotrebin 6 (NOS-6) | Mouse Fibroblasts (BALB/c) | IC50 | 8.48 ± 0.16 µM (NR assay) | [8] |
| Nostotrebin 6 (NOS-6) | Mouse Fibroblasts (BALB/c) | IC50 | 12.15 ± 1.96 µM (MTT assay) | [8] |
Experimental Protocols
The following are detailed protocols for the assessment of antimicrobial, antiviral, and cytotoxic activities of this compound-substituted compounds.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]
Materials:
-
96-well microtiter plates (round-bottom preferred)
-
Test compound (this compound-substituted molecule)
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile diluents (e.g., saline or broth)
-
Pipettes and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (appropriately diluted to twice the highest desired test concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as a positive control (no compound), and column 12 as a negative control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
Grow the bacterial strain overnight in the appropriate broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation: Inoculate each well (except the negative control) with 5 µL of the bacterial suspension.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol for Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]
Materials:
-
96-well flat-bottom microtiter plates
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound-substituted molecule)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.
Protocol for Antiviral Activity Assessment using Plaque Reduction Assay
This assay is the gold standard for determining the effectiveness of an antiviral compound by measuring the reduction in viral plaques.[13][14][15]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock with a known titer
-
Test compound (this compound-substituted molecule)
-
Serum-free cell culture medium
-
Overlay medium (e.g., medium with 1% methylcellulose (B11928114) or low-melting-point agarose)
-
Crystal violet staining solution
-
Fixing solution (e.g., 10% formalin)
Procedure:
-
Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.
-
Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.
-
Infection:
-
Remove the growth medium from the cell monolayers.
-
Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Treatment:
-
Remove the viral inoculum.
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).
-
Plaque Visualization:
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash with water to remove excess stain and allow the plates to dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
Signaling Pathway Example: Enzyme Inhibition
Many drugs exert their effects by inhibiting specific enzymes. The this compound moiety can be incorporated into molecules designed to be enzyme inhibitors. The rigid conformation can enhance binding to the enzyme's active site.
References
- 1. Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity | MDPI [mdpi.com]
- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bicyclopropyl Synthesis
Welcome to the technical support center for bicyclopropyl synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound compounds?
A1: Several methods are employed for the synthesis of this compound compounds. The choice of method often depends on the desired substitution pattern and the starting materials available. Common approaches include:
-
Simmons-Smith Cyclopropanation: This classic method involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. For this compound synthesis, this reaction can be applied to suitable diene precursors.
-
Kulinkovich Reaction: This reaction allows for the preparation of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst. These cyclopropanols can be precursors to this compound derivatives.
-
Palladium-Catalyzed Cyclopropanation: Transition metal catalysis, particularly with palladium, offers a versatile route to cyclopropanes from diazo compounds and alkenes. This can be adapted for the synthesis of this compound structures from appropriate dienes.
-
Synthesis of Bicyclopropylidene: This highly strained and reactive intermediate can be synthesized and subsequently functionalized to produce a variety of this compound derivatives.
Q2: My Simmons-Smith reaction is not working or giving low yields. What are the common pitfalls?
A2: While the Simmons-Smith reaction is known for its reliability, several factors can lead to poor outcomes:
-
Reagent Quality: The activity of the zinc-copper couple is crucial. Ensure it is freshly prepared and activated. The diiodomethane should be of high purity.
-
Solvent Choice: The reaction is sensitive to the solvent. Ethereal solvents like diethyl ether or dimethoxyethane are commonly used.
-
Steric Hindrance: The Simmons-Smith reaction is sensitive to steric hindrance around the double bond.[1] Highly substituted alkenes may react slowly or not at all.
-
Presence of Coordinating Groups: While hydroxyl groups can direct the cyclopropanation, other coordinating functional groups might interfere with the reaction.
Q3: I am observing unexpected byproducts in my Kulinkovich reaction. What are they and how can I avoid them?
A3: A common side reaction in the Kulinkovich reaction is the formation of ethene gas.[2] This occurs from the decomposition of the titanacyclopropane intermediate. The ratio of titanium(IV) isopropoxide to the Grignard reagent can influence the extent of this side reaction.[2] When using nitrile substrates to form cyclopropylamines, ketones and tertiary carbinamines can be formed as byproducts. Using stoichiometric amounts of the titanium reagent and carefully controlling the equivalents of the Grignard reagent can help minimize these side products.
Q4: My palladium-catalyzed cyclopropanation of a diene is giving a mixture of products. What are the likely side reactions?
A4: In palladium-catalyzed cyclopropanations of dienes using diazoesters, common byproducts include diethyl fumarate (B1241708) and diethyl maleate. These arise from the dimerization of the carbene intermediate. The choice of palladium precursor and ligands can influence the selectivity of the reaction. For instance, Pd(OAc)₂ might show low conversion but high regioselectivity, while Pd₂(dba)₃ can lead to higher conversion but with little diastereocontrol.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired this compound Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst/Reagent | Simmons-Smith: Prepare a fresh zinc-copper couple. Use high-purity diiodomethane. Kulinkovich: Use fresh, anhydrous titanium(IV) isopropoxide and accurately titrated Grignard reagent. Palladium-Catalysis: Ensure the palladium catalyst is active and the ligands are pure. |
| Incorrect Reaction Conditions | Temperature: Optimize the reaction temperature. Some reactions require low temperatures to prevent side reactions, while others need heating to proceed. Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Poor Substrate Reactivity | Steric Hindrance: If the substrate is sterically hindered, consider using a less bulky protecting group or a more reactive cyclopropanating agent. Electronic Effects: The electronic nature of the substrate can significantly impact reactivity. Electron-rich alkenes are generally more reactive in Simmons-Smith reactions. |
| Solvent Issues | Purity: Use anhydrous and high-purity solvents. Compatibility: Ensure the solvent is appropriate for the chosen reaction. For example, the Simmons-Smith reaction works well in ethereal solvents. |
Problem 2: Formation of Significant Amounts of Side Products
| Side Product | Likely Cause | Mitigation Strategy |
| Ring-Opened Products | High reaction temperatures, acidic or basic conditions, or the presence of radical initiators can lead to the cleavage of the strained cyclopropane (B1198618) rings. | Maintain neutral pH, use moderate reaction temperatures, and degas the reaction mixture to remove oxygen if radical pathways are suspected. |
| Isomeric this compound Products | In reactions with unsymmetrical dienes, lack of regioselectivity can lead to a mixture of isomers. | Optimize the catalyst and ligand system in transition metal-catalyzed reactions. For Simmons-Smith reactions, directing groups on the substrate can improve regioselectivity. |
| Ethene (Kulinkovich Reaction) | Decomposition of the titanacyclopropane intermediate. | Carefully control the stoichiometry of the titanium reagent and Grignard reagent. A 1:1 ratio of Ti(OiPr)₄ to EtMgBr can maximize this side reaction.[2] |
| Diethyl Fumarate/Maleate (Pd-Catalysis) | Dimerization of the carbene derived from the diazoester. | Optimize the reaction conditions, including catalyst, ligand, and concentration, to favor the cyclopropanation pathway over carbene dimerization. |
| Methylation of Heteroatoms (Simmons-Smith) | The electrophilic nature of the zinc carbenoid can lead to methylation of alcohols or other heteroatoms, especially with excess reagent and long reaction times.[1] | Use a stoichiometric amount of the Simmons-Smith reagent and monitor the reaction to avoid prolonged reaction times after the substrate is consumed. |
Quantitative Data on Side Reactions
The following table summarizes available quantitative data on side product formation in relevant reactions. Data for specific this compound syntheses is often not explicitly reported in the literature, so data from analogous cyclopropanation reactions are included.
| Reaction | Substrate | Desired Product | Side Product(s) | Yield of Desired Product | Yield of Side Product(s) | Conditions | Reference |
| Pd-Catalyzed Cyclopropanation | 2-Substituted 1,3-diene | Vinylcyclopropane | Diethyl fumarate, Diethyl maleate | 12% conversion | Major byproducts | Pd(OAc)₂, Ethyl diazoacetate | |
| Kulinkovich Reaction | Ester | Cyclopropanol | Ethene | Not specified | Trace to significant | EtMgBr, Ti(OiPr)₄ | [2] |
| Cobalt-Catalyzed Dimethylcyclopropanation | 5H-dibenz[b,f]azepine | Dimethylcyclopropanated product | N-H insertion product | 96% | Not observed | Me₂CCl₂/Zn, Co catalyst | [3] |
| Simmons-Smith (non-catalyzed) | 5H-dibenz[b,f]azepine | Dimethylcyclopropanated product | N-H insertion product | Not formed | Major product | CH₂I₂, Zn/Cu | [3] |
Experimental Protocols
Synthesis of Bicyclopropylidene
This protocol describes a common method for the synthesis of bicyclopropylidene, a versatile precursor for various this compound derivatives.[4]
Step 1: Preparation of 1-Bromo-1-cyclopropylcyclopropane
-
In a 4-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 120.2 g (1.2 mol) of methyl cyclopropanecarboxylate, 85.3 g (0.30 mol) of titanium tetraisopropoxide, and 1.45 L of anhydrous ether under a nitrogen atmosphere.[4]
-
Cool the mixture to -78°C using a dry ice-acetone bath.
-
Slowly add 800 mL of a 3 M solution of ethylmagnesium bromide in ether over 4 hours, maintaining the temperature below -70°C.
-
After the addition is complete, stir the mixture for an additional hour at -78°C.
-
Allow the reaction to warm to room temperature overnight.
-
Cool the mixture to -5°C and quench by the careful addition of 1.56 L of ice-cold 10% aqueous sulfuric acid, keeping the temperature below 0°C.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 1-cyclopropylcyclopropanol.
-
To the crude alcohol, add 48% aqueous hydrobromic acid and heat the mixture to reflux.
-
After cooling, extract the product with pentane, wash with water and sodium bicarbonate solution, and dry over calcium chloride.
-
Distill the product to obtain pure 1-bromo-1-cyclopropylcyclopropane.
Step 2: Elimination to form Bicyclopropylidene
-
In a 2-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, dropping funnel, and reflux condenser, charge 109 g (0.971 mol) of potassium tert-butoxide and 1 L of dimethyl sulfoxide (B87167) under a nitrogen atmosphere.[4]
-
Vigorously stir the solution and add 105 g (0.65 mol) of neat 1-bromo-1-cyclopropylcyclopropane over 2 hours, maintaining the temperature between 20°C and 25°C with a water bath.[4]
-
Stir the mixture for an additional 24 hours at 20°C under a nitrogen blanket.[4]
-
Isolate the volatile bicyclopropylidene by bulb-to-bulb distillation into a cold trap cooled with acetone-dry ice under reduced pressure (0.1 mm) at a maximum flask temperature of 35-40°C.[4]
-
Wash the contents of the cold trap with ice-cold water and dry over 4 Å molecular sieves to yield bicyclopropylidene (typically around 84% yield).[4] Polymerization may occur during distillation, which can reduce the yield.[4]
Analysis of Reaction Mixture by GC-MS
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a concentration of approximately 10 µg/mL.[5]
-
Ensure the sample is free of particles by centrifugation or filtration before transferring to a GC autosampler vial.[5]
GC-MS Parameters (General Example):
-
Column: A non-polar column like a DB-5 or a similar 5% phenyl polymethylsiloxane column is a good starting point.
-
Injector Temperature: 250-300°C.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Use electron ionization (EI) and scan a mass range appropriate for the expected products and byproducts (e.g., m/z 40-400).
Data Analysis:
-
Identify the peaks in the chromatogram based on their retention times and mass spectra.
-
Compare the obtained mass spectra with library databases (e.g., NIST) for compound identification.
-
The relative peak areas can be used to estimate the quantitative composition of the mixture, including the ratio of the desired product to side products.
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Signaling Pathway for a Common Side Reaction: Ring Opening
References
Technical Support Center: Purification of Bicyclopropyl Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of bicyclopropyl derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The primary methods for purifying this compound derivatives include:
-
Flash Column Chromatography: Widely used for routine purification to separate the target compound from reaction byproducts and starting materials.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): Employed for achieving high purity, especially for challenging separations of isomers or final drug candidates. Chiral HPLC is essential for separating enantiomers.[4][5][6][7]
-
Recrystallization: A powerful technique for obtaining highly pure crystalline this compound derivatives, provided a suitable solvent is found.[8][9]
-
Distillation: Effective for volatile and thermally stable this compound derivatives.[10]
-
Gas Chromatography (GC): Primarily used for the analysis of volatile derivatives and for the separation of stereoisomers on a smaller scale.[11]
Q2: My this compound derivative appears to be degrading on the silica (B1680970) gel column. What can I do?
A2: this compound derivatives can be sensitive to the acidic nature of standard silica gel. Here are some strategies to mitigate degradation:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a basic modifier like triethylamine (B128534). This can be done by adding 1-2% triethylamine to the eluent mixture.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (B75360) (neutral or basic) or a bonded phase like C18 for reversed-phase chromatography.
-
Minimize Residence Time: Run the column with slightly higher pressure to reduce the time the compound spends in contact with the stationary phase.
Q3: I am struggling to separate diastereomers of my this compound derivative. What approach should I take?
A3: The separation of diastereomers can often be achieved by optimizing your chromatographic conditions:
-
Flash Chromatography: Careful selection of the mobile phase is crucial. A solvent system with lower polarity often provides better resolution. Running a gradient elution can also improve separation.
-
HPLC: This technique offers higher resolving power. Experiment with different stationary phases (e.g., cyano, phenyl) and mobile phase compositions.
-
Recrystallization: In some cases, one diastereomer may be less soluble in a particular solvent, allowing for separation through selective crystallization.
Q4: How can I separate the enantiomers of my chiral this compound compound?
A4: The separation of enantiomers requires a chiral environment. The most common technique is Chiral HPLC .[4][5][6][7] This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose, amylose) or cyclodextrins.[4][7] The selection of the appropriate chiral column and mobile phase is often empirical and may require screening several different conditions.[5][7]
Troubleshooting Guides
Chromatography (Flash and HPLC)
| Problem | Possible Cause | Solution |
| Low Yield | Compound is highly retained on the column. | Use a more polar solvent system or a gradient elution to ensure all the compound elutes. |
| Compound is degrading on the column. | Use deactivated silica gel, an alternative stationary phase, or purify at a lower temperature. | |
| Incomplete elution from the column. | After the main fractions are collected, flush the column with a very strong solvent to check for any remaining product. | |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a difference in Rf values of at least 0.2 between the target compound and impurities. For flash chromatography, an Rf of 0.2-0.4 for the target compound is often ideal.[2] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule of thumb for flash chromatography is a loading capacity of 1-10% of the silica gel weight.[12] | |
| Column was not packed properly. | Ensure the column is packed uniformly to avoid channeling. Wet packing is generally recommended for better results. | |
| Unexpected Peaks in HPLC | Contamination in the mobile phase or sample. | Use HPLC-grade solvents and filter all samples and mobile phases before use. |
| "Ghost peaks" from previous injections. | Implement a thorough column washing step between runs, especially when using gradient elution. | |
| Compound degradation. | Ensure the mobile phase is compatible with your compound's stability (e.g., avoid strong acids or bases if your compound is sensitive). |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a solvent pair. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. | |
| High concentration of impurities. | First, perform a preliminary purification by flash chromatography to remove the bulk of the impurities. | |
| No Crystals Form | The compound is too soluble in the chosen solvent, even at low temperatures. | Choose a solvent in which the compound is less soluble, or use a solvent/anti-solvent system. |
| The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration and then cool again. | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. | |
| Low Recovery | The compound has significant solubility in the cold solvent. | Cool the solution to a lower temperature (e.g., in a freezer) if the solvent's freezing point allows. Minimize the amount of cold solvent used for washing the crystals. |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
Quantitative Data Summary
The following tables provide representative data for the purification of this compound derivatives and related compounds. Note that optimal conditions can vary significantly based on the specific structure of the derivative.
Table 1: Representative Flash Chromatography Parameters for this compound Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) | Alumina (neutral) |
| Mobile Phase | Hexane:Ethyl Acetate (95:5) | Dichloromethane:Methanol (98:2) | Toluene:Acetone (90:10) |
| Loading Capacity | 1-5% (w/w) | 1-3% (w/w) | 2-7% (w/w) |
| Typical Yield | 70-90% | 65-85% | 75-95% |
| Purity Achieved | >95% | >98% | >95% |
Table 2: Representative HPLC Parameters for this compound Derivatives
| Parameter | Condition 1 (Achiral) | Condition 2 (Chiral) |
| Column | C18 (Reversed-Phase) | Chiralcel OD-H (Normal Phase) |
| Mobile Phase | Acetonitrile:Water (70:30) | Hexane:Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 220 nm |
| Typical Recovery | >90% | >85% |
| Final Purity | >99% | >99% (for each enantiomer) |
Table 3: Common Solvents for Recrystallization of this compound Derivatives
| Solvent System | Compound Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | A good starting point for many derivatives. The ratio can be adjusted to achieve optimal solubility. |
| Ethanol / Water | Medium to High | Useful for more polar derivatives. Water acts as the anti-solvent. |
| Toluene | Low to Medium | Can be effective for less polar compounds, especially those with aromatic substituents. |
| Isopropanol | Medium | Often a good single solvent for recrystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a this compound Derivative
-
Slurry Preparation: In a beaker, add silica gel to the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Allow the solvent to drain until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the silica bed.
-
Elution: Add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Chiral HPLC Separation of this compound Enantiomers
-
System Preparation: Equilibrate the chiral column (e.g., Chiralcel OD-H) with the mobile phase (e.g., 90:10 Hexane:Isopropanol) at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the racemic this compound derivative in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Record the chromatogram, monitoring at a suitable UV wavelength (e.g., 220 nm).
-
Fraction Collection: If performing preparative HPLC, collect the eluting enantiomers in separate fractions based on their retention times.
-
Analysis and Recovery: Analyze the purity of the collected fractions. Combine the pure fractions for each enantiomer and remove the solvent.
Visualizations
References
- 1. phenomenex.com [phenomenex.com]
- 2. biotage.com [biotage.com]
- 3. orgsyn.org [orgsyn.org]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. silicycle.com [silicycle.com]
Technical Support Center: Stereoselective Synthesis of Bicyclopropyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of bicyclopropyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the stereoselective synthesis of this compound compounds?
A1: The most prevalent methods include:
-
Simmons-Smith Cyclopropanation: This is a widely used method involving an organozinc carbenoid, which reacts with an alkene to form a cyclopropane (B1198618) ring. It is known for its high stereospecificity, where the stereochemistry of the starting alkene is retained in the product.[1][2][3]
-
Transition Metal-Catalyzed Decomposition of Diazo Compounds: This method uses transition metal catalysts, such as rhodium or copper complexes, to decompose diazo compounds, generating a carbene that then adds to an alkene. The choice of catalyst and ligand is crucial for controlling stereoselectivity.
-
Nucleophilic Addition-Ring Closure Sequence: This approach involves the conjugate addition of a nucleophile to an activated cyclopropane or a related Michael acceptor, followed by an intramolecular ring closure to form the this compound system.
Q2: My Simmons-Smith reaction is resulting in a low diastereomeric ratio. What are the potential causes and solutions?
A2: Low diastereoselectivity in Simmons-Smith reactions for this compound synthesis can stem from several factors:
-
Nature of the Zinc Carbenoid: The reactivity and selectivity of the Simmons-Smith reagent are highly dependent on its preparation. The Furukawa modification (using diethylzinc (B1219324) and diiodomethane) often provides higher selectivity compared to the classical zinc-copper couple.[4]
-
Solvent Choice: The solvent can significantly influence the diastereoselectivity. Non-complexing solvents like dichloromethane (B109758) are often preferred as they can enhance the electrophilicity of the reagent.[4] In some cases, changing from ether to dichloromethane can dramatically improve the diastereomeric ratio.[4]
-
Absence or Ineffectiveness of a Directing Group: For substrates containing a directing group, such as a hydroxyl group, its ability to coordinate with the zinc reagent is critical for high stereocontrol.[5] Ensure the directing group is appropriately positioned to guide the cyclopropanation to one face of the alkene.
-
Substrate Conformation: For acyclic precursors, the conformational preference of the molecule can influence which face of the double bond is more accessible, leading to a mixture of diastereomers.
Troubleshooting Steps:
-
Switch to the Furukawa reagent (Et₂Zn and CH₂I₂) in dichloromethane.
-
Ensure your starting material containing a directing group is pure and the directing group is not sterically hindered.
-
Vary the reaction temperature. Running the reaction at lower temperatures can sometimes enhance selectivity.
-
Consider computational studies to understand the preferred transition states and rationalize the observed stereoselectivity.
Q3: I am observing significant side products in my transition metal-catalyzed cyclopropanation. What are they and how can I minimize them?
A3: Common side reactions in transition metal-catalyzed cyclopropanations using diazo compounds include:
-
C-H Insertion: The carbene intermediate can insert into nearby C-H bonds, leading to a variety of byproducts.
-
Homocoupling of the Diazo Compound: Two molecules of the diazo compound can react to form an alkene.
-
Solvent Participation: The carbene can react with the solvent, especially if the solvent has reactive C-H bonds or lone pairs.
Minimization Strategies:
-
Catalyst and Ligand Screening: The choice of metal catalyst and ligand is paramount. Bulky ligands can often suppress C-H insertion by sterically shielding the carbene.
-
Slow Addition of the Diazo Compound: Adding the diazo compound slowly to the reaction mixture keeps its concentration low, which can minimize homocoupling.
-
Choice of Solvent: Use a solvent that is less prone to reacting with the carbene, such as dichloromethane or toluene.
Q4: How can I effectively separate the diastereomers of my this compound product?
A4: The separation of this compound diastereomers can be challenging due to their similar physical properties. Common techniques include:
-
Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system (eluent) is crucial. Often, a small change in the polarity of the eluent can significantly improve separation. Using high-performance silica (B1680970) gel can also be beneficial.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with either normal-phase or reverse-phase columns can provide excellent resolution.
-
Derivatization: In some cases, the diastereomeric mixture can be derivatized with a chiral or achiral reagent to create new compounds with more significant differences in their physical properties, making separation easier. After separation, the derivatizing group can be removed.
Troubleshooting Guides
Guide 1: Low Yield in Simmons-Smith Cyclopropanation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inactive zinc reagent | Activate the zinc-copper couple properly before use, or switch to the more reactive Furukawa reagent (Et₂Zn/CH₂I₂). |
| Low reaction temperature | While lower temperatures can improve selectivity, they can also slow down the reaction. Gradually increase the temperature and monitor the reaction progress. | |
| Sterically hindered alkene | Highly substituted or sterically hindered alkenes may react slowly. Increase the reaction time and/or use a more reactive cyclopropanating agent. | |
| Product decomposition | Acidic workup | This compound compounds can be sensitive to acid. Use a neutral or slightly basic workup procedure. Quenching with a saturated solution of ammonium (B1175870) chloride is a common practice.[1] |
| Unstable product | If the product is inherently unstable, purify it quickly at low temperatures and store it under an inert atmosphere. |
Guide 2: Poor Stereoselectivity in Directed Cyclopropanation
| Symptom | Possible Cause | Suggested Solution |
| Mixture of diastereomers | Ineffective directing group coordination | Ensure the directing group (e.g., -OH) is deprotonated or can effectively coordinate with the metal center of the cyclopropanating reagent. For Simmons-Smith, the zinc atom coordinates to the oxygen of an allylic alcohol, directing the cyclopropanation to the same face.[5] |
| Incorrect solvent | The solvent can interfere with the coordination of the directing group. Ethereal solvents can sometimes compete for coordination sites on the metal. Try a non-coordinating solvent like dichloromethane.[4] | |
| Conformational flexibility of the substrate | The substrate may exist in multiple conformations, leading to different stereochemical outcomes. Consider modifying the substrate to lock its conformation. |
Data Presentation
Table 1: Effect of Reagent and Solvent on Diastereoselectivity in the Simmons-Smith Cyclopropanation of (E)-3-penten-2-ol
| Entry | Reagent | Solvent | Diastereomeric Ratio (syn:anti) |
| 1 | Zn/Cu, CH₂I₂ | Ether | <2:1 |
| 2 | Et₂Zn, CH₂I₂ (1:1) | CH₂Cl₂ | >20:1 |
| 3 | Et₂Zn, CH₂I₂ (1:1) | Ether | 2:1 |
Data adapted from literature reports.[4] The syn isomer is the major product in these reactions.
Experimental Protocols
Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of an Alkenyl Cyclopropyl (B3062369) Carbinol (Furukawa Modification)
Caution: Diethylzinc is pyrophoric and diiodomethane (B129776) is toxic. Handle these reagents under an inert atmosphere in a well-ventilated fume hood.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve the alkenyl cyclopropyl carbinol (1.0 eq) in anhydrous dichloromethane (to make a 0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add diethylzinc (2.0 eq, 1.0 M solution in hexanes) dropwise via syringe. After 15 minutes, add diiodomethane (2.0 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound compound.
Visualizations
Caption: A typical experimental workflow for the Simmons-Smith reaction.
Caption: Key factors that determine the stereochemical outcome.
References
improving yield and purity in bicyclopropyl reactions
Welcome to the technical support center for bicyclopropyl reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yield and purity. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound structures? A1: this compound and related cyclopropane (B1198618) structures are typically synthesized via cyclopropanation of an alkene. The Simmons-Smith reaction and its modifications are widely used for the stereospecific conversion of alkenes into cyclopropanes.[1][2] This method involves an organozinc carbenoid that reacts with an alkene in a concerted, cheletropic manner, preserving the stereochemistry of the original double bond.[3][4] Other methods include reactions with diazo compounds catalyzed by transition metals and intramolecular Michael-initiated ring-closure (MIRC) reactions.[5] For the synthesis of bicyclopropylidenes, a common method is the copper-mediated reductive dimerization of bromolithiocarbenoids.[6][7]
Q2: My Simmons-Smith reaction is slow or incomplete. What factors influence the reaction rate? A2: The rate of the Simmons-Smith reaction is influenced by several factors. The choice of solvent is critical; non-coordinating polar solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are generally preferred.[1][8] The rate tends to decrease as the basicity of the solvent increases.[1] The reactivity of the zinc carbenoid also plays a role. The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) instead of a zinc-copper couple, can increase the reactivity of the system.[3] Additionally, the electronic properties of the alkene substrate are important; electron-rich alkenes react faster with the electrophilic zinc carbenoid.[9]
Q3: Are Simmons-Smith reagents sensitive to air and moisture? A3: Yes, the organozinc reagents used in the Simmons-Smith reaction are sensitive to both air and moisture. It is crucial to carry out the reaction under an inert atmosphere, such as nitrogen or argon, and to use anhydrous solvents to prevent the decomposition of the reagent and ensure reproducible, high yields.[8]
Q4: How can I control the stereoselectivity of the cyclopropanation? A4: The Simmons-Smith reaction is inherently stereospecific, meaning the cis or trans geometry of the starting alkene is retained in the cyclopropane product.[4][10] For diastereoselectivity on molecules with existing chiral centers, directing groups can be highly effective. Proximal hydroxy or ether groups can chelate to the zinc reagent, directing the cyclopropanation to the syn face of the molecule.[9][11] This directing effect is a powerful tool for controlling the stereochemical outcome in the synthesis of complex molecules.[12] For enantioselective cyclopropanation, chiral catalysts or auxiliaries are employed.[5][13]
Troubleshooting Guide
Problem: Low Yield or Incomplete Conversion
Q: I'm observing a significant amount of unreacted starting alkene in my reaction mixture. How can I improve the conversion? A: Low conversion is a common issue that can be addressed by systematically evaluating several parameters.
-
Reagent Stoichiometry and Quality : Ensure the Simmons-Smith reagent is used in sufficient quantity. A slight excess (e.g., 1.5 to 2.0 equivalents) relative to the alkene can drive the reaction to completion.[8] The quality of the diiodomethane (B129776) and the activation of the zinc (if using a Zn/Cu couple) are critical. Using diethylzinc (Furukawa modification) often provides higher reactivity and more consistent results.[2]
-
Reaction Temperature : While many protocols start at 0 °C and warm to room temperature, some systems may require elevated temperatures to achieve full conversion. For example, using a higher-boiling solvent like cyclopentyl methyl ether (CPME) at 50 °C can significantly accelerate the reaction compared to refluxing diethyl ether.[14]
-
Solvent Choice : The solvent can have a dramatic impact on reaction efficiency. Non-coordinating solvents like DCM, DCE, and CPME are recommended as they do not compete with the alkene for coordination to the zinc carbenoid.[1][14]
-
Substrate Reactivity : Electron-poor alkenes are inherently less reactive. For these substrates, using a more reactive carbenoid variant or different reaction conditions may be necessary to achieve a satisfactory yield.[9]
Logical Workflow for Troubleshooting Low Yield
Problem: Poor Purity and Side Product Formation
Q: My final product is contaminated with byproducts. What are common side reactions and how can I minimize them? A: Purity issues can arise from several sources, including side reactions of the reagents or substrate.
-
Methylation of Alcohols : If your substrate contains an alcohol, using a large excess of the Simmons-Smith reagent over long reaction times can lead to methylation of the hydroxyl group.[3] To avoid this, use a more controlled stoichiometry and monitor the reaction progress carefully.
-
Sulfur Ylide Rearrangement : Allylic thioethers can react with the Simmons-Smith reagent to form a sulfur ylide, which may undergo a[15][16]-sigmatropic rearrangement instead of the desired cyclopropanation.[3] Using excess reagent may be necessary to favor cyclopropanation.
-
Polymerization : For highly reactive or polymerizable olefins like vinyl ethers, the Lewis acidity of the zinc reagent can sometimes initiate cationic polymerization.[1] Running the reaction at a lower temperature or using a less Lewis-acidic reagent system can help mitigate this.
-
Impure Reagents : Impurities in starting materials, particularly in diiodomethane, can lead to unknown byproducts. Using purified reagents is always recommended.
Q: How do I effectively purify my this compound product from the reaction mixture? A: Purification of often non-polar this compound compounds is typically achieved using flash column chromatography.
-
Work-up : After quenching the reaction (e.g., with a saturated solution of ammonium (B1175870) chloride or a bicarbonate/EDTA solution), perform an aqueous workup to remove inorganic salts.[10]
-
Solvent System Selection : Use thin-layer chromatography (TLC) to determine an appropriate solvent system. For non-polar this compound compounds, a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane is common. Aim for an Rf value of 0.2-0.3 for the desired product.[17]
-
Column Chromatography : Use flash-grade silica (B1680970) gel (40-63 µm) for the best resolution.[18] The crude product can be loaded directly if it's a non-viscous oil, or pre-adsorbed onto a small amount of silica gel if it's a solid or viscous oil to ensure even loading and better separation.[17][19] A detailed protocol is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Effect of Solvent on Simmons-Smith Reaction Yield
The choice of solvent significantly impacts reaction time and yield. The following data, adapted from studies on Simmons-Smith reactions, illustrates the performance of cyclopentyl methyl ether (CPME) compared to traditional ethereal solvents for the cyclopropanation of 2-cyclohexenol.[14]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethyl Ether (Et₂O) | 35 (reflux) | 24 | 13 |
| 2 | Tetrahydrofuran (THF) | 50 | 24 | 22 |
| 3 | Cyclopentyl Methyl Ether (CPME) | 50 | 2.5 | 56 |
Data compiled to illustrate trends discussed in the literature.[14]
Table 2: Substrate Scope and Yields in Flow Cyclopropanation
The Furukawa-modified Simmons-Smith reaction is compatible with a wide range of functional groups. The following table shows isolated yields for various substituted cinnamyl alcohols under continuous-flow conditions (1 M DCE, 40 °C, 15 min residence time).[20]
| Substrate (Alkene) | Product | Yield (%) |
| 4-Methoxycinnamyl alcohol | 2-((4-methoxyphenyl)methyl)cyclopropan-1-ol | 90 |
| 3,4-Dimethoxycinnamyl alcohol | 2-((3,4-dimethoxyphenyl)methyl)cyclopropan-1-ol | 85 |
| Cinnamyl alcohol | 2-(phenylmethyl)cyclopropan-1-ol | 57 |
| 4-Chlorocinnamyl alcohol | 2-((4-chlorophenyl)methyl)cyclopropan-1-ol | 71 |
| 4-(Trifluoromethyl)cinnamyl alcohol | 2-((4-(trifluoromethyl)phenyl)methyl)cyclopropan-1-ol | 68* |
*Reaction included 10 mol% of Et₂Zn as an additive to improve yield.
Experimental Protocols
Protocol 1: Modified Simmons-Smith (Furukawa) Cyclopropanation
This protocol describes a general procedure for the cyclopropanation of an alkene using diethylzinc and diiodomethane.[10]
Materials:
-
Alkene (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 2.0 eq)
-
Diiodomethane (CH₂I₂, 2.0 eq)
-
Saturated aq. NH₄Cl solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Dissolve the alkene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diethylzinc solution (2.0 eq) to the stirred solution via syringe.
-
Add diiodomethane (2.0 eq) dropwise via the dropping funnel over 30 minutes. An initial exothermic reaction may be observed. Maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a step-by-step guide for purifying a this compound compound.[17][18]
Procedure:
-
Select Solvent System : Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and gives the target compound an Rf of ~0.3.
-
Pack the Column :
-
Select a glass column of appropriate diameter for your sample size (a 50:1 to 100:1 ratio of silica gel to crude product by weight is a good starting point).
-
Plug the bottom of the column with a small piece of cotton or glass wool, then add a thin layer of sand.
-
Fill the column with silica gel (particle size 40-63 µm) either as a dry powder or as a slurry in the chosen eluent.
-
Tap the column gently to ensure even packing and remove air bubbles. Add another layer of sand on top of the silica bed.
-
-
Load the Sample :
-
Dissolve the crude product in a minimal amount of a volatile solvent (like DCM).
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and removing the solvent on a rotary evaporator.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column :
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent drop rate of ~5 cm/minute is typical).
-
Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
-
Isolate the Product :
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound compound.
-
Visualizations
Simmons-Smith Reaction Mechanism```dot
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 6. Bicyclopropylidene. A unique tetrasubstituted alkene and versatile C6-building block for organic synthesis [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 11. Simmons-Smith Reaction [organic-chemistry.org]
- 12. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 13. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. books.rsc.org [books.rsc.org]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. orgsyn.org [orgsyn.org]
- 19. Purification [chem.rochester.edu]
- 20. repositorio.uam.es [repositorio.uam.es]
stability of bicyclopropyl derivatives under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of bicyclopropyl derivatives under acidic and basic conditions. The inherent ring strain of the this compound motif makes these compounds susceptible to degradation and rearrangement, requiring careful handling and reaction design.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives under acidic and basic conditions?
A1: The high ring strain of the this compound system makes it susceptible to ring-opening reactions.
-
Under acidic conditions, the cyclopropane (B1198618) ring can be protonated, leading to a cyclopropylcarbinyl cation intermediate. This cation is highly unstable and can rearrange via ring-opening to form homoallylic or cyclobutenyl species. The reaction often proceeds via an SN1-like mechanism, with cleavage occurring to form the most stable carbocation. Therefore, substitution on the this compound core significantly influences the reaction outcome.
-
Under basic conditions, degradation is highly dependent on the substituents present. This compound derivatives with adjacent electron-withdrawing groups, such as ketones, can undergo epimerization or ring-opening initiated by nucleophilic attack or deprotonation at an acidic alpha-carbon. For derivatives containing functionalities like amines, base-catalyzed hydrolysis can occur, leading to ring cleavage.[4]
Q2: How do substituents on the this compound ring affect its stability?
A2: Substituents have a profound effect on the stability of the this compound ring.
-
Electron-withdrawing groups (EWGs) , such as ketones, esters, or nitriles, can stabilize the cyclopropane ring by withdrawing electron density. However, they also provide a handle for base-mediated reactions.
-
Electron-donating groups (EDGs) can destabilize the ring, making it more susceptible to acid-catalyzed ring-opening by stabilizing the resulting carbocation intermediate.
-
The position of the substituent is also critical. For instance, a ketone directly attached to the ring is prone to base-catalyzed reactions, whereas a substituent on a side chain may have less impact on the core's stability.
Q3: My this compound amine derivative is degrading under basic conditions. How can I improve its stability?
A3: Degradation of cyclopropyl (B3062369) amines under basic (high pH) conditions is a known issue, often proceeding via hydrolysis.[4] To enhance stability, consider the following strategies:
-
pH Control: Maintain the pH of your solution in the neutral to mildly acidic range (pH 4-7) where possible. The cyclopropyl amine moiety is generally more stable at lower pH.[4]
-
Salt Formation: Converting the amine to a stable salt (e.g., hydrochloride or benzoate) can significantly improve its stability in the solid state and in certain formulations by controlling the micro-pH environment.[4]
-
Temperature: Avoid high temperatures, as degradation kinetics are often accelerated with heat. Store the compound and run reactions at the lowest practical temperature.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound derivatives.
Issue 1: An acid-catalyzed reaction is yielding a complex mixture of rearranged products instead of the desired ring-opened product.
| Possible Cause | Suggested Solution |
| Acid is too strong or concentrated. | Use a milder Brønsted acid (e.g., acetic acid) or a Lewis acid that coordinates with a specific functional group. Titrate the acid to use the minimum effective concentration. |
| High reaction temperature. | Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the desired kinetic product over thermodynamically favored rearranged products. |
| Carbocation intermediate is rearranging non-selectively. | Change the solvent to one that can better stabilize the desired intermediate. Consider if substituents on the starting material can be modified to direct the ring-opening. |
Issue 2: A this compound ketone is decomposing during silica (B1680970) gel column chromatography.
| Possible Cause | Suggested Solution |
| Silica gel is acidic. | The acidic nature of standard silica gel can catalyze ring-opening or rearrangement of sensitive this compound derivatives. |
| 1. Neutralize the Silica: Use silica gel that has been pre-treated with a base (e.g., triethylamine (B128534) in the eluent) to neutralize acidic sites. | |
| 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral), or Florisil. | |
| 3. Alternative Purification: If possible, use other purification methods like distillation, recrystallization, or preparative TLC on a neutral support. |
Issue 3: A base-mediated reaction on a substituent is failing, and the starting material is recovered or decomposed.
| Possible Cause | Suggested Solution |
| Steric hindrance from the this compound group. | The bulky this compound group may be sterically hindering the reaction site. Use a smaller, less hindered base or reagent. You may also need to increase the reaction temperature, but monitor closely for decomposition. |
| Unexpected acidity of a C-H bond on the ring. | A strong base may be deprotonating a proton on the cyclopropyl ring itself, leading to undesired side reactions. Use a milder, non-nucleophilic base (e.g., DBU, proton sponge) if you are targeting a reaction on a substituent. |
| Base-catalyzed ring opening. | The conditions may be too harsh, leading to decomposition. Reduce the temperature, use a weaker base, or shorten the reaction time. |
Data Presentation: Stability Under Forced Degradation
The following tables present illustrative quantitative data from forced degradation studies on two hypothetical this compound derivatives: BCP-Ketone and BCP-Amine . These studies expose the compounds to stressed conditions to predict their intrinsic stability.[5][6][7]
Table 1: Stability of BCP-Ketone after 24 hours
| Condition | Temperature (°C) | % Degradation | Major Degradants |
| 0.1 M HCl | 60 | 15.2% | Ring-opened chlorohydrin, rearranged cyclopentenone |
| pH 7 Buffer | 60 | < 1.0% | Not Detected |
| 0.1 M NaOH | 60 | 25.8% | Ring-opened aldol (B89426) products, epimerized starting material |
| 3% H₂O₂ | 25 | 2.1% | Oxidized side-products |
Table 2: pH-Rate Profile for BCP-Amine Degradation at 50°C
| pH | k_obs (x 10⁻⁵ s⁻¹) | Half-life (t½) (hours) |
| 2.0 | 0.5 | 385 |
| 4.0 | 0.2 | 962 |
| 7.0 | 1.1 | 175 |
| 10.0 | 8.5 | 22.6 |
| 12.0 | 45.2 | 4.3 |
Experimental Protocols
Protocol 1: General Procedure for Forced Hydrolytic Degradation Study
This protocol outlines a general method for assessing the stability of a this compound derivative in acidic and basic solutions.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).[7]
-
Stress Sample Preparation:
-
Acid Hydrolysis: Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Transfer 1 mL of the stock solution to a separate vial and add 1 mL of 0.1 M NaOH.
-
Neutral Control: Transfer 1 mL of the stock solution to a third vial and add 1 mL of purified water.
-
-
Incubation: Cap all vials and place them in a controlled temperature environment (e.g., 60°C).
-
Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Quenching and Analysis:
-
Immediately neutralize the acidic and basic samples by adding an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze all samples by a validated stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection) to determine the percentage of the remaining parent compound and the formation of any degradation products.[8][9][10]
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Decomposition of Bicyclopropyl Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bicyclopropyl intermediates. The inherent ring strain in this compound moieties makes them susceptible to thermal decomposition and rearrangement, which can impact reaction yields, selectivity, and impurity profiles. This guide offers practical advice to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of thermal decomposition for this compound intermediates?
A1: this compound intermediates primarily undergo thermal decomposition through pericyclic reactions, including ring-opening to form dienes and rearrangements to cyclopentene (B43876) derivatives. The specific pathway is highly dependent on the substitution pattern and reaction conditions. These rearrangements are driven by the release of significant ring strain inherent in the three-membered rings.
Q2: At what temperatures should I be concerned about the thermal stability of my this compound intermediate?
A2: The thermal stability of this compound intermediates can vary significantly based on their substitution. Unsubstituted bicyclopropylidene has a measured activation enthalpy for rearrangement of approximately 39.2 kcal/mol.[1] However, rearrangements can be observed at temperatures as low as -78 °C for suitably substituted vinylcyclopropanes, a related class of strained rings. It is crucial to determine the thermal stability of your specific intermediate empirically, starting at low temperatures and carefully monitoring for decomposition as the temperature is increased.
Q3: How can I monitor the thermal decomposition of my this compound intermediate in real-time?
A3: In-situ monitoring is highly recommended to understand the onset and rate of decomposition. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are well-suited for this purpose. For NMR, time-course experiments can be performed directly in an NMR tube to track the disappearance of the starting material and the appearance of decomposition products. For GC analysis, aliquots can be periodically withdrawn from the reaction mixture, quenched, and analyzed to determine the product distribution over time.
Q4: What are some general strategies to minimize unwanted thermal rearrangements?
A4: To minimize thermal rearrangements, it is generally advisable to work at the lowest practical temperature. Additionally, the choice of solvent can influence the rate of decomposition, though this effect is often substrate-dependent. In some cases, the use of supramolecular hosts or catalysts can alter reaction pathways and improve selectivity, although this is an area of ongoing research. Careful optimization of reaction time is also critical to maximize the yield of the desired product before significant decomposition occurs.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound intermediates.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired product | The reaction temperature is too high, leading to rapid decomposition of the this compound intermediate. | - Conduct the reaction at a lower temperature. - Perform a temperature scouting study to identify the optimal temperature range. - Minimize the reaction time. |
| The intermediate is unstable under the workup or purification conditions. | - Use mild workup procedures (e.g., low-temperature extraction, gentle solvent removal). - Consider purification techniques that avoid high temperatures, such as flash chromatography at low temperature or crystallization. | |
| Presence of unexpected isomers or rearrangement products | The reaction conditions favor a thermodynamic rearrangement pathway. | - Lower the reaction temperature to favor the kinetic product. - Investigate the effect of different solvents on the product distribution. - Screen for catalysts that may favor the desired reaction pathway. |
| The desired product itself is thermally rearranging under the reaction conditions. | - Optimize the reaction time to isolate the product before significant isomerization occurs. - If possible, consider a trapping experiment where the desired product reacts in situ to form a more stable derivative. | |
| Formation of multiple, difficult-to-separate byproducts | The thermal decomposition is non-selective, leading to a complex mixture of products. | - Re-evaluate the synthetic route to see if the this compound intermediate can be generated and used in situ at a lower temperature. - Explore alternative synthetic strategies that avoid the isolation of a highly labile this compound intermediate. |
| Inconsistent reaction outcomes | Small variations in reaction temperature are leading to large differences in product distribution. | - Ensure precise and consistent temperature control using a reliable thermostat or cryostat. - Carefully monitor the internal reaction temperature, as it may differ from the bath temperature. |
Quantitative Data on Thermal Rearrangements of Strained Ring Systems
The following table summarizes kinetic data for the thermal rearrangement of vinylcyclopropane, a structurally related system that provides insights into the behavior of this compound intermediates.
| System | Reaction | Activation Energy (Ea) (kcal/mol) | log(A) | Temperature (°C) | Reference |
| Vinylcyclopropane | Rearrangement to cyclopentene | ~50 | - | - | --INVALID-LINK-- |
| Cyclopropylcarbinyl Radical | Ring opening | 7.0 | 12.85 | - | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Determination of Thermal Stability Onset by GC-MS Monitoring
Objective: To determine the temperature at which a this compound intermediate begins to undergo significant thermal decomposition.
Materials:
-
This compound intermediate of interest
-
Anhydrous, degassed solvent (e.g., toluene, xylenes)
-
Internal standard (e.g., dodecane)
-
GC vials
-
Heating block or oil bath with precise temperature control
-
Gas chromatograph with a mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution of the this compound intermediate and the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL of the intermediate and 0.1 mg/mL of the internal standard).
-
Aliquot 0.5 mL of the stock solution into several GC vials.
-
Set the heating block to the desired starting temperature (e.g., 40 °C).
-
Place one vial in the heating block and start a timer.
-
At regular intervals (e.g., 15, 30, 60, 120 minutes), remove a vial from the heat and immediately cool it in an ice bath to quench the reaction.
-
Analyze the samples by GC-MS to determine the ratio of the this compound intermediate to the internal standard and to identify any decomposition products.
-
Repeat the experiment at incrementally higher temperatures (e.g., 50 °C, 60 °C, etc.) until significant decomposition is observed.
-
Plot the percentage of remaining this compound intermediate against time for each temperature to determine the onset and rate of decomposition.
Visualizations
Caption: Troubleshooting workflow for managing this compound intermediate decomposition.
Caption: Workflow for determining the thermal stability of a this compound intermediate.
References
troubleshooting low yields in Simmons-Smith cyclopropanation of dienes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the Simmons-Smith cyclopropanation of dienes. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges, particularly focusing on overcoming low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a failed or low-yielding Simmons-Smith reaction?
A1: The most frequent issue is the activity of the zinc reagent, whether it's a zinc-copper couple or diethylzinc (B1219324).[1] For the classical Simmons-Smith reaction, the zinc-copper couple must be freshly prepared and highly active to ensure the efficient formation of the organozinc carbenoid.[1] Inactivity can result from poorly activated zinc dust or degradation of the reagent due to exposure to air or moisture.[1]
Q2: My reaction is sluggish or incomplete. What steps can I take to improve the conversion rate?
A2: To improve a sluggish or incomplete reaction, consider the following troubleshooting steps:
-
Increase Reaction Temperature: If the reaction is being run at a low temperature (e.g., 0 °C), gradually increasing it may enhance the reaction rate. However, be cautious as higher temperatures can also lead to side reactions and decomposition of the reagent or product.[1]
-
Extend Reaction Time: Some diene substrates react more slowly. Monitoring the reaction by TLC or GC/MS and extending the reaction time can lead to higher conversion.[1]
-
Use a More Reactive Reagent: The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (B129776) (CH₂I₂), is often much faster and more reproducible than the classical zinc-copper couple method.[1][2] For less reactive, electron-deficient dienes, the Shi modification, employing a reagent like CF₃CO₂ZnCH₂I, can be effective as it is more nucleophilic.[1][2]
-
Solvent Choice: Non-coordinating solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are generally recommended.[1][3] The use of basic or coordinating solvents can decrease the reaction rate by stabilizing the carbenoid.[4][5]
Q3: I am observing unexpected byproducts in my reaction. What are they and how can I minimize them?
A3: Common byproducts in Simmons-Smith reactions include:
-
Methylated Heteroatoms: Alcohols and other heteroatoms in the substrate can be methylated by the electrophilic zinc carbenoid, especially with excess reagent or prolonged reaction times.[1][2] Using a stoichiometric amount of the Simmons-Smith reagent and monitoring the reaction progress closely can minimize this.[1]
-
Products of Decomposition: High reaction temperatures can lead to the decomposition of the reagent, intermediates, or the desired product.[1] Running the reaction at the lowest effective temperature is advisable.[1]
-
Polymerization: Cationically polymerizable olefins, such as vinyl ethers, can sometimes yield lower amounts of cyclopropanes due to polymerization. The Furukawa modification (diethylzinc and diiodomethane) is particularly suitable for converting such substrates.[6]
Q4: How does the structure of the diene affect the reaction yield and regioselectivity?
A4: The Simmons-Smith reaction is sensitive to both electronic and steric effects of the diene substrate.
-
Electronic Effects: Electron-rich olefins react faster with the electrophilic zinc carbenoid than electron-poor olefins.[4]
-
Steric Hindrance: Cyclopropanation generally occurs on the less hindered face of the double bond.[7][8] In polyenes, the reaction regioselectivity can be poor if multiple double bonds have similar steric and electronic environments.[9]
-
Directing Groups: The presence of a hydroxyl group on an allylic or homoallylic position can direct the cyclopropanation to the same face of the molecule through coordination with the zinc reagent, often leading to high diastereoselectivity.[1][10][11]
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to troubleshooting low yields in the Simmons-Smith cyclopropanation of dienes.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple | Ensure the zinc-copper couple is freshly prepared and activated. Consider using ultrasound to improve activation.[1][11] |
| Poor Quality of Diiodomethane | Use freshly distilled or high-purity diiodomethane.[1] |
| Presence of Moisture or Air | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[1][10] |
| Low Reaction Temperature | Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction.[1] |
| Insufficient Reagent | Use a slight excess of the Simmons-Smith reagent (e.g., 1.2-1.5 equivalents).[1] |
| Short Reaction Time | Monitor the reaction by TLC or GC and allow it to proceed for a longer duration.[1] |
| Low Substrate Reactivity | Switch to a more reactive Simmons-Smith reagent, such as the one used in the Furukawa (Et₂Zn/CH₂I₂) or Shi (e.g., CF₃CO₂ZnCH₂I) modification.[1][2] |
| Inappropriate Solvent | Use non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Avoid basic solvents.[1][3][5] |
Experimental Protocols
Protocol 1: Classical Simmons-Smith Cyclopropanation of a Diene (e.g., Cyclohexene as a model)
-
Materials: Zinc dust (<10 micron, activated), Copper(I) chloride (CuCl), Diiodomethane (CH₂I₂), Diene substrate, Anhydrous diethyl ether, Saturated aqueous ammonium (B1175870) chloride.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the zinc-copper couple by stirring activated zinc dust with CuCl in anhydrous diethyl ether.
-
Add the diene substrate to the flask.
-
Add diiodomethane dropwise to the stirred suspension.
-
The reaction mixture is typically stirred at room temperature or gently refluxed for several hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride to dissolve the zinc salts.
-
Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography.
-
Protocol 2: Furukawa Modification for Cyclopropanation of an Allylic Alcohol Diene
-
Materials: Allylic alcohol diene substrate, Diethylzinc (Et₂Zn) solution, Diiodomethane (CH₂I₂), Anhydrous dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol diene (1.0 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C and slowly add the diethylzinc solution (2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.[1]
-
Extract the product, dry the organic phase, and purify as needed.
-
Quantitative Data Summary
The yield of Simmons-Smith cyclopropanation is highly substrate-dependent. Below is a table summarizing yields for various diene and olefin substrates under different conditions, compiled from literature examples.
| Substrate | Reagent System | Solvent | Temperature | Yield (%) | Reference |
| Vindoline Derivative | Et₂Zn, CH₂I₂ | Dichloromethane | 0 °C to 25 °C | - | [4] |
| 1,6-enyne derivative | Et₂Zn, CH₂I₂ | Dichloromethane | < 0 °C | - | [4] |
| Diol with endo-cyclic double bond | Et₂Zn, CH₂I₂ | Dichloromethane | 0 °C | 32% and 27% (diastereomers) | [4] |
| Silylated enyne | Et₂Zn, CH₂I₂ | - | - | 86% | [4] |
| Bicyclic enone derivative | Et₂Zn, CH₂I₂ | Dichloromethane | - | 77% | [4] |
| Allylic alcohol on bicyclo[3.1.0]hexane template | Et₂Zn, CH₂I₂ | Dichloromethane | Room Temp | 72% | [4] |
| Unsaturated alcohol | Et₂Zn, CH₂I₂ | - | - | 53% | [4] |
| Unsaturated alcohol derivative | Et₂Zn, CH₂I₂ | - | - | 82% | [4] |
| trans-Cinnamyl alcohol | Zn(0), CH₂I₂, Cu(0) | 2-MeTHF (LAG) | Milled, 30 Hz | 94% | [12] |
| Alkene with trifluoroacetic acid | Et₂Zn, CH₂I₂, TFA | CH₂Cl₂ | -10 °C to RT | 90% | [3] |
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting low yields in Simmons-Smith cyclopropanation reactions.
Caption: Troubleshooting workflow for low-yielding Simmons-Smith reactions.
Caption: Key factors influencing low yields and their corresponding solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04861K [pubs.rsc.org]
- 10. orgosolver.com [orgosolver.com]
- 11. Simmons-Smith Reaction [organic-chemistry.org]
- 12. Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0) - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00649B [pubs.rsc.org]
preventing epimerization during bicyclopropyl synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during bicyclopropyl synthesis.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern during this compound synthesis?
A1: Epimerization is a chemical process that changes the configuration at one of several stereocenters in a molecule. In this compound synthesis, this can lead to the formation of undesired diastereomers, which are often difficult to separate from the target molecule. This can impact the compound's biological activity and therapeutic efficacy.[1][2][3]
Q2: What are the potential mechanisms of epimerization during this compound synthesis?
A2: Epimerization in syntheses involving cyclopropane (B1198618) rings can occur through several mechanisms:
-
Carbocationic Intermediates: Ring-opening of a cyclopropane ring, often facilitated by Lewis acids, can generate carbocationic intermediates. Rotation around a carbon-carbon bond before ring-closure can lead to epimerization.[4]
-
Carbanionic Intermediates: The formation of a carbanion adjacent to a stereocenter, for example, through deprotonation by a strong base, can lead to a loss of stereochemical integrity upon reprotonation.[5]
-
Radical Intermediates: While less common, radical addition reactions to strained σ-bonds of bicyclo[1.1.0]butanes (which are related to bicyclopropyls) can proceed with high stereocontrol, but side reactions could potentially lead to epimerization.[6]
Q3: Which reaction conditions are known to promote epimerization?
A3: Several factors can increase the risk of epimerization:
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.[7]
-
Strong Acids or Bases: The presence of strong acids or bases can catalyze epimerization through the formation of carbocationic or carbanionic intermediates.[4][7]
-
Prolonged Reaction Times: Extended reaction times increase the exposure of the product to conditions that may induce epimerization.[7]
-
Certain Catalysts: For instance, ruthenium carbene catalysts have been shown to catalyze the epimerization of vinylcyclopropanes through the formation of a ruthenacyclopentene intermediate.[8]
Troubleshooting Guides
Issue 1: Formation of Diastereomeric Impurities
Symptoms:
-
NMR or chiral chromatography analysis of the final product shows the presence of more than one diastereomer.
-
The observed optical rotation of the product is lower than the expected value.
Possible Causes & Recommended Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Use of strong, non-stereocontrolling reagents | Employ stereoselective synthetic methods. For example, the Simmons-Smith cyclopropanation of a diene can be directed by chiral auxiliaries or catalysts. | To ensure the formation of a single desired diastereomer. |
| High reaction temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the synthesis.[7] | To minimize the rate of epimerization.[7] |
| Presence of acidic or basic impurities | Ensure all reagents and solvents are pure and neutral. Use a mild base for any necessary neutralization steps, such as N-methylmorpholine (NMM).[7] | To avoid acid or base-catalyzed epimerization.[7] |
| Inappropriate catalyst choice | If using a metal catalyst, screen for catalysts known to promote high stereoselectivity and minimize side reactions. For example, some Ni-Al bimetal catalysts have been shown to suppress enolization-mediated epimerization.[9] | The ligand environment of the metal catalyst plays a crucial role in controlling the stereochemical outcome of the reaction.[8] |
Issue 2: Low Diastereomeric Excess (d.e.)
Symptoms:
-
Integration of NMR signals or peak areas in chromatography indicates a nearly 1:1 ratio of diastereomers.
Possible Causes & Recommended Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Equilibration of an intermediate | Modify the reaction conditions to favor kinetic control over thermodynamic control. This can often be achieved by using lower temperatures and shorter reaction times. | To form the desired product faster than it can equilibrate to a mixture of diastereomers. |
| Stepwise reaction mechanism | Choose a synthetic route that proceeds through a concerted mechanism. For example, some Alder-Ene reactions of bicyclo[1.1.0]butanes are highly stereoselective due to a concerted pathway.[6][10] | Concerted reactions often proceed with high stereospecificity, preserving the stereochemistry of the starting materials.[6][10] |
| Racemization of a starting material | Verify the stereochemical purity of all chiral starting materials before use. | To ensure that the observed low d.e. is not a result of impure starting materials. |
Experimental Protocols
Protocol 1: Stereoselective Simmons-Smith Cyclopropanation
This protocol describes a general method for the diastereoselective synthesis of a this compound compound from a suitable diene.
Materials:
-
Diene substrate
-
Diiodomethane (B129776) (CH₂I₂)
-
Diethylzinc (B1219324) (ZnEt₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the diene substrate in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc in hexanes to the reaction mixture.
-
Add diiodomethane dropwise to the solution.
-
Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Potential carbocationic mechanism for epimerization.
Caption: Troubleshooting workflow for low diastereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03832A [pubs.rsc.org]
- 5. The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Epimerization reaction of a substituted vinylcyclopropane catalyzed by ruthenium carbenes: mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Bicyclopropyl vs. Monocyclopropyl Analogs: A Comparative Guide for Drug Design
In the landscape of medicinal chemistry, the incorporation of small, strained ring systems is a well-established strategy to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the cyclopropyl (B3062369) group has gained significant attention for its ability to enhance metabolic stability, improve potency, and constrain molecular conformation. While monocyclopropyl moieties are frequently integrated into drug scaffolds, the use of the bicyclopropyl group presents a less common but intriguing alternative. This guide provides a comprehensive comparison of this compound and monocyclopropyl analogs in drug design, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Rings
The introduction of a cyclopropyl or this compound group can significantly alter a molecule's physicochemical properties, impacting its solubility, permeability, and lipophilicity. These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Physicochemical Properties of this compound vs. Monocyclopropyl Analogs
| Property | Monocyclopropyl Analog | This compound Analog | Rationale for Difference |
| Lipophilicity (cLogP) | Generally lower | Generally higher | The addition of a second cyclopropyl ring increases the carbon-to-heteroatom ratio, leading to a more lipophilic character. |
| Aqueous Solubility | Generally higher | Generally lower | Increased lipophilicity of the this compound group typically results in reduced solubility in aqueous media. |
| Molecular Weight | Lower | Higher | The this compound moiety has a higher molecular weight than a single cyclopropyl group. |
| Fraction of sp³ Carbons (Fsp³) | Increased | Further Increased | Both groups increase the three-dimensional character of a molecule, with the this compound group making a greater contribution. |
| Polar Surface Area (PSA) | Unchanged | Unchanged | Assuming the core pharmacophore remains the same, the introduction of these non-polar groups does not directly alter the PSA. |
Note: The values presented are general trends and can vary depending on the specific molecular scaffold.
Metabolic Stability: Resisting the Cellular Machinery
A primary driver for incorporating cyclopropyl groups in drug design is to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1]
The this compound moiety is hypothesized to offer even greater metabolic stability compared to a single cyclopropyl group. The increased steric hindrance and the presence of two metabolically robust rings could further shield adjacent vulnerable positions from enzymatic attack. However, it is important to note that the metabolic fate of a molecule is highly dependent on its overall structure. In some cases, oxidation of the cyclopropyl ring can still occur, leading to the formation of hydroxylated metabolites or even ring-opened products.[2]
Table 2: Comparative Metabolic Stability of this compound vs. Monocyclopropyl Analogs in Human Liver Microsomes
| Parameter | Monocyclopropyl Analog | This compound Analog | Expected Outcome |
| In vitro Half-life (t½) | Moderate to High | High to Very High | The this compound analog is expected to have a longer half-life due to increased resistance to metabolism. |
| Intrinsic Clearance (CLint) | Lower | Significantly Lower | The reduced metabolic susceptibility of the this compound group should lead to a lower intrinsic clearance rate. |
Biological Activity: Fine-Tuning Receptor Interactions
The rigid nature of the cyclopropyl and this compound groups can be exploited to lock a molecule into a specific conformation that is optimal for binding to its biological target. This can lead to significant improvements in potency and selectivity.
In a hypothetical scenario involving a kinase inhibitor, replacing a flexible alkyl chain with a monocyclopropyl group could position a key pharmacophore for optimal interaction with the ATP-binding pocket. The introduction of a this compound group could further refine this interaction by providing a larger, more defined hydrophobic contact area, potentially leading to a higher binding affinity.
Table 3: Hypothetical Comparison of Biological Activity for Kinase Inhibitor Analogs
| Parameter | Monocyclopropyl Analog | This compound Analog | Rationale for Difference |
| IC₅₀ (Kinase Assay) | 50 nM | 15 nM | The this compound group may provide a better fit within the hydrophobic pocket of the kinase, leading to enhanced potency. |
| Cellular Potency (EC₅₀) | 200 nM | 80 nM | Improved physicochemical properties, such as increased permeability due to higher lipophilicity, could contribute to better cellular activity. |
| Receptor Binding Affinity (Kᵢ) | 35 nM | 10 nM | The constrained conformation and increased hydrophobic interactions of the this compound analog could lead to a lower dissociation constant.[3] |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.[1][4][5][6][7][8]
Materials:
-
Test compounds (monocyclopropyl and this compound analogs)
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (B52724) (for quenching)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, add phosphate buffer, HLM, and the test compound solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
References
- 1. benchchem.com [benchchem.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. mttlab.eu [mttlab.eu]
- 6. researchgate.net [researchgate.net]
- 7. bioivt.com [bioivt.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Bicyclopropyl and Other Strained Ring Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of bicyclopropyl and other common strained ring systems, namely cyclopropane (B1198618), cyclobutane (B1203170), and bicyclo[1.1.0]butane. Strained ring systems are of significant interest in organic chemistry and drug discovery due to their unique reactivity, which can be harnessed for the synthesis of complex molecules. This document presents quantitative data on their structural and energetic properties, details on their synthesis and reactivity, and visual representations of key chemical processes.
Structural and Energetic Properties: A Quantitative Comparison
The inherent reactivity of strained ring systems is intrinsically linked to their deviation from ideal bond angles and the resulting ring strain. This strain energy, along with key structural parameters, provides a quantitative basis for comparing these molecules.
The strain energy of a cyclic molecule is the additional energy it possesses compared to a hypothetical strain-free acyclic analogue. It is a key indicator of its thermodynamic instability and, consequently, its propensity to undergo ring-opening reactions. The strain energies of this compound, cyclopropane, cyclobutane, and bicyclo[1.1.0]butane have been determined experimentally and computationally.
| Compound | Molecular Formula | Strain Energy (kcal/mol) | C-C Bond Lengths (Å) | C-C-C Bond Angles (°) |
| This compound | C6H10 | ~55[1][2] | Central: 1.487, Ring: ~1.506 | ~60 (within rings) |
| Cyclopropane | C3H6 | 27.5[3][4] | 1.510 | 60 |
| Cyclobutane | C4H8 | 26.3 | 1.548 | 88 (puckered) |
| Bicyclo[1.1.0]butane | C4H6 | ~64-66[5][6] | Bridgehead: ~1.50 | ~60 (fused rings) |
Table 1: Comparative Structural and Energetic Data for Strained Ring Systems.
Experimental Protocols: Synthesis of Strained Ring Systems
The synthesis of these strained molecules often requires specific strategies to overcome the energetic barriers to their formation. A common method for the synthesis of bicyclic and highly strained systems is the intramolecular Wurtz coupling reaction.
General Protocol for Intramolecular Wurtz Coupling: Synthesis of Bicyclobutane
This protocol describes the synthesis of bicyclo[1.1.0]butane from 1-bromo-3-chlorocyclobutane (B1620077), illustrating a general approach applicable to the synthesis of other strained bicyclic systems.
Materials:
-
1-bromo-3-chlorocyclobutane
-
Sodium metal
-
Anhydrous dioxane
-
Standard reflux apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a reflux apparatus under an inert atmosphere. The flask should be charged with anhydrous dioxane and sodium metal.
-
Heat the mixture to reflux, at which temperature the sodium will be molten and dispersed.
-
Slowly add a solution of 1-bromo-3-chlorocyclobutane in anhydrous dioxane to the refluxing mixture.
-
Maintain the reaction at reflux for several hours to ensure complete reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, bicyclo[1.1.0]butane, is volatile and can be isolated from the reaction mixture by distillation.
Note: This reaction is hazardous due to the use of molten sodium and should only be performed by trained personnel with appropriate safety precautions.
Comparative Reactivity
The high ring strain in these molecules serves as a potent driving force for a variety of chemical transformations, primarily involving ring-opening.
Thermal Rearrangements
Upon heating, strained ring systems can undergo isomerization to more stable, less strained structures.
-
This compound: Thermolysis of this compound can lead to a variety of rearranged products, including cycloalkenes, through a complex mechanism involving radical intermediates.
-
Cyclopropane: The thermal rearrangement of cyclopropane to propene is a classic example of a unimolecular isomerization reaction.
-
Cyclobutane: At elevated temperatures, cyclobutane decomposes to two molecules of ethene.
-
Bicyclo[1.1.0]butane: This highly strained molecule readily undergoes thermal rearrangement to 1,3-butadiene, even at moderate temperatures.
The relative ease of thermal rearrangement generally correlates with the magnitude of the strain energy, with more strained systems rearranging at lower temperatures.
Electrophilic Additions
The C-C bonds in small rings, particularly cyclopropane, exhibit partial π-character, making them susceptible to attack by electrophiles. This reactivity allows for the ring-opening and functionalization of these systems.
-
This compound and Cyclopropane: Both can react with electrophiles such as halogens (Br₂, Cl₂) and acids (HBr, HCl) to yield ring-opened products. The reaction proceeds via a corner-protonated or edge-protonated intermediate.
-
Cyclobutane: Is generally less reactive towards electrophiles than cyclopropane due to its lower ring strain and less pronounced π-character of its C-C bonds.
-
Bicyclo[1.1.0]butane: The highly strained central bond is exceptionally reactive towards a wide range of electrophiles, leading to a variety of ring-opened and rearranged products.
Cycloaddition Reactions
Strained rings can participate in cycloaddition reactions, acting either as the 2π or, in some cases, the 4π component.
-
Derivatives of This compound and cyclopropane can undergo [3+2] cycloadditions with various dienophiles.[7]
-
Bicyclo[1.1.0]butanes can participate in ene-like reactions with strained alkenes and alkynes.[8]
Visualizing Chemical Processes
The following diagrams, generated using the DOT language, illustrate key concepts and reaction pathways discussed in this guide.
Caption: General workflow for the synthesis of bicyclo[1.1.0]butane via an intramolecular Wurtz coupling reaction.
Caption: Simplified mechanism for the thermal rearrangement of this compound, proceeding through a diradical intermediate.
Caption: Mechanism of electrophilic addition of HBr to cyclopropane, illustrating the ring-opening process.
References
- 1. scispace.com [scispace.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Bicyclopropyl: A Saturated Bioisostere for Phenyl Groups in Drug Design
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic properties is a cornerstone of successful development. One prevalent challenge is the ubiquitous presence of the phenyl group in many drug candidates. While often crucial for target engagement, the aromatic nature of the phenyl ring can contribute to poor metabolic stability, low aqueous solubility, and potential off-target effects. Bioisosteric replacement, the substitution of one chemical moiety for another with similar steric and electronic properties, offers a powerful strategy to mitigate these liabilities. This guide provides a comprehensive comparison of the bicyclopropyl group as a saturated, three-dimensional bioisostere for the planar phenyl ring, offering a promising avenue for lead optimization.
The Rationale for Phenyl Ring Replacement
The phenyl group, while a versatile scaffold, can be susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to rapid clearance and the formation of potentially reactive metabolites. Its planarity and lipophilicity can also result in poor aqueous solubility, hindering oral bioavailability. The introduction of saturated, non-planar bioisosteres like the this compound moiety can address these issues by:
-
Improving Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidation can significantly enhance a compound's half-life.
-
Increasing Aqueous Solubility: The disruption of the planar, aromatic system can reduce crystal lattice energy and improve solvation in aqueous media.
-
Enhancing Target Selectivity: The three-dimensional nature of the this compound group can provide a more defined and rigid orientation for interacting with the target protein, potentially leading to improved selectivity.
-
Exploring Novel Chemical Space: The introduction of such a non-classical bioisostere can lead to new intellectual property.
Physicochemical Properties: this compound vs. Phenyl
| Property | This compound-COOH | Phenyl-COOH (Benzoic Acid) |
| Molecular Weight ( g/mol ) | 112.13 | 122.12 |
| Calculated LogP (cLogP) | 1.1 | 1.87 |
| Topological Polar Surface Area (TPSA) (Ų) | 37.3 | 37.3 |
| Fraction of sp³ carbons (Fsp³) | 0.86 | 0.14 |
| Aqueous Solubility (calculated) | Higher | Lower |
Data is estimated based on computational models and comparison with analogous structures.
Case Study: Bicyclo[1.1.1]pentane as a Phenyl Bioisostere in γ-Secretase Modulators
A compelling example of the successful application of a saturated bicyclic system as a phenyl bioisostere is in the development of γ-secretase modulators for the potential treatment of Alzheimer's disease.[1] γ-Secretase is a key enzyme in the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's.
In one study, the phenyl group of a γ-secretase inhibitor was replaced with a bicyclo[1.1.1]pentane (BCP) moiety.[1] This modification led to a significant improvement in the compound's physicochemical and pharmacokinetic properties while maintaining potent biological activity.
Comparative Performance Data
| Compound | Structure | γ-Secretase IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Microsomal Stability (t½, min) |
| Phenyl Analog | R-Ph | 10 | <1 | 15 |
| BCP Analog | R-BCP | 12 | 50 | >60 |
Data is illustrative and based on trends reported in the literature for similar compounds.
The BCP analog exhibited a dramatic increase in aqueous solubility and metabolic stability compared to its phenyl counterpart, with only a marginal change in its inhibitory potency against γ-secretase. This highlights the potential of saturated bioisosteres to decouple desirable ADME properties from on-target activity.
Experimental Protocols
Synthesis of a this compound-Containing Carboxylic Acid (Illustrative)
This protocol describes a general method for the synthesis of a this compound carboxylic acid, a key building block for incorporating the this compound moiety into a drug candidate.
Scheme:
Step 1: Synthesis of 1-(hydroxymethyl)bicyclopropane
-
To a solution of ethyl acrylate (B77674) (1.0 eq) in anhydrous diethyl ether (0.2 M) at 0 °C is added a solution of ethylmagnesium bromide (2.2 eq, 1.0 M in THF) dropwise.
-
Titanium(IV) isopropoxide (0.1 eq) is then added, and the reaction mixture is stirred at room temperature for 16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with diethyl ether (3x), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude cyclopropanol (B106826).
-
To a solution of the crude cyclopropanol (1.0 eq) in anhydrous dichloromethane (B109758) (0.1 M) at 0 °C is added diethylzinc (B1219324) (2.0 eq, 1.0 M in hexanes) followed by diiodomethane (B129776) (2.0 eq).
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with dichloromethane (3x), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield 1-(hydroxymethyl)bicyclopropane.
Step 2: Synthesis of Bicyclopropane-1-carboxylic acid
-
To a solution of 1-(hydroxymethyl)bicyclopropane (1.0 eq) in a mixture of acetonitrile (B52724), carbon tetrachloride, and water (2:2:3) is added sodium periodate (B1199274) (4.0 eq) and ruthenium(III) chloride hydrate (B1144303) (0.02 eq).
-
The reaction mixture is stirred vigorously at room temperature for 16 hours.
-
The reaction is diluted with diethyl ether and filtered through a pad of celite.
-
The aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford bicyclopropane-1-carboxylic acid as a solid.
Microsomal Stability Assay
This protocol is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 enzymes.[2][3][4][5][6]
-
Preparation of Solutions:
-
Test compound stock solution (10 mM in DMSO).
-
Liver microsomes (e.g., human, rat; 20 mg/mL protein concentration).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (0.1 M, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, combine the test compound (final concentration 1 µM), liver microsomes (final protein concentration 0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression line is used to calculate the in vitro half-life (t½).
-
Aqueous Solubility Assay (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound.[1][7][8][9][10]
-
Sample Preparation:
-
Add an excess amount of the solid test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
-
Equilibration:
-
Shake the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Separation:
-
Filter the suspension through a 0.45 µm filter to remove any undissolved solid.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.
-
γ-Secretase Activity Assay
This protocol describes a cell-free assay to measure the inhibitory activity of compounds against γ-secretase.[7][8][9][10][11]
-
Preparation of γ-Secretase:
-
Isolate cell membranes from a cell line overexpressing γ-secretase (e.g., HEK293 cells).
-
Solubilize the membranes using a mild detergent (e.g., CHAPSO) to obtain active γ-secretase complexes.
-
-
Inhibition Assay:
-
In a 96-well plate, combine the solubilized γ-secretase preparation, a fluorogenic substrate (e.g., a peptide derived from the amyloid precursor protein with a fluorescent reporter), and varying concentrations of the test compound.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for a set period (e.g., 2 hours).
-
Measure the fluorescence intensity using a plate reader. The cleavage of the substrate by γ-secretase separates a quencher from the fluorophore, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Bioisosteric replacement of a phenyl group with a this compound moiety to improve drug properties.
Caption: Inhibition of the amyloidogenic pathway by a γ-secretase inhibitor.
References
- 1. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Bicyclopropyl-Containing Compounds
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance therapeutic efficacy is perpetual. Among these, the bicyclopropyl motif has emerged as a compelling structural element with the potential to significantly improve the biological activity and pharmacokinetic properties of drug candidates. This guide provides an objective comparison of this compound-containing compounds with their non-bicyclopropyl counterparts, supported by experimental data, to illuminate the advantages of this unique chemical scaffold.
The bicyclo[1.1.1]pentane (BCP) moiety, in particular, has garnered significant attention as a bioisostere for para-substituted phenyl rings. Its rigid, three-dimensional structure can confer improved physicochemical properties such as increased aqueous solubility and enhanced passive permeability, leading to better oral absorption and overall drug-like characteristics.[1][2][3] This guide will delve into a specific example of a BCP-containing γ-secretase inhibitor to illustrate these benefits.
Comparative Analysis: BCP-Containing γ-Secretase Inhibitor vs. Aromatic Analogue
A compelling case study for the advantages of incorporating a this compound group is the development of a γ-secretase inhibitor, an analogue of BMS-708,163 (Avagacestat), for the potential treatment of Alzheimer's disease.[1][2] In this analogue, the central para-substituted fluorophenyl ring of BMS-708,163 was replaced with a bicyclo[1.1.1]pentane moiety.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo data comparing BMS-708,163 with its BCP-containing analogue.
| Parameter | BMS-708,163 (Parent Compound) | BCP Analogue | Fold Improvement |
| γ-Secretase Inhibition (Aβ40 IC50) | 0.30 nM[4] | Equipotent to BMS-708,163[2] | ~1 |
| Aqueous Solubility | Low | Significantly Improved[1][2] | Not Quantified |
| Passive Permeability | Moderate | Significantly Improved[1][2] | Not Quantified |
| Oral Absorption (Mouse Model) | Baseline | ~4-fold increase in Cmax and AUC[1][5] | ~4 |
Note: While the BCP analogue is described as "equipotent," a specific IC50 value was not detailed in the reviewed literature. Cmax and AUC are measures of the maximum plasma concentration and total drug exposure over time, respectively.
Signaling Pathway and Experimental Workflow
The incorporation of a this compound moiety can significantly impact a compound's interaction with its biological target and its overall behavior in a biological system.
γ-Secretase Inhibition Signaling Pathway
Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the processing of the amyloid precursor protein (APP) and the Notch receptor. Inhibition of γ-secretase is a key therapeutic strategy for Alzheimer's disease, as it reduces the production of amyloid-beta (Aβ) peptides that form plaques in the brain.
Figure 1. Simplified signaling pathway of γ-secretase and its inhibition.
Experimental Workflow for Biological Activity Validation
The validation of the biological activity of novel compounds like the BCP-containing γ-secretase inhibitor involves a series of in vitro and in vivo experiments.
Figure 2. General experimental workflow for validating biological activity.
Detailed Experimental Protocols
γ-Secretase Activity Assay (Cell-Based Aβ40 Assay)
This assay determines the potency of compounds in inhibiting the production of amyloid-beta 40 (Aβ40) in a cellular context.[6]
-
Cell Line: HEK293 cells stably expressing a human amyloid precursor protein (APP) construct.
-
Protocol:
-
Seed HEK293-APP cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (BMS-708,163 and its BCP analogue) in DMSO.
-
Add the diluted compounds to the cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5%.
-
Incubate the cells with the compounds for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of Aβ40 in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Plot the Aβ40 concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
-
Materials:
-
Liver microsomes (e.g., human, mouse)
-
NADPH regenerating system (cofactor for metabolic reactions)
-
Test compounds
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (to stop the reaction)
-
LC-MS/MS system for analysis
-
-
Protocol:
-
Prepare a reaction mixture containing liver microsomes, the test compound, and phosphate buffer in a 96-well plate.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound against time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
-
Conclusion
The strategic incorporation of a this compound moiety, specifically the bicyclo[1.1.1]pentane group, can be a powerful tool in drug discovery. As demonstrated with the γ-secretase inhibitor analogue of BMS-708,163, replacing a para-substituted phenyl ring with a BCP can maintain or even enhance biological potency while significantly improving crucial physicochemical properties like solubility and permeability. These improvements can translate to enhanced oral bioavailability and a more favorable pharmacokinetic profile. This comparative guide underscores the potential of this compound-containing compounds and provides a framework for their evaluation, encouraging further exploration of this promising scaffold in the development of next-generation therapeutics.
References
- 1. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unveiling the Structural Nuances of Bicyclopropyl Isomers
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic signatures of 1,1'-bicyclopropyl, bicyclopropylidene, and 3,3'-bicyclopropenyl. This report furnishes available experimental data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to facilitate their identification and characterization.
This guide provides a detailed comparison of the spectroscopic properties of three key isomers of bicyclopropyl: 1,1'-bicyclopropyl, bicyclopropylidene, and the highly strained 3,3'-bicyclopropenyl. Understanding the unique spectral fingerprints of these molecules is crucial for their unambiguous identification in complex reaction mixtures and for elucidating their distinct chemical reactivity. This document summarizes the available quantitative spectroscopic data in tabular format, outlines the general experimental protocols for acquiring such data, and presents the structural relationships of the isomers through logical diagrams.
Isomers Under the Spectroscopic Microscope
The three this compound isomers—1,1'-bicyclopropyl (C6H10), bicyclopropylidene (C6H8), and 3,3'-bicyclopropenyl (C6H6)—exhibit distinct structural features that give rise to unique spectroscopic characteristics. 1,1'-bicyclopropyl consists of two cyclopropyl (B3062369) rings joined by a single bond. Bicyclopropylidene features a double bond connecting two cyclopropyl rings. 3,3'-bicyclopropenyl is a highly strained valence isomer of benzene, composed of two coupled cyclopropene (B1174273) units.
Spectroscopic Data Comparison
The following tables summarize the available experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for the this compound isomers. It is important to note that comprehensive experimental data, particularly for the highly reactive bicyclopropenyl isomers, is scarce in the literature.
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Chemical Shift (δ) [ppm] | Multiplicity | Protons |
| 1,1'-Bicyclopropyl | ~0.4 - 0.8 | Multiplet | 8H (ring CH₂) |
| ~ -0.2 - 0.2 | Multiplet | 2H (ring CH) | |
| Bicyclopropylidene | Data not available | - | - |
| 3,3'-Bicyclopropenyl | Data not available | - | - |
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Chemical Shift (δ) [ppm] | Carbon Environment |
| 1,1'-Bicyclopropyl | Data not available | - |
| Bicyclopropylidene | ~119.2 | C=C |
| ~3.2 | CH₂ | |
| 3,3'-Bicyclopropenyl | Data not available | - |
Table 3: Infrared (IR) Spectroscopic Data
| Isomer | Wavenumber (cm⁻¹) | Assignment |
| 1,1'-Bicyclopropyl | ~3080 | C-H stretch (cyclopropyl) |
| ~3000 | C-H stretch (cyclopropyl) | |
| ~1450 | CH₂ scissoring | |
| ~1020 | Ring deformation | |
| Bicyclopropylidene | Data not available | - |
| 3,3'-bicyclopropenyl | Data not available | - |
Note: The IR data for 1,1'-bicyclopropyl is based on a publicly available vapor-phase IR spectrum.
Experimental Protocols
The following are general experimental protocols for obtaining NMR and FT-IR spectra of organic compounds. Specific parameters may need to be optimized for the this compound isomers due to their potential volatility and reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.
-
For quantitative ¹³C NMR, a higher concentration (20-50 mg) and the addition of a relaxation agent may be necessary.
-
Ensure the sample is free of any particulate matter.
2. Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
3. Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-10 seconds.
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Vapor Phase):
-
Introduce a small amount of the volatile this compound isomer into an evacuated gas IR cell.
-
Alternatively, inject a small amount of the neat liquid into a heated gas cell.
2. Sample Preparation (Neat Liquid):
-
Place a drop of the liquid sample between two KBr or NaCl plates.
3. Data Acquisition:
-
Spectrometer: FT-IR spectrometer.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Spectral Range: 4000-400 cm⁻¹.
-
A background spectrum of the empty cell or clean plates should be acquired and subtracted from the sample spectrum.
4. Data Processing:
-
Perform a Fourier transform on the interferogram.
-
The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.
Structural Relationships and Workflows
The following diagrams illustrate the structural differences between the this compound isomers and a general workflow for their spectroscopic analysis.
Figure 1: Structural relationship between this compound isomers, highlighting the difference in their molecular formulas.
Figure 2: A generalized workflow for the spectroscopic analysis of this compound isomers.
Unlocking Reactivity: A Computational Analysis of Bicyclopropyl and Other Cycloalkanes
For researchers, scientists, and drug development professionals, understanding the inherent reactivity of molecular scaffolds is paramount for designing novel synthetic pathways and predicting molecular behavior. This guide provides a comparative analysis of the reactivity of bicyclopropyl, a highly strained carbocycle, with other common cycloalkanes, supported by computational and experimental data.
This compound, more formally known as bicyclo[1.1.0]propane, represents a fascinating confluence of structural rigidity and high reactivity. Its two fused three-membered rings create significant ring strain, making it an attractive, albeit challenging, building block in organic synthesis. This guide delves into the computational analysis of its reactivity, offering a quantitative comparison with cyclopropane (B1198618), cyclobutane (B1203170), and the closely related, highly studied bicyclo[1.1.0]butane.
Comparative Analysis of Cycloalkane Strain and Reactivity
The reactivity of cycloalkanes is intrinsically linked to their ring strain, a measure of the internal energy resulting from non-ideal bond angles and conformations. Higher strain energies generally correlate with increased reactivity, as the molecule can release this energy through ring-opening reactions.
Computational chemistry provides powerful tools to quantify both the thermodynamic instability (strain energy) and the kinetic reactivity (activation energy) of these molecules. Density Functional Theory (DFT) and other high-level ab initio methods are instrumental in elucidating these properties.
Strain Energies of Selected Cycloalkanes
The strain energy of a cycloalkane can be calculated computationally, often using isodesmic or homodesmotic reactions, which are hypothetical reactions designed to cancel out errors in calculations. The following table summarizes the calculated strain energies for several cycloalkanes.
| Cycloalkane | Structure | Strain Energy (kcal/mol) |
| Cyclopropane | C₃H₆ | 27.5[1][2] |
| Cyclobutane | C₄H₈ | 26.5[1] |
| Cyclopentane | C₅H₁₀ | 6.5 |
| Cyclohexane | C₆H₁₂ | ~0 |
| Bicyclo[1.1.0]butane | C₄H₆ | 66.3[3] |
The data clearly indicates that the fusion of two cyclopropane rings in bicyclo[1.1.0]butane results in a dramatic increase in strain energy, far exceeding that of a simple cyclopropane or cyclobutane ring. This heightened strain is a primary driver of its enhanced reactivity.
Activation Energies for Ring-Opening Reactions
Activation energy (Ea or ΔG‡) represents the energy barrier that must be overcome for a reaction to occur. A lower activation energy signifies a faster reaction rate. The following table presents computational data on the activation barriers for the addition of a phosphoryl radical to cyclopropane and bicyclo[1.1.0]butane, providing a direct comparison of their reactivity.
| Strained Molecule | Reaction | Activation Barrier (ΔG‡) (kcal/mol) |
| Cyclopropane | Radical Addition | 30.3[4] |
| Bicyclo[1.1.0]butane | Radical Addition | 14.0[4] |
These computational results demonstrate that bicyclo[1.1.0]butane is significantly more susceptible to radical-induced ring-opening than cyclopropane, with an activation barrier less than half that of cyclopropane.[4] This is a direct consequence of its higher ring strain.
Reaction Mechanisms and Computational Workflows
Computational chemistry is not only used to predict reactivity but also to elucidate the step-by-step mechanisms of chemical reactions. The thermal rearrangement of bicyclo[1.1.0]butane, for instance, has been shown to proceed through a diradical intermediate to yield 1,3-butadiene (B125203) and cyclobutene. This process is a classic example of a strain-release reaction.
The computational investigation of such a reaction typically follows a structured workflow, as illustrated below.
Experimental Protocols
Synthesis of a this compound Derivative: (1-Cyclopropyl)cyclopropylamine Hydrochloride
This protocol is adapted from a literature procedure for the synthesis of a this compound-containing amine, demonstrating a practical application of these strained rings.
Materials:
-
1-Cyclopropylcyclopropanecarboxylic acid
-
Triethylamine
-
Ethyl chloroformate
-
Sodium azide (B81097)
-
Hydrochloric acid in diethyl ether
Procedure:
-
Acid Chloride Formation: 1-Cyclopropylcyclopropanecarboxylic acid is dissolved in a suitable solvent (e.g., acetone) and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of ethyl chloroformate. The reaction is stirred at 0 °C.
-
Azide Formation: A solution of sodium azide in water is added to the reaction mixture, and stirring is continued at 0 °C.
-
Curtius Rearrangement: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The resulting isocyanate is then heated in tert-butanol to form the N-Boc-protected amine.
-
Deprotection: The N-Boc-protected amine is dissolved in diethyl ether and treated with a solution of hydrochloric acid in diethyl ether at 0 °C. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield (1-cyclopropyl)cyclopropylamine hydrochloride.[5]
Analysis of Cycloalkane Isomerization Products by Gas Chromatography
This protocol outlines a general method for the analysis of the products from a thermal rearrangement of a cycloalkane.
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Capillary column suitable for hydrocarbon separation (e.g., HP-PONA)
Procedure:
-
Sample Preparation: A sample of the reaction mixture is diluted with a suitable solvent (e.g., hexane).
-
GC Analysis:
-
The GC oven temperature is programmed to start at a low temperature (e.g., 30-60 °C) and ramp up to a higher temperature (e.g., 180-250 °C) to ensure separation of volatile reactants and less volatile products.[6]
-
The sample is injected into the GC.
-
The retention times of the peaks are compared to those of authentic standards of the expected products to identify the components of the mixture.
-
The peak areas are integrated to determine the relative amounts of each product, allowing for the calculation of reaction conversion and product selectivity.[7]
-
Conclusion
The computational and experimental data presented in this guide highlight the exceptional reactivity of this compound systems, which is primarily driven by their high ring strain. As demonstrated by the comparative data for bicyclo[1.1.0]butane, these fused-ring systems are significantly more reactive than their monocyclic counterparts like cyclopropane and cyclobutane. This enhanced reactivity, coupled with the unique three-dimensional structures they can impart to molecules, makes them valuable yet challenging motifs in modern organic chemistry and drug discovery. The continued development of computational methods will further aid in the prediction of their reactivity and the rational design of synthetic routes to harness their potential.
References
- 1. Beyond Strain Release: Delocalization-Enabled Organic Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Strain-Releasing Ring-Opening Diphosphinations for the Synthesis of Diphosphine Ligands with Cyclic Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. onepetro.org [onepetro.org]
Enhancing Metabolic Stability: A Comparative Guide to Bicyclopropyl-Containing Drugs and Their Alternatives
In the pursuit of developing safe and effective therapeutics, medicinal chemists are in a constant search for molecular scaffolds that can confer metabolic stability, thereby enhancing a drug's pharmacokinetic profile. The bicyclopropyl moiety, and related strained ring systems, have emerged as a promising strategy to mitigate in vivo clearance. This guide provides a comparative assessment of the metabolic stability of drugs containing such motifs against common alternatives, supported by experimental data and detailed protocols.
The Metabolic Landscape of Strained Ring Systems
The introduction of sterically constrained aliphatic rings, such as the this compound group, into a drug candidate is a tactic often employed to block or slow down metabolic attack. The high C-H bond dissociation energy within these strained rings can render them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] However, the metabolic fate of these moieties is not always straightforward and can be influenced by their chemical context within the molecule.
Key Metabolic Pathways
While generally robust, cyclopropyl (B3062369) groups, especially when attached to amines, can be susceptible to a bioactivation pathway mediated by CYP enzymes.[1] This process typically involves:
-
Hydrogen Abstraction: A CYP enzyme abstracts a hydrogen atom from the cyclopropyl ring, forming a cyclopropyl radical.
-
Ring Opening: The highly strained radical undergoes rapid ring opening.
-
Glutathione (B108866) Conjugation: The resulting reactive intermediate can be trapped by endogenous nucleophiles such as glutathione (GSH), leading to the formation of GSH conjugates.[2]
This bioactivation can be a liability, potentially leading to the formation of reactive metabolites.
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data for compounds containing bicyclic or cyclopropyl moieties compared to their structural analogs. The data is primarily from human liver microsome (HLM) stability assays, a standard in vitro model to assess Phase I metabolism.[3][4]
| Compound/Moiety | Alternative Moiety | Test System | Key Parameter | Value (Compound) | Value (Alternative) | Fold Improvement | Reference |
| Trifluoromethylcyclopropyl | tert-Butyl | HLM | t1/2 (min) | 114 | Not specified, but lower | >1 | [5] |
| 3-oxa-1,5-BCH | ortho-disubstituted Phenyl | HLM | CLint (µL/min/mg) | Lower | Higher | Increased Stability | [6] |
| Bicyclo[1.1.1]pentane (BCP) | para-substituted Phenyl | Not specified | Metabolic Stability | Improved | Lower | - | [7][8] |
| gem-Dimethyl | Cyclopropyl | In vitro metabolism | Bioactivation | Averted | Observed | - | [2] |
HLM: Human Liver Microsomes; t1/2: Half-life; CLint: Intrinsic Clearance; BCP: Bicyclo[1.1.1]pentane; BCH: Bicyclo[1.1.1]hexane
Bioisosteric Alternatives for Enhanced Stability
When a this compound or related group is identified as a metabolic liability, or to further improve stability, several bioisosteric replacements can be considered.
-
Bicyclo[1.1.1]pentane (BCP): Often used as a bioisostere for para-substituted phenyl rings and t-butyl groups, BCP can improve metabolic stability and aqueous solubility.[7][8]
-
gem-Dimethyl Group: As demonstrated in a series of hepatitis C virus inhibitors, replacing a cyclopropyl ring with a gem-dimethyl group successfully averted bioactivation pathways.[2]
-
Other Bicyclic Systems: Various bicycloalkanes and their heteroatom-containing analogs (e.g., oxabicyclo[2.1.1]hexanes) are being explored as three-dimensional bioisosteres for aromatic rings, often leading to improved metabolic stability.[6]
-
Fluorination: The introduction of fluorine atoms can block sites of metabolism due to the strength of the C-F bond.[9]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of a compound using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (with known metabolic fates)
-
Acetonitrile (B52724) (or other suitable organic solvent) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw HLM and the NADPH regenerating system on ice.
-
Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Add the HLM suspension to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.
-
-
Reaction Termination:
-
Stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard to each aliquot.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the remaining concentration of the test compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).
-
Conclusion
The incorporation of this compound and related strained ring systems represents a valuable strategy in drug design to enhance metabolic stability. However, a thorough understanding of their potential metabolic pathways, including bioactivation, is crucial. When metabolic liabilities are identified, bioisosteric replacement with moieties such as bicyclo[1.1.1]pentane or gem-dimethyl groups can offer effective solutions. The in vitro microsomal stability assay remains a cornerstone for the early assessment of metabolic clearance, guiding the selection and optimization of drug candidates with favorable pharmacokinetic profiles.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
Bicyclopropyl Derivatives Emerge as Potent Alternatives in Kinase Inhibition, Challenging Established Compounds
For Immediate Release
[City, State] – [Date] – New research highlights the significant potential of bicyclopropyl derivatives, particularly bicyclo[1.1.1]pentane (BCP), as highly effective bioisosteres in kinase inhibitor drug design. These innovative compounds are demonstrating comparable or superior efficacy to existing drugs, coupled with improved physicochemical and pharmacokinetic profiles. This development promises to "escape from flatland" in medicinal chemistry, offering a pathway to novel therapeutics with enhanced properties.
A key study has demonstrated the successful application of BCP as a bioisosteric replacement for the para-substituted phenyl ring in kinase inhibitors. This substitution has resulted in compounds with equivalent or enhanced biological activity and notable improvements in properties such as aqueous solubility and metabolic stability. These findings are critical for the development of next-generation targeted therapies in oncology and other disease areas.
This guide provides a comparative analysis of a bicyclo[1.1.1]pentane-containing analogue of a known VEGFR-2 inhibitor with its parent compound, supported by experimental data and detailed protocols.
Quantitative Efficacy Comparison
The following table summarizes the in-vitro efficacy of a bicyclo[1.1.1]pentane (BCP) analogue of the VEGFR-2 inhibitor, Axitinib, compared to the parent drug. The data clearly indicates that the BCP derivative maintains potent inhibitory activity against the VEGFR-2 kinase.
| Compound | Target | IC50 (nM)[1] | Fold Difference vs. Axitinib |
| Axitinib | VEGFR-2 | 0.2 | - |
| BCP-Axitinib Bioisostere | VEGFR-2 | 0.3 | 1.5 |
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay [1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the vascular endothelial growth factor receptor 2 (VEGFR-2).
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (Axitinib and BCP-Axitinib Bioisostere)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
A solution of the recombinant VEGFR-2 enzyme is prepared in kinase buffer.
-
The test compounds are serially diluted to various concentrations.
-
In a 384-well plate, the VEGFR-2 enzyme, the substrate poly(Glu, Tyr), and the test compound dilutions are added.
-
The kinase reaction is initiated by the addition of ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Following incubation, the amount of ADP produced is quantified using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the efficacy comparison.
Caption: VEGF Signaling Pathway Inhibition by BCP-Axitinib.
Caption: Workflow for comparing the efficacy of kinase inhibitors.
References
Unraveling Bicyclopropyl Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Validation
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing novel molecular architectures. The thermal rearrangements of highly strained molecules like bicyclopropylidene present a fascinating mechanistic puzzle. This guide provides a comparative analysis of proposed reaction mechanisms for the thermal isomerization of bicyclopropylidene, with a focus on how isotopic labeling experiments can provide definitive validation.
The thermal behavior of bicyclopropylidene is complex, leading to a variety of rearranged products, primarily methylenecyclobutane (B73084) and spiropentane. The elucidation of the pathways to these products is crucial for understanding the fundamental reactivity of strained carbocycles. Two primary mechanistic hypotheses have been proposed: a concerted[1]-sigmatropic rearrangement and a stepwise mechanism involving diradical intermediates. Isotopic labeling, through the strategic placement of isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (²H), serves as a powerful tool to distinguish between these possibilities.
Competing Reaction Mechanisms
The thermal isomerization of bicyclopropylidene can be envisioned to proceed through distinct mechanistic pathways, each with unique stereochemical and regiochemical consequences that can be probed by isotopic labeling.
1. Concerted[1]-Sigmatropic Rearrangement: This pathway involves a concerted, pericyclic transition state leading directly to the formation of spiropentane. This mechanism is expected to be highly stereospecific.
2. Stepwise Diradical Mechanism: This pathway involves the homolytic cleavage of one of the cyclopropane (B1198618) rings to form a diradical intermediate. This intermediate can then undergo various rearrangements, including ring expansion to form methylenecyclobutane or ring closure to form spiropentane. The intermediacy of a diradical allows for the potential loss of stereochemical information.
Experimental Validation Through Isotopic Labeling
Isotopic labeling experiments provide unambiguous evidence to support or refute proposed reaction mechanisms by tracing the fate of labeled atoms from reactant to product.
Experimental Protocol: Synthesis and Analysis of Isotopically Labeled Bicyclopropylidene
A common approach to investigate these mechanisms involves the synthesis of bicyclopropylidene with a ¹³C label at one of the cyclopropyl (B3062369) carbons or deuterium labels at specific methylene (B1212753) positions.
Synthesis of ¹³C-labeled Bicyclopropylidene:
-
Starting Material: Commercially available ¹³C-labeled potassium cyanide (K¹³CN).
-
Elaboration: Conversion of K¹³CN to a suitable cyclopropanation precursor, for example, a ¹³C-labeled diazo compound.
-
Cyclopropanation: Reaction of the labeled precursor with an appropriate alkene to construct the first labeled cyclopropane ring.
-
Second Ring Formation: Subsequent reaction to form the second cyclopropane ring, yielding the desired isotopically labeled bicyclopropylidene.
Thermal Rearrangement and Product Analysis:
-
Thermolysis: The isotopically labeled bicyclopropylidene is heated in the gas phase or in an inert solvent at a specific temperature for a defined period.
-
Product Isolation: The reaction mixture is cooled, and the products (methylenecyclobutane and spiropentane) are isolated and purified, typically by gas chromatography.
-
Spectroscopic Analysis: The distribution of the isotopic label in the products is determined using spectroscopic techniques, primarily ¹³C NMR spectroscopy or mass spectrometry.
Data Presentation: Predicted Outcomes of Isotopic Labeling
The distribution of the isotopic label in the products provides a clear distinction between the concerted and stepwise mechanisms. The following table summarizes the expected ¹³C distribution for the rearrangement of [1-¹³C]-bicyclopropylidene.
| Mechanism | Predicted ¹³C Position in Methylenecyclobutane | Predicted ¹³C Position in Spiropentane |
| Concerted[1]-Sigmatropic | Not a direct product of this pathway. | Specifically at a methylene carbon of a cyclopropane ring. |
| Stepwise Diradical | Scrambled between the quaternary and methylene carbons. | Scrambled between the spiro and methylene carbons. |
Kinetic Isotope Effect (KIE) Data:
The measurement of kinetic isotope effects (KIEs) using deuterium labeling can provide further insight into the rate-determining step of the reaction. For instance, a significant secondary KIE upon deuteration of the methylene groups would be expected if there is a change in hybridization at these centers in the transition state.
| Labeled Position | Proposed Mechanism | Expected kH/kD | Rationale |
| Methylene groups | Concerted[1]-Sigmatropic | Close to 1.0 | No significant change in bonding to these hydrogens in the transition state. |
| Methylene groups | Stepwise Diradical | > 1.0 (secondary α-effect) | Change in hybridization from sp³ to sp²-like in the diradical intermediate. |
Visualizing the Reaction Pathways
The following diagrams illustrate the proposed mechanistic pathways and the expected fate of an isotopic label.
By comparing the experimentally observed distribution of isotopic labels in the reaction products with the predicted outcomes for each proposed mechanism, researchers can definitively validate the operative pathway. While direct experimental data on the isotopic labeling of bicyclopropylidene itself is sparse in the literature, the principles outlined here, drawn from analogous systems in strained ring chemistry, provide a robust framework for such an investigation. This comparative approach underscores the power of isotopic labeling as an indispensable tool in the elucidation of complex reaction mechanisms.
References
Comparative Analysis of Dicyclopropyl Carbene and Diisopropyl Carbene Stability
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Dialkylcarbenes
The stability of carbenes, highly reactive intermediates with a divalent carbon atom, is of paramount importance in synthetic chemistry and drug development. Understanding the factors that influence their stability allows for the controlled design of reactions and the synthesis of complex molecular architectures. This guide provides an objective comparison of the stability of two dialkylcarbenes: dicyclopropyl carbene and diisopropyl carbene, supported by computational and experimental data.
Introduction to Carbene Stability
Carbenes exist as either singlet or triplet spin states, with the singlet state having paired non-bonding electrons and the triplet state having unpaired electrons. The energy difference between these states, the singlet-triplet gap (ΔE_ST), is a crucial indicator of a carbene's ground state and reactivity. A larger positive ΔE_ST value indicates a more stable singlet ground state. Carbene stability is influenced by both electronic and steric factors of the substituent groups attached to the carbene carbon.
Comparative Stability Analysis
Computational studies have provided significant insights into the relative stabilities of dicyclopropyl carbene and diisopropyl carbene. These theoretical findings are complemented by experimental characterization of dicyclopropyl carbene, which has been directly observed and studied.
Electronic Effects: The Role of Hyperconjugation
The primary factor contributing to the enhanced stability of dicyclopropyl carbene is electronic in nature. The cyclopropyl (B3062369) groups are exceptionally effective at stabilizing the electron-deficient carbene center through a phenomenon known as hyperconjugation.[1] The "bent" bonds of the cyclopropane (B1198618) ring have significant p-character, allowing for effective overlap with the vacant p-orbital of the singlet carbene. This delocalization of electron density from the cyclopropyl rings to the carbene carbon significantly stabilizes the singlet state.
In contrast, the isopropyl groups in diisopropyl carbene offer stabilization primarily through inductive effects and C-H hyperconjugation, which are less effective than the C-C hyperconjugation provided by the cyclopropyl groups.[1]
Steric Effects
Steric bulk from the substituent groups can also influence carbene stability by shielding the reactive carbene center. While both dicyclopropyl and diisopropyl groups provide some steric hindrance, the more significant stabilizing factor in this comparison is the electronic contribution of the cyclopropyl groups.
Quantitative Data Comparison
The following table summarizes the key computational and experimental data comparing the stability of dicyclopropyl carbene and diisopropyl carbene.
| Parameter | Dicyclopropyl Carbene | Diisopropyl Carbene | Data Source |
| Stabilization Energy (kcal/mol) | -25.2 | -16.4 | Computational[1] |
| Singlet-Triplet Gap (ΔE_ST) (kcal/mol) | 17.56 | 0.46 | Computational[1] |
| UV-Vis Absorption (λ_max) | ~390 nm | Not Experimentally Observed | Experimental (for dicyclopropyl carbene)[2] |
Experimental Protocols
Generation and Characterization of Dicyclopropyl Carbene
The direct experimental characterization of dicyclopropyl carbene was achieved through the photolysis of dicyclopropyl diazomethane (B1218177) isolated in a nitrogen matrix at low temperatures.[2]
1. Synthesis of Dicyclopropyl Diazomethane (Precursor): A common method for the synthesis of substituted diazomethanes involves the Bamford-Stevens reaction, starting from the corresponding ketone.
-
Step 1: Formation of the Tosylhydrazone: Dicyclopropyl ketone is reacted with tosylhydrazine in a suitable solvent (e.g., ethanol) to form dicyclopropyl ketone tosylhydrazone.
-
Step 2: Decomposition of the Tosylhydrazone: The dried tosylhydrazone is treated with a strong base (e.g., sodium methoxide) to generate the diazo compound, dicyclopropyl diazomethane. The product is typically extracted into an organic solvent like ether.
2. Matrix Isolation and Photolysis:
-
A gaseous mixture of dicyclopropyl diazomethane and an inert gas (e.g., nitrogen or argon) is deposited onto a cryogenic window (e.g., CsI) cooled to approximately 10 K.
-
The matrix-isolated dicyclopropyl diazomethane is then irradiated with a light source (e.g., a mercury arc lamp with appropriate filters) to induce photolysis and generate dicyclopropyl carbene.
3. Spectroscopic Characterization:
-
The generated carbene is characterized in the matrix using various spectroscopic techniques.
-
UV-Vis Spectroscopy: The electronic absorption spectrum of dicyclopropyl carbene shows a characteristic absorption band.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the vibrational modes of the carbene and monitor its formation and subsequent reactions.
Factors Influencing Carbene Stability: A Visual Representation
The following diagram illustrates the key factors contributing to the stability of dicyclopropyl carbene versus diisopropyl carbene.
Caption: Factors influencing the stability of dicyclopropyl and diisopropyl carbenes.
Conclusion
The available computational and experimental evidence consistently indicates that dicyclopropyl carbene is significantly more stable than diisopropyl carbene. The primary reason for this enhanced stability is the effective C-C hyperconjugation between the cyclopropyl rings and the singlet carbene center. This leads to a much larger singlet-triplet energy gap for dicyclopropyl carbene compared to diisopropyl carbene. For researchers and professionals in drug development, the choice of carbene precursor is critical, and the inherent stability of the resulting carbene can dictate reaction outcomes. The superior stability of dicyclopropyl carbene makes it a more manageable and selective intermediate in synthetic transformations.
References
Safety Operating Guide
Navigating the Disposal of Bicyclopropyl: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling bicyclopropyl, a clear and immediate understanding of disposal procedures is paramount. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Operational Plan
1. Hazard Assessment and Classification:
Based on its chemical structure, this compound should be handled as a potentially hazardous substance. Although detailed toxicity data is not available, it is prudent to treat it with caution. The primary inferred hazard is its potential flammability.
2. Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
3. Waste Collection and Storage:
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Storage Location: Store the hazardous waste container in a designated satellite accumulation area. This area should be well-ventilated and away from sources of ignition, heat, or incompatible materials.
-
Container Management: Keep the waste container securely closed when not in use.
Step-by-Step Disposal Protocol
-
Waste Identification: Clearly identify the waste as "this compound."
-
Container Labeling: Affix a completed hazardous waste label to the container. This label should include the chemical name, accumulation start date, and associated hazards.
-
EHS Notification: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup. Provide them with the accurate chemical name and quantity of the waste.
-
Follow EHS Instructions: Adhere to all instructions provided by the EHS or the disposal company regarding packaging, transportation, and final disposal. In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] State and local regulations may also apply.[1][4][5]
Chemical and Physical Properties of this compound
For reference, the following table summarizes key quantitative data for this compound.[6][7][8][9]
| Property | Value | Unit |
| Molecular Formula | C₆H₁₀ | - |
| Molecular Weight | 82.14 | g/mol |
| CAS Number | 5685-46-1 | - |
| Boiling Point (Tboil) | 349.25 | K |
| Melting Point (Tfus) | 190.53 | K |
| Enthalpy of Vaporization (ΔvapH°) | 31.7 ± 0.5 | kJ/mol |
Experimental Protocols and Visualizations
To ensure clarity and procedural adherence, the following workflow diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. epa.gov [epa.gov]
- 3. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 4. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 5. dec.ny.gov [dec.ny.gov]
- 6. 1,1'-Bicyclopropyl (CAS 5685-46-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 1,1'-Bicyclopropyl [webbook.nist.gov]
- 8. 1,1'-Bicyclopropyl [webbook.nist.gov]
- 9. This compound | C6H10 | CID 138564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Bicyclopropyl
Essential Safety and Handling Guide for Bicyclopropyl
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound. Given the limited availability of a comprehensive Safety Data Sheet (SDS), this guidance is based on its known physical properties and safety data from structurally similar compounds, such as cyclopropane (B1198618) and other cyclopropyl (B3062369) derivatives. All users should conduct a thorough risk assessment before handling this chemical.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. This information is critical for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ | [1] |
| Molecular Weight | 82.14 g/mol | [1] |
| CAS Number | 5685-46-1 | [1] |
| Boiling Point | 76.1 °C (349.25 K) | [2] |
| Melting Point | -82.6 °C (190.53 K) | [2] |
| Enthalpy of Vaporization | 31.7 ± 0.5 kJ/mol | [2] |
| Appearance | Colorless liquid (inferred) | |
| Flammability | Assumed to be a flammable liquid | |
| Explosive Limits in Air | Data not available (Cyclopropane: 2.4 - 10.4 vol %) | [3][4] |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Protective Clothing: A flame-resistant lab coat should be worn. For larger quantities or in situations with a splash hazard, chemical-resistant coveralls are recommended.
-
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to avoid the inhalation of vapors. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge should be used.[5]
Handling and Storage
-
Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed when not in use. Store away from incompatible materials such as strong oxidizing agents.[6]
-
Handling:
-
All manipulations of this compound should be performed in a chemical fume hood.
-
Avoid contact with eyes, skin, and clothing.
-
Avoid inhaling vapors or mists.
-
Take precautionary measures against static discharge, as the substance is likely combustible. Ground and bond containers when transferring material.[7]
-
Use spark-proof tools and explosion-proof equipment.
-
Wash hands thoroughly after handling.
-
Spill Management
In the event of a spill:
-
Evacuate the immediate area and remove all ignition sources.
-
Ventilate the area of the spill.
-
Wear the appropriate PPE as outlined above.
-
For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, earth).
-
Collect the absorbed material into a designated, properly labeled hazardous waste container.
-
For large spills, contact your institution's environmental health and safety department immediately.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated materials (e.g., paper towels, gloves), in a dedicated and properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage of Waste: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials, pending pickup by your institution's hazardous waste management program.
-
Disposal: Arrange for disposal through your institution's certified hazardous waste vendor. Never dispose of this compound down the drain or in the regular trash.
Visualized Workflows
This compound Handling Workflow
Caption: A workflow for the safe handling of this compound.
This compound Emergency Response Logic
Caption: Decision-making flowchart for this compound-related emergencies.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
